3-Bromotyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWOSUKIFQMEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970126 | |
| Record name | 3-Bromotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Bromotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54788-30-6 | |
| Record name | 3-Bromotyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054788306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of 3-Bromotyrosine in Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromotyrosine (3-Br-Tyr), a stable product of protein oxidation, serves as a specific biomarker for oxidative stress mediated by eosinophil and, to a lesser extent, neutrophil activity. Its formation is intrinsically linked to inflammatory pathways where the generation of hypobromous acid (HOBr) by peroxidases leads to the bromination of tyrosine residues on proteins. This guide provides an in-depth analysis of the formation, biological implications, and analytical methodologies related to this compound, offering a critical resource for researchers in oxidative stress, inflammation, and drug development.
Introduction to this compound and Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a key component in the pathophysiology of numerous inflammatory diseases. Leukocytes, such as eosinophils and neutrophils, are key players in the inflammatory response and generate a variety of potent oxidants.[1] this compound has emerged as a "molecular fingerprint" of protein damage mediated by eosinophil peroxidase (EPO), providing a specific measure of eosinophil activation and its contribution to oxidative damage in vivo.[2] This post-translationally modified amino acid is formed when tyrosine residues in proteins are brominated by reactive bromine species.[3] While myeloperoxidase (MPO) from neutrophils can also contribute, EPO exhibits a preference for bromide as a substrate, making this compound a more selective marker for eosinophil-driven inflammation.[3] The presence of this compound in biological fluids and tissues is associated with various pathologies, including asthma, allergic inflammatory disorders, and cancer.[3][4]
The Biochemical Formation of this compound
The formation of this compound is a multi-step enzymatic process that occurs at sites of inflammation.
2.1. The Eosinophil Peroxidase (EPO) Pathway
Activated eosinophils release eosinophil peroxidase (EPO), a heme-containing enzyme, into the extracellular space.[2] EPO utilizes hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to generate hypobromous acid (HOBr), a potent brominating agent.[3]
-
Reaction: H₂O₂ + Br⁻ + H⁺ --(EPO)--> HOBr + H₂O
HOBr is highly reactive and readily brominates the ortho position of the phenolic ring of tyrosine residues in proteins, forming this compound.[5]
2.2. The Role of Myeloperoxidase (MPO)
Neutrophils secrete myeloperoxidase (MPO), which can also catalyze the formation of HOBr from H₂O₂ and Br⁻. However, at physiological concentrations of halides, MPO preferentially uses chloride (Cl⁻) to produce hypochlorous acid (HOCl). EPO, in contrast, shows a higher affinity for Br⁻, making the formation of this compound a more specific indicator of eosinophil activation.[3]
2.3. N-bromoamines as Intermediates
Primary amines can react with HOBr to form N-bromoamines. These relatively stable intermediates can also act as brominating agents, transferring the bromine to tyrosine residues. This "funneling" mechanism can enhance the efficiency of tyrosine bromination in biological systems.[3]
References
- 1. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of the reactions of hypobromous acid with protein components: implications for cellular damage and use of this compound as a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 3-Bromotyrosine: A Halogenated Fingerprint of Eosinophil-Mediated Protein Oxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of 3-bromotyrosine as a stable end-product of protein oxidation has unveiled a specific "molecular fingerprint" of eosinophil activity, offering a powerful tool to investigate the role of these granulocytes in health and disease. This technical guide provides a comprehensive overview of the seminal discovery, the biochemical pathways leading to its formation, detailed experimental protocols for its detection and quantification, and a summary of its levels in various pathological conditions. The formation of this compound is a direct consequence of the enzymatic activity of eosinophil peroxidase (EPO), a key component of eosinophil granules.[1][2][3] Upon activation, eosinophils release EPO, which, in the presence of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), generates highly reactive brominating species that modify tyrosine residues in proteins.[4] This process represents a unique post-translational modification, and its detection provides a specific measure of eosinophil-mediated oxidative damage.[3]
The Biochemical Pathway of this compound Formation
The generation of this compound is intricately linked to the activation of eosinophils and the subsequent release and enzymatic action of eosinophil peroxidase (EPO). This pathway highlights a specific mechanism of oxidative damage mediated by these immune cells.
Eosinophil Activation and Degranulation
Eosinophil activation is a complex process initiated by a variety of stimuli, including allergens, cytokines (such as IL-5), and complement components (like C5a).[5][6] This activation triggers intracellular signaling cascades that lead to the degranulation of eosinophils, releasing their granule contents, including EPO, into the extracellular space.[6][7][8] Key signaling pathways involved in eosinophil degranulation include the activation of protein kinase C (PKC) and the mobilization of intracellular calcium.[5]
The Eosinophil Peroxidase Catalytic Cycle
Once released, EPO catalyzes the formation of potent brominating oxidants. The enzyme utilizes hydrogen peroxide (H₂O₂), often generated by the eosinophil's own respiratory burst, and bromide ions (Br⁻), which are present in physiological fluids.[3][4] Even at plasma concentrations where chloride ions are far more abundant, EPO preferentially uses bromide to produce hypobromous acid (HOBr).[9]
This newly synthesized HOBr is a powerful oxidizing and brominating agent that readily reacts with electron-rich amino acid residues in proteins, with a high preference for tyrosine.[1][2] The reaction results in the covalent modification of the tyrosine ring at the ortho position to the hydroxyl group, forming this compound.[1][2]
Quantitative Data on this compound Levels
The quantification of this compound in biological samples has provided valuable insights into the involvement of eosinophils in various diseases. The following tables summarize key quantitative findings from the literature.
| Condition | Sample Type | This compound Level | Fold Change vs. Healthy Controls | Reference |
| Asthma | ||||
| Mildly Allergic Asthmatics | Bronchoalveolar Lavage (BAL) Fluid | Elevated post-allergen challenge | >10-fold increase | [3] |
| Asthmatic Patients | Urine | 45 ± 21.7 ng/mg creatinine (B1669602) | ~2-fold increase | [10] |
| Children with Asthma | Urine | Median: 0.14 ng/mg creatinine (atopic) | Not directly compared to healthy in this metric | [11] |
| Severe Asthma | Urine | Significantly higher than non-severe | Not quantified as fold change | [12][13][14] |
| Allergic Rhinitis | ||||
| Allergic Rhinitis Patients | Urine | 0.49 ± 0.12 ng/mg (males), 0.42 ± 0.11 ng/mg (females) | Significantly higher (p < 0.01) | [10] |
| Eosinophilic Esophagitis | ||||
| Eosinophilic Esophagitis Patients | Plasma | Limits of quantification: 10 ng/mL | - | |
| Eosinophilic Esophagitis Patients | Urine | Median levels increased | 93-fold increase | [15] |
| Healthy Controls | ||||
| Healthy Individuals | Urine | 22.6 ± 10.8 ng/mg creatinine | N/A | [10] |
| Healthy Individuals | Urine (protein-bound) | 4.4 ± 3.9 in 10³ tyrosine | N/A | [16] |
| Healthy Dogs | Serum | ≤ 1.12 µmol/L | N/A | [17] |
Experimental Protocols
Accurate and reliable quantification of this compound is crucial for its use as a biomarker. The following sections provide detailed methodologies for sample preparation and analysis.
Sample Preparation and Protein Hydrolysis
To quantify protein-bound this compound, proteins in biological samples must first be hydrolyzed to release the constituent amino acids.
Protein Hydrolysis Protocol (Acid Hydrolysis):
-
Sample Collection and Protein Precipitation:
-
Collect biological fluid (e.g., plasma, urine, BAL fluid).
-
To precipitate proteins, add a 4-fold excess of cold acetone (B3395972) to the sample.[18]
-
Incubate at -20°C for 30 minutes, then centrifuge to pellet the protein.
-
Wash the protein pellet with acetone to remove lipids and other small molecules.
-
-
Acid Hydrolysis:
-
To the dried protein pellet, add a hydrolysis solution. Common solutions include:
-
6 M Hydrochloric Acid (HCl) with 1% phenol (B47542) (to protect tyrosine from degradation).[19]
-
6.6 M Methanesulfonic Acid (MSA) with 1% phenol and 0.1% benzoic acid.[14]
-
-
Seal the hydrolysis tube under vacuum or an inert atmosphere to prevent oxidation.[19]
-
Heat the sample at 110-140°C for 4 to 24 hours.[14][19] The exact time and temperature may need to be optimized depending on the protein and the acid used.
-
-
Post-Hydrolysis Sample Cleanup:
-
After hydrolysis, neutralize the acid (e.g., with NaOH for HCl hydrolysis).
-
Perform solid-phase extraction (SPE) to remove salts and other interfering substances.[14] A C18 SPE cartridge is commonly used.
-
Elute the amino acids from the SPE cartridge and dry the eluate.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.
LC-MS/MS Protocol:
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is employed using two mobile phases:[18][20][21]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.
-
-
Gradient: A typical gradient might be:[18]
-
0-0.7 min: 10% B
-
0.7-5 min: 10-40% B
-
5-5.5 min: 40-95% B
-
5.5-6.5 min: 95% B
-
6.5-6.51 min: 95-10% B
-
Followed by a re-equilibration step.
-
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[18]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
Precursor and Product Ions: The specific mass transitions for this compound and its stable isotope-labeled internal standard are monitored. For native this compound (C₉H₁₀BrNO₃, molecular weight ~260.09 g/mol ), the precursor ion would be [M+H]⁺ at m/z 260/262 (due to bromine isotopes), and characteristic product ions would be selected for monitoring.[22]
-
Internal Standard: A stable isotope-labeled this compound (e.g., ¹³C₆-3-bromotyrosine) is essential for accurate quantification to account for matrix effects and variations in sample processing and instrument response.[18]
-
Biological Consequences of this compound Formation
The formation of this compound on proteins is not merely a passive marker of oxidative stress but can have significant functional consequences. The introduction of a bulky, electronegative bromine atom to the tyrosine ring can alter protein structure and function in several ways:
-
Enzyme Inactivation: Modification of tyrosine residues in the active site of enzymes can lead to a loss of catalytic activity.
-
Altered Protein-Protein Interactions: The change in the chemical properties of tyrosine can disrupt or create new protein-protein interaction sites.
-
Immunogenicity: Brominated proteins may be recognized as foreign by the immune system, potentially triggering autoimmune responses.
-
Signaling Pathway Modulation: Eosinophil peroxidase itself has been shown to signal through the HER2 receptor, leading to cell proliferation.[23] The brominated products it generates could further modulate cellular signaling.
-
Tissue Damage: The accumulation of brominated proteins contributes to the overall oxidative damage and inflammation in tissues, as seen in the lungs of asthmatics.[3] Recent studies have also identified brominated extracellular matrix proteins in both normal and fibrotic lung tissues, suggesting a potential role in tissue remodeling.[24]
Conclusion
The discovery of this compound as a specific product of eosinophil-mediated protein oxidation has provided a valuable tool for researchers and clinicians. Its quantification in biological fluids offers a non-invasive window into the activity of eosinophils in various inflammatory and allergic diseases. The detailed experimental protocols provided in this guide are intended to facilitate the accurate and reproducible measurement of this important biomarker. Further research into the functional consequences of protein bromination will undoubtedly shed more light on the complex role of eosinophils in human health and disease, and may lead to the development of novel therapeutic strategies targeting this pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Eosinophil-dependent bromination in the pathogenesis of asthma [jci.org]
- 5. Protein kinase C activation inhibits eosinophil degranulation through stimulation of intracellular cAMP production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Release Kinetics of Eosinophil Peroxidase and Mitochondrial DNA Is Different in Association with Eosinophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Enigma of Eosinophil Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciresliterature.org [sciresliterature.org]
- 11. Urinary Bromotyrosine Measures Asthma Control and Predicts Asthma Exacerbations in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. keypublishing.org [keypublishing.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. This compound | C9H10BrNO3 | CID 148708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Eosinophil peroxidase signals via epidermal growth factor-2 to induce cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of tyrosine brominated extracellular matrix proteins in normal and fibrotic lung tissues - PMC [pmc.ncbi.nlm.nih.gov]
Formation of 3-Bromotyrosine by Eosinophil Peroxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the formation of 3-bromotyrosine, a significant biomarker of eosinophil-mediated oxidative stress. Eosinophil peroxidase (EPO), an enzyme released by activated eosinophils, plays a central role in this process, which has been implicated in the pathophysiology of various inflammatory diseases, including asthma and allergic disorders.[1][2][3] This document details the enzymatic mechanism, presents quantitative data, outlines experimental protocols, and discusses the biological significance of this compound formation.
The Enzymatic Reaction: A Halogenation Pathway
Eosinophils are key players in inflammatory responses. When activated, they release the heme protein eosinophil peroxidase (EPO).[2][4] EPO utilizes hydrogen peroxide (H₂O₂) to oxidize halide ions, creating potent halogenating agents.[4][5] Despite the high physiological concentration of chloride (around 100 mM) compared to bromide (20-100 µM), EPO preferentially uses bromide as a substrate to produce hypobromous acid (HOBr).[4][6][7][8]
The generated HOBr is a powerful brominating agent that can react with various biomolecules.[7][9] A primary target is the amino acid tyrosine, both in its free form and as a residue within proteins. The reaction results in the formation of stable, ring-brominated products: this compound and, to a lesser extent, 3,5-dibromotyrosine (B3032813).[1][2][5] Interestingly, the presence of primary amines, such as taurine, can enhance the bromination of tyrosine, suggesting that N-bromoamines may act as intermediate brominating agents.[2][5]
The formation of this compound serves as a specific "molecular fingerprint" for eosinophil-dependent oxidative damage, distinguishing it from the activity of myeloperoxidase (MPO) from neutrophils, which primarily generates 3-chlorotyrosine.[10]
Quantitative Data
The efficiency of this compound formation is dependent on substrate concentrations and reaction conditions. The following tables summarize key quantitative parameters for the EPO-catalyzed reaction.
Table 1: Kinetic Parameters for Eosinophil Peroxidase Substrates
| Substrate | Michaelis Constant (Kₘ) | Catalytic Rate Constant (k_cat) | Reference |
| Bromide (Br⁻) | 0.5 mM | 248 s⁻¹ | [11] |
| Thiocyanate (SCN⁻) | 0.15 mM | 223 s⁻¹ | [11] |
Note: Data was determined by measuring H₂O₂ utilization at neutral pH. Thiocyanate is a preferred substrate over bromide for EPO.[11]
Table 2: Quantification of this compound in Biological Samples
| Sample Type | Condition | This compound Level (Mean ± SD) | Reference |
| Bronchoalveolar Lavage (BAL) Protein | Healthy Controls (Baseline) | 47 ± 79 µmol/mol tyrosine | [10] |
| BAL Protein | Mild Asthmatics (Baseline) | 116 ± 84 µmol/mol tyrosine | [10] |
| BAL Protein | Mild Asthmatics (Post-Allergen Challenge) | >10-fold increase from baseline | [10][12] |
| Human Plasma (Eosinophilic Esophagitis) | N/A | Limit of Quantification: 10 ng/mL | [13] |
| Urinary Protein | Healthy Individuals | 4.4 ± 3.9 in 10³ tyrosine | [14] |
Experimental Protocols
Accurate quantification of EPO activity and this compound levels is crucial for research and clinical applications. Below are detailed methodologies for key experiments.
This protocol is adapted from methods using o-phenylenediamine (B120857) (OPD) as a substrate.[15]
Materials:
-
Cell lysate or purified EPO sample
-
1 M Tris buffer (pH 8.0)
-
5 mM o-phenylenediamine HCl (OPD) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Distilled water
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Solution: Shortly before use, prepare the substrate solution. For 10 mL, mix:
-
4 mL of 1 M Tris buffer (pH 8.0)
-
800 µL of 5 mM OPD solution
-
1.25 µL of 30% H₂O₂
-
Add distilled water to a final volume of 10 mL.
-
-
Sample Preparation: If using cells, lyse them to release EPO. A common method is to use a buffer containing 0.1% Triton X-100.[15]
-
Assay:
-
Add 50 µL of your sample (e.g., cell lysate, purified enzyme) to the wells of a 96-well plate.
-
Add 50 µL of the freshly prepared substrate solution to each well to start the reaction.
-
Incubate at room temperature, protected from light.
-
-
Measurement:
-
After a suitable incubation time (e.g., 10-30 minutes), stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Measure the absorbance at 492 nm using a microplate reader. The color change is proportional to the EPO activity.
-
This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological fluids like plasma or urine, based on stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
Procedure Outline:
-
Sample Preparation:
-
Thaw frozen plasma or urine samples on ice.
-
To precipitate proteins, add a solvent like acetonitrile.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N₁-3-bromotyrosine) to each sample for accurate quantification.
-
-
Extraction:
-
Vortex the samples thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Chromatography: Use a reversed-phase column (e.g., C18) to separate this compound from other sample components. A typical mobile phase could be a gradient of water and methanol (B129727) containing a small amount of formic acid.[16]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for specific precursor-to-product ion transitions for both native this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Biological Significance and Therapeutic Implications
The formation of this compound is more than just a chemical curiosity; it is a key indicator of eosinophil activation in disease.
Role in Disease Pathogenesis:
-
Asthma and Allergic Diseases: Elevated levels of this compound have been found in the airways of asthmatic patients, particularly after allergen exposure.[4][10][12] This suggests that EPO-mediated protein bromination contributes to the tissue damage and inflammation characteristic of asthma.[3][17] Urinary levels of this compound have been shown to correlate with asthma severity and may predict exacerbations.[17][18]
-
Eosinophilic Esophagitis (EoE): As a disease defined by eosinophil accumulation in the esophagus, EoE is another condition where this compound is a relevant biomarker.[13]
-
Mutagenesis: The EPO-H₂O₂-Br⁻ system can also oxidize nucleic acid bases, such as the conversion of uracil (B121893) to 5-bromouracil, a known mutagen.[9] This raises the possibility that eosinophil-driven inflammation could contribute to mutagenic events in chronic inflammatory settings.
Implications for Drug Development: The central role of EPO in generating brominating oxidants makes it an attractive therapeutic target.[10][12] Developing specific inhibitors of eosinophil peroxidase could be a viable strategy for managing asthma and other eosinophil-related disorders by preventing the formation of this compound and subsequent inflammatory damage.[3][4] The quantification of this compound in clinical samples can also serve as a valuable pharmacodynamic biomarker to assess the efficacy of such targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Eosinophil-dependent bromination in the pathogenesis of asthma [jci.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism and de-bromination of bromotyrosine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The eosinophil peroxidase-hydrogen peroxide-bromide system of human eosinophils generates 5-bromouracil, a mutagenic thymine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrates and products of eosinophil peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eosinophils generate brominating oxidants in allergen-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Using UHPLC–MS profiling for the discovery of new sponge-derived metabolites and anthelmintic screening of the NatureBank bromotyrosine library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. journals.physiology.org [journals.physiology.org]
The Enzymatic Forging of 3-Bromotyrosine in the Marine Realm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oceans harbor a vast and largely untapped reservoir of unique chemical entities, many of which hold significant promise for therapeutic applications. Among these are the brominated tyrosine derivatives, a class of marine natural products exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. At the heart of their biogenesis lies the formation of 3-bromotyrosine, a critical building block synthesized by a fascinating enzymatic process. This technical guide provides an in-depth exploration of the biosynthesis of this compound in marine organisms, with a focus on the core enzymatic machinery, experimental methodologies for its study, and quantitative data to support further research and development.
The Core Biosynthetic Pathway: A Two-Step Conversion
The biosynthesis of this compound in marine organisms is a targeted enzymatic process that primarily involves two key steps: the synthesis of the precursor L-tyrosine and its subsequent bromination.
1.1. From Phenylalanine to Tyrosine: The initial precursor for bromotyrosine derivatives is the common amino acid L-phenylalanine. This is converted to L-tyrosine through the action of phenylalanine hydroxylase, an enzyme that introduces a hydroxyl group onto the phenyl ring. This initial step is a fundamental process in the metabolism of many organisms.[1]
1.2. Enzymatic Bromination of Tyrosine: The hallmark of this compound synthesis is the regioselective incorporation of a bromine atom onto the tyrosine ring. This critical step is catalyzed by a class of enzymes known as vanadium-dependent haloperoxidases (V-HPOs) , specifically vanadium-dependent bromoperoxidases (V-BPOs).[2][3][4][5][6][7] These enzymes utilize bromide ions (Br-), readily available in seawater, and hydrogen peroxide (H₂O₂) to generate a reactive bromine species that electrophilically attacks the tyrosine ring at the ortho position to the hydroxyl group, yielding this compound.[8][9] In some instances, further bromination can occur to produce 3,5-dibromotyrosine (B3032813).[8]
The overall biosynthetic pathway can be visualized as follows:
Key Enzymes: Vanadium-Dependent Haloperoxidases
Vanadium-dependent haloperoxidases are the primary catalysts for the bromination of tyrosine in the marine environment. These enzymes are found in a variety of marine organisms, including sponges of the order Verongida (e.g., Aplysina fistularis) and various species of marine algae (e.g., Corallina pilulifera, Laurencia okamurae).[3][6][10][11][12][13][14][15]
2.1. Catalytic Mechanism: V-HPOs possess a vanadate (B1173111) (H₂VO₄⁻) cofactor in their active site, which is essential for their catalytic activity.[7] The proposed catalytic cycle involves the reaction of the vanadate with hydrogen peroxide to form a peroxo-vanadate intermediate. This intermediate then oxidizes the bromide ion to a reactive electrophilic bromine species, which is subsequently transferred to the tyrosine substrate.
Quantitative Data on Vanadium-Dependent Bromoperoxidases
The kinetic parameters of V-HPOs provide crucial insights into their efficiency and substrate specificity. While specific kinetic data for the bromination of tyrosine by these enzymes is not extensively reported, the data for the commonly used substrate monochlorodimedone (MCD) offers a valuable benchmark for their halogenating activity.
| Enzyme Source | Substrate(s) | Km | kcat (s⁻¹) | Optimal pH | Reference |
| Laurencia okamurae (recombinant) | H₂O₂ | 0.027 mM | 570 | ~7.0 | [6] |
| Br⁻ | 0.29 mM | 1419 | [6] | ||
| Ascophyllum nodosum | H₂O₂ | 22 µM (pH 8.0) - 3.1 mM (pH 4.0) | 50 (pH 8.0) - 300 (pH 4.0) | 4.0-8.0 | [16] |
| Br⁻ | 18.1 mM (pH 8.0) - 1.7 mM (pH 4.0) | [16] | |||
| Corallina pilulifera | Br⁻ | 8.4 mM | - | - | [17] |
| Gracilaria tenuistipitata (BPOI) | H₂O₂ | 0.10 mM | - | 5.5 | [18] |
| Br⁻ | 0.217 mM | - | [18] | ||
| MCD | 0.0294 mM | - | [18] | ||
| Gracilaria tenuistipitata (BPOII) | H₂O₂ | 0.0247 mM | - | 7.0 | [18] |
| Br⁻ | 0.0472 mM | - | [18] | ||
| MCD | 0.852 mM | - | [18] |
Note: The lack of extensive kinetic data for tyrosine as a substrate represents a significant knowledge gap and a promising area for future research.
Experimental Protocols
The study of this compound biosynthesis involves the isolation and characterization of the responsible enzymes and the analysis of the reaction products.
4.1. Purification of Vanadium-Dependent Bromoperoxidase (from Marine Algae)
The following is a generalized protocol for the purification of V-BPO from marine algae, based on methodologies described in the literature.[5][6]
4.2. Bromoperoxidase Activity Assay (Monochlorodimedone Assay)
The most common method for determining bromoperoxidase activity is the monochlorodimedone (MCD) assay.[4][6][10][11][16][19][20][21] This spectrophotometric assay measures the decrease in absorbance at 290 nm as MCD is brominated.
Reagents:
-
50 mM MES Buffer, pH 6.4
-
0.1 mM Monochlorodimedone (MCD)
-
200 mM Potassium Bromide (KBr)
-
10 mM Hydrogen Peroxide (H₂O₂)
-
Enzyme solution
Procedure:
-
Prepare a reaction mixture containing MES buffer, MCD, and KBr in a quartz cuvette.
-
Equilibrate the mixture to 25°C.
-
Add the enzyme solution to the reaction mixture and mix.
-
Initiate the reaction by adding H₂O₂.
-
Immediately monitor the decrease in absorbance at 290 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of activity is typically defined as the amount of enzyme that catalyzes the bromination of 1 µmol of MCD per minute.
4.3. Analysis of Bromotyrosine Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of tyrosine and its brominated derivatives.[22][23]
Typical HPLC System:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Detection: UV detector set to monitor at a wavelength where tyrosine and its derivatives absorb (e.g., 280 nm).
Procedure:
-
Perform the enzymatic reaction with L-tyrosine as the substrate.
-
Quench the reaction (e.g., by adding acid or a reducing agent).
-
Filter the sample to remove any precipitated protein.
-
Inject the sample onto the HPLC system.
-
Identify and quantify the peaks corresponding to L-tyrosine, this compound, and 3,5-dibromotyrosine by comparing their retention times and peak areas to those of authentic standards.
Conclusion and Future Directions
The biosynthesis of this compound in marine organisms is a testament to the unique enzymatic capabilities found in the marine environment. The central role of vanadium-dependent haloperoxidases in this process is well-established, and the methodologies for their study are robust. However, significant opportunities for further research exist. A deeper understanding of the kinetic parameters of these enzymes with their natural substrate, L-tyrosine, is crucial for a complete biochemical picture. Furthermore, the exploration of the genetic regulation of V-HPOs and the potential for their heterologous expression and engineering could unlock new avenues for the sustainable production of valuable brominated compounds for the pharmaceutical and biotechnology industries. This guide provides a solid foundation for researchers to delve into this exciting and promising field of marine biotechnology.
References
- 1. Vanadium-dependent bromoperoxidases from Gracilaria algae: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Cloning and expression of the gene for a vanadium-dependent bromoperoxidase from a marine macro-alga, Corallina pilulifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2001053494A2 - Cloning and overexpression vanadium bromoperoxidase from marine algae - Google Patents [patents.google.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Efficient purification with high recovery of vanadium bromoperoxidase from Corallina officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]
- 7. Vanadium bromoperoxidase - Wikipedia [en.wikipedia.org]
- 8. Critical view on the monochlorodimedone assay utilized to detect haloperoxidase activity [ouci.dntb.gov.ua]
- 9. ars.usda.gov [ars.usda.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | Chitin scaffolds derived from the marine demosponge Aplysina fistularis stimulate the differentiation of dental pulp stem cells [frontiersin.org]
- 15. Coralpedia - Aplysina fistularis [coralpedia.bio.warwick.ac.uk]
- 16. www1.udel.edu [www1.udel.edu]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Characterization and Biochemical Assays of Streptomyces VanadiumDependent Chloroperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ritsumei.repo.nii.ac.jp [ritsumei.repo.nii.ac.jp]
- 21. www1.udel.edu [www1.udel.edu]
- 22. dspace.cuni.cz [dspace.cuni.cz]
- 23. hplc.eu [hplc.eu]
3-Bromotyrosine: A Fundamental Chemical and Biological Overview for Researchers
An In-depth Technical Guide on the Core Chemical Properties, Biological Significance, and Analytical Methodologies for 3-Bromotyrosine
Introduction
This compound is a halogenated derivative of the amino acid L-tyrosine. It is formed endogenously through the action of eosinophil peroxidase, an enzyme released during inflammatory responses, which utilizes bromide ions to generate reactive brominating species.[1][2] Consequently, this compound has emerged as a crucial biomarker for eosinophil-mediated tissue damage in various inflammatory diseases.[1] Beyond its role as a biomarker, bromotyrosine derivatives are also found in a variety of marine organisms, where they exhibit a broad spectrum of biological activities.[3] This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, analytical methods, and biological relevance of this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a non-proteinogenic amino acid characterized by the presence of a bromine atom at the 3rd position of the phenolic ring of tyrosine.[4] This substitution influences its chemical and physical properties.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | [4] |
| Molecular Formula | C₉H₁₀BrNO₃ | [5] |
| Molecular Weight | 260.09 g/mol | [5] |
| CAS Number | 38739-13-8 | [4] |
| Appearance | White to off-white solid | [5] |
| Predicted pKa (Strongest Acidic) | 2.21 ± 0.20 | [6] |
| Predicted pKa (Strongest Basic) | Not explicitly available | |
| Predicted Water Solubility | 0.6 g/L | |
| Predicted logP | -1.3 |
Synthesis and Purification
Several methods for the synthesis of this compound have been reported, ranging from enzymatic to purely chemical approaches.
Nonenzymatic Preparative-Scale Synthesis
A simple and rapid nonenzymatic method allows for the simultaneous preparation of dityrosine (B1219331) and this compound with high recovery.[8]
Protocol:
-
Dissolve L-Tyrosine (10 mg) in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl.
-
Add 100 µL of 1.0 M potassium bromide.
-
Initiate the reaction by adding 100 µL of 200 mM ammonium (B1175870) persulfate.
-
Incubate the reaction mixture at 80°C for 30 minutes.
-
Following incubation, the products can be purified by reversed-phase high-performance liquid chromatography (HPLC).[8]
Synthesis via DMSO/HBr/AcOH
A straightforward and efficient method for the gram-scale preparation of 3-bromo-L-tyrosine involves the reaction of L-tyrosine with dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH).[6][9]
Protocol:
-
React L-Tyrosine with 1.2 equivalents of DMSO in a solution of HBr/AcOH.
-
The reaction proceeds to yield 3-bromo-L-tyrosine in good yield.[6]
General schematic for the synthesis of this compound.
Analytical Characterization
The identification and quantification of this compound are crucial for its study in biological and chemical systems. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification of this compound.[1] The presence of bromine results in a characteristic isotopic pattern that facilitates its identification. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and selectivity.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are used to confirm the structure of this compound.[8] The substitution of a hydrogen atom with bromine on the aromatic ring leads to distinct changes in the chemical shifts of the remaining aromatic protons, providing unambiguous structural confirmation.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a selective and sensitive method for the quantification of this compound in human plasma.[4]
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., ¹³C-labeled this compound).
-
Precipitate proteins by adding an organic solvent such as acetone.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
Workflow for the quantification of this compound in plasma.
Biological Significance and Signaling
The primary biological significance of this compound lies in its formation as a stable end-product of eosinophil peroxidase (EPO)-catalyzed reactions during inflammation.[1][2]
Biomarker of Eosinophil Activation
Elevated levels of this compound in biological fluids and tissues are indicative of eosinophil activation and the associated oxidative stress.[1] This makes it a valuable biomarker for monitoring disease activity in conditions such as asthma and other allergic inflammatory disorders.
Formation Pathway
The formation of this compound is initiated by the production of hypobromous acid (HOBr) by EPO in the presence of hydrogen peroxide (H₂O₂) and bromide ions. HOBr, a potent brominating agent, then reacts with tyrosine residues in proteins to form this compound.[1]
Formation of this compound via the eosinophil peroxidase pathway.
Potential Biological Activities
While the direct effects of free this compound on intracellular signaling pathways are not well-characterized, various bromotyrosine-derived natural products from marine sponges exhibit a wide range of potent biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects.[3] The investigation into the specific signaling pathways modulated by these compounds is an active area of research.
Stability and Reactivity
This compound is considered a stable marker of oxidative damage.[1] Its stability allows for its detection in biological samples after protein hydrolysis. The phenolic hydroxyl group and the amino acid backbone are the primary sites of chemical reactivity. The bromine substitution on the aromatic ring can influence the reactivity of the phenolic group.
Conclusion
This compound is a molecule of significant interest due to its role as a biomarker of eosinophil-mediated inflammation and as a core structure in a diverse family of bioactive marine natural products. This guide has summarized the fundamental chemical properties, synthesis, and analytical methodologies for this compound. While much is known, further research is needed to fully elucidate its experimental physicochemical properties, such as pKa and solubility, and to explore its direct effects on cellular signaling pathways. The continued study of this compound holds promise for advancing our understanding of inflammatory diseases and for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance | MDPI [mdpi.com]
- 4. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C9H10BrNO3 | CID 148708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
The Eosinophil's Bromine Fingerprint: A Technical Guide to 3-Bromotyrosine as a Biomarker of Eosinophil Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-bromotyrosine (3-BrY) as a specific biomarker for eosinophil activation. Eosinophils, key players in type 2 inflammatory responses and various pathologies, release eosinophil peroxidase (EPO) upon activation. This enzyme catalyzes the formation of brominating oxidants, leading to the post-translational modification of tyrosine residues in proteins to form the stable product this compound. Monitoring 3-BrY levels offers a quantitative measure of eosinophil-mediated oxidative damage and disease activity, presenting a valuable tool for diagnostics, patient stratification, and therapeutic monitoring in eosinophil-associated disorders.
The Biochemical Basis of this compound Formation
Eosinophil activation, triggered by allergens or other inflammatory stimuli, initiates a respiratory burst and degranulation, releasing the heme protein eosinophil peroxidase (EPO).[1][2] In the presence of hydrogen peroxide (H₂O₂) and physiological concentrations of bromide ions (Br⁻), EPO catalyzes the formation of hypobromous acid (HOBr).[2][3][4] This potent brominating agent then reacts with tyrosine residues on proteins to form this compound and, to a lesser extent, 3,5-dibromotyrosine (B3032813).[5][6][7] This pathway is highly specific to eosinophils, as other peroxidases like myeloperoxidase (MPO) from neutrophils preferentially utilize chloride ions to produce hypochlorous acid (HOCl) at physiological halide concentrations, leading to the formation of 3-chlorotyrosine.[1][8]
The formation of this compound serves as a "molecular fingerprint" of eosinophil activation and EPO-dependent tissue damage.[1][8]
Quantitative Analysis of this compound
The detection and quantification of this compound in biological matrices are primarily achieved through mass spectrometry-based methods, offering high sensitivity and specificity.
Analytical Techniques
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and robust method for quantifying this compound in various biological samples, including plasma, urine, and bronchoalveolar lavage (BAL) fluid.[9][10][11] Isotope dilution techniques, using a stable isotope-labeled internal standard, are often employed to ensure high accuracy and precision.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been utilized for the detection of this compound, often requiring derivatization of the analyte to increase its volatility.[8][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or electrochemical detection can be used, but it may lack the sensitivity and specificity of mass spectrometry-based methods, especially for complex biological samples.[5][13][14]
Sample Types
-
Urine: As a non-invasive sample, urine is highly suitable for monitoring systemic eosinophil activation.[10][15][16] this compound is excreted in both free and conjugated forms (e.g., glucuronidated), with conjugated forms being more abundant.[4][16][17] Therefore, a hydrolysis step (acidic or enzymatic) is often necessary to measure total this compound.[16][17]
-
Plasma/Serum: Plasma or serum levels of this compound can provide a direct measure of the biomarker in circulation.[9][11]
-
Bronchoalveolar Lavage (BAL) Fluid: In respiratory diseases like asthma, BAL fluid analysis allows for the assessment of localized eosinophil activation in the lungs.[1][8]
Quantitative Data from Method Validation Studies
| Parameter | LC-MS/MS in Human Plasma[9] | LC-MS/MS in Human Urine[10] |
| Limit of Quantification (LOQ) | 10 ng/mL | 5.0 pg (19 fmol) on-column |
| **Linearity (R²) ** | 0.9998 (10 to 300 ng/mL) | Not explicitly stated |
| Relative Standard Deviation (RSD) | 0.98–4.6% | Not explicitly stated |
Experimental Protocols
General Workflow for this compound Quantification by LC-MS/MS
Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a synthesized representation based on published methods.[9][11]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add a known amount of stable isotope-labeled this compound internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
-
This compound in Eosinophil-Associated Diseases
Elevated levels of this compound have been documented in several eosinophilic diseases, highlighting its potential as a clinical biomarker.
Asthma
In asthma, a chronic inflammatory airway disease often characterized by eosinophilia, this compound levels are increased, particularly after allergen challenge.[1][8] Urinary levels of total conjugated this compound have been shown to be significantly higher in individuals with severe asthma compared to those with nonsevere asthma.[4][16][17] Furthermore, elevated urinary this compound has been associated with a higher risk of asthma exacerbations.[4][17]
| Study Population | Sample Type | Key Finding | Reference |
| Asthmatic vs. Healthy Controls | BAL Fluid | >10-fold increase in 3-BrY after allergen challenge in asthmatics. | [1][8] |
| Severe vs. Nonsevere Asthma | Urine | Significantly higher total conjugated 3-BrY in severe asthma. | [4][16][17] |
| Asthmatic Children | Urine | Urinary 3-BrY levels predict asthma exacerbations. | [18] |
Eosinophilic Esophagitis (EoE)
EoE is an allergic inflammatory condition of the esophagus characterized by a dense eosinophilic infiltrate.[9][11] While a direct correlation between plasma this compound and eosinophil count in EoE patients was not initially established, a relationship between eosinophil count and esophageal deformities was observed.[9] Further research is needed to fully elucidate the utility of this compound as a biomarker for EoE disease activity and monitoring.
Allergic Rhinitis
Studies have shown that urinary this compound levels are significantly higher in patients with allergic rhinitis compared to healthy controls, suggesting its potential as a non-invasive diagnostic marker for this condition.[18]
Future Directions and Conclusion
This compound has emerged as a highly specific and quantifiable biomarker of eosinophil activation and associated oxidative stress. Its measurement in accessible biological fluids like urine and plasma offers a minimally invasive approach to assess disease activity and therapeutic response in a range of eosinophil-mediated disorders. Future research should focus on standardizing analytical methods across laboratories, establishing definitive clinical cut-off values for different diseases, and further exploring its predictive value for disease exacerbations and long-term outcomes. The continued investigation of this compound holds significant promise for advancing personalized medicine in the management of allergic and eosinophilic diseases.
References
- 1. JCI - Eosinophils generate brominating oxidants in allergen-induced asthma [jci.org]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. recipp.ipp.pt [recipp.ipp.pt]
- 14. dspace.cuni.cz [dspace.cuni.cz]
- 15. The role of endogenous bromotyrosine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciresliterature.org [sciresliterature.org]
The Biological Significance of Tyrosine Bromination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-translational modification of protein tyrosine residues to 3-bromotyrosine and 3,5-dibromotyrosine (B3032813) is a significant consequence of oxidative stress, particularly in inflammatory conditions. This technical guide provides a comprehensive overview of the biological significance of tyrosine bromination, detailing the enzymatic drivers, its role in pathophysiology, and its emerging potential as a clinical biomarker. We present quantitative data on the kinetics of key enzymes and the levels of brominated tyrosine in disease states. Furthermore, this guide offers detailed experimental protocols for the detection and quantification of brominated tyrosine residues and associated enzyme activities. Finally, we visualize the core enzymatic pathways and potential downstream signaling consequences of this modification using Graphviz diagrams.
Introduction
Protein tyrosine bromination is a non-enzymatic post-translational modification that occurs under conditions of oxidative stress, primarily mediated by the action of heme peroxidases.[1][2][3] This modification involves the substitution of one or two hydrogen atoms on the phenolic ring of a tyrosine residue with bromine, forming this compound (3-BrY) and 3,5-dibromotyrosine (di-BrY), respectively.[3] Initially identified as a stable marker of eosinophil-mediated tissue injury, the biological significance of tyrosine bromination is now recognized to extend beyond its role as a biomarker, with potential implications for protein structure, function, and cellular signaling.[4][5] This guide will delve into the core aspects of tyrosine bromination, providing researchers and drug development professionals with a detailed understanding of its formation, detection, and biological impact.
Enzymatic Formation of Brominated Tyrosine
The formation of brominated tyrosine residues is predominantly catalyzed by a subset of heme peroxidases that can utilize bromide ions (Br-) as a substrate in the presence of hydrogen peroxide (H₂O₂). The primary enzymes implicated in this process are Eosinophil Peroxidase (EPO), Myeloperoxidase (MPO), and Peroxidasin (PXDN).
Eosinophil Peroxidase (EPO)
EPO, abundantly present in the granules of eosinophils, is a key enzyme in the inflammatory response, particularly in allergic diseases like asthma.[6][7] EPO preferentially utilizes bromide over chloride, even at physiological concentrations where chloride is significantly more abundant, to produce hypobromous acid (HOBr), a potent brominating agent.[4][8]
Myeloperoxidase (MPO)
MPO, found in neutrophils, can also catalyze the formation of HOBr, although it preferentially uses chloride to produce hypochlorous acid (HOCl). However, under conditions of elevated bromide concentration or at an alkaline pH, MPO's production of HOBr can be significant.
Peroxidasin (PXDN)
PXDN is a peroxidase involved in the formation of the extracellular matrix, specifically in the cross-linking of collagen IV.[9] It catalyzes the formation of a sulfilimine bond through the production of HOBr.[9] This activity can also lead to the bromination of tyrosine residues in extracellular matrix proteins.[10]
The enzymatic pathway for the generation of brominating species is depicted below:
Quantitative Data
Enzyme Kinetics
The efficiency of different peroxidases in utilizing bromide varies. The following table summarizes key kinetic parameters.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Second-order rate constant (M⁻¹s⁻¹) | Reference(s) |
| Eosinophil Peroxidase | Bromide | 0.5 | 248 | 1.9 x 10⁷ | [8][11] |
| Eosinophil Peroxidase | Thiocyanate (B1210189) | 0.15 | 223 | 1.0 x 10⁸ | [8][11] |
| Peroxidasin | Bromide | - | - | 5.6 x 10⁶ | [9] |
| Peroxidasin | Iodide | - | - | 1.7 x 10⁷ | [9] |
| Peroxidasin | Thiocyanate | - | - | 1.8 x 10⁷ | [9] |
Note: Data for MPO kinetics with bromide is less consistently reported in the reviewed literature.
Levels of Brominated Tyrosine in Disease
Elevated levels of this compound serve as a biomarker for eosinophil activation and associated diseases.
| Disease State | Sample Matrix | Analyte | Concentration Range/Level | Reference(s) |
| Healthy Individuals | Urine | Protein-bound 3-BrY | 4.4 ± 3.9 in 10³ tyrosine | [12] |
| Eosinophilic Esophagitis | Plasma | 3-BrY | Limit of Quantification: 10 ng/mL | [13] |
| Colorectal Cancer | Plasma | Free 3-BrY | Limit of Quantification: 0.096 ng/mL | [5] |
Functional Consequences of Tyrosine Bromination
While extensively studied as a biomarker, the direct functional consequences of tyrosine bromination on protein activity and signaling are an area of active research.
Alteration of Protein Structure and Function
The addition of a bulky, electronegative bromine atom to the tyrosine ring can induce significant conformational changes in proteins.[5][14] These changes can lead to:
-
Partial or complete unfolding: Altering the three-dimensional structure of the protein.
-
Modified enzyme activity: Changes in the active site conformation can lead to either gain or loss of function.
-
Altered protein-protein interactions: The modified tyrosine may disrupt or create new binding interfaces.[15]
Impact on Cellular Signaling Pathways
Tyrosine phosphorylation is a critical mechanism for regulating a multitude of signaling pathways. The bromination of tyrosine residues has the potential to interfere with these pathways. While direct evidence is still emerging, it is hypothesized that tyrosine bromination could:
-
Inhibit Tyrosine Phosphorylation: The presence of a bromine atom on the phenolic ring may sterically hinder the access of tyrosine kinases, thereby preventing phosphorylation and downstream signaling.
-
Mimic or Alter Phosphorylation-dependent Interactions: The altered electrostatic properties of brominated tyrosine could potentially mimic a phosphorylated state or otherwise affect the binding of SH2 or PTB domain-containing proteins.
A proposed mechanism for how tyrosine bromination could interfere with a generic receptor tyrosine kinase (RTK) signaling pathway, such as the MAPK pathway, is illustrated below.
Experimental Protocols
In Vitro Protein Bromination
This protocol describes the bromination of a target protein using eosinophil peroxidase.
Materials:
-
Purified target protein
-
Human Eosinophil Peroxidase (EPO)
-
Hydrogen peroxide (H₂O₂)
-
Sodium bromide (NaBr)
-
Phosphate (B84403) buffer (pH 7.4)
-
L-methionine (to stop the reaction)
Procedure:
-
Prepare a reaction mixture containing the target protein (e.g., 1 mg/mL) in phosphate buffer.
-
Add NaBr to a final concentration of 100 µM.
-
Add EPO to a final concentration of 50 nM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding L-methionine to a final concentration of 2 mM.
-
The brominated protein can then be analyzed by mass spectrometry or Western blot.
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological samples.
Detailed Steps:
-
Sample Preparation: Homogenize tissue samples or use plasma directly.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled this compound (e.g., ¹³C₉,¹⁵N₁-3-BrY) to the sample for accurate quantification.
-
Protein Hydrolysis: Hydrolyze the proteins in the sample using 6 M HCl at 110°C for 24 hours to release the amino acids.
-
Solid Phase Extraction (SPE): Clean up the hydrolysate using a C18 SPE cartridge to remove interfering substances.
-
LC Separation: Separate the amino acids using reverse-phase high-performance liquid chromatography (HPLC).
-
MS/MS Detection: Detect and quantify this compound and its internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Western Blot for Brominated Proteins
This protocol outlines the detection of brominated proteins using a specific antibody.
Materials:
-
Protein samples (from in vitro bromination or cell/tissue lysates)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-3-bromotyrosine)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of your samples using a Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-3-bromotyrosine primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imager.
Conclusion
Tyrosine bromination is a significant post-translational modification with dual roles as a biomarker of eosinophil-driven inflammation and as a potential modulator of protein function and cellular signaling. The enzymatic machinery responsible for its formation is well-characterized, and robust analytical methods for its detection and quantification are established. Future research should focus on elucidating the precise functional consequences of tyrosine bromination on specific signaling pathways and its broader implications in health and disease. This knowledge will be crucial for the development of novel diagnostic tools and therapeutic strategies targeting inflammatory and oxidative stress-related pathologies.
References
- 1. Measuring peroxidasin activity in live cells using bromide addition for signal amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Posttranslational modification and heme cavity architecture of human eosinophil peroxidase—insights from first crystal structure and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrates and products of eosinophil peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Peroxidasin (PXDN): From Physiology to Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of tyrosine brominated extracellular matrix proteins in normal and fibrotic lung tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectral and kinetic studies on the formation of eosinophil peroxidase compound I and its reaction with halides and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Discriminating changes in protein structure using tyrosine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of protein-protein interactions with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]
introduction to halogenated tyrosines in biology
An In-depth Technical Guide to Halogenated Tyrosines in Biology
For: Researchers, Scientists, and Drug Development Professionals
Introduction to Halogenated Tyrosines
Halogenated tyrosines are derivatives of the amino acid L-tyrosine where one or more hydrogen atoms on the aromatic ring are substituted with a halogen (iodine, bromine, or chlorine). These modifications can occur through highly regulated enzymatic processes or as a consequence of non-enzymatic reactions during oxidative stress.[1] For decades, the most well-understood role of halogenated tyrosines was as obligate precursors for the synthesis of thyroid hormones.[2][3] However, a growing body of evidence has revealed that chlorinated and brominated tyrosines are also formed in significant quantities at sites of inflammation and are implicated in the pathology of numerous diseases, including atherosclerosis, asthma, and neurodegenerative conditions.[4][5][6]
The formation of these modified amino acids can profoundly alter the physicochemical properties of the parent tyrosine residue, including its molecular volume, hydrophobicity, and the acidity (pKa) of its phenolic side chain.[7] When incorporated into a protein, these changes can disrupt protein structure, alter enzymatic activity, and interfere with critical signaling pathways.[2][8] Consequently, halogenated tyrosines are now recognized not only as key physiological molecules but also as specific biomarkers of oxidative damage and leukocyte activation, making them valuable targets for diagnostics and therapeutic intervention.[9][10]
Biosynthesis and Formation
The formation of halogenated tyrosines in biological systems is primarily catalyzed by a class of heme-containing enzymes known as haloperoxidases. These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize halides (I⁻, Br⁻, Cl⁻), generating potent halogenating intermediates.[11]
2.1 Iodotyrosines: Thyroid Hormone Synthesis In the thyroid gland, thyroid peroxidase (TPO) orchestrates the synthesis of thyroid hormones. TPO oxidizes iodide ions (I⁻) and incorporates them onto tyrosine residues within the protein thyroglobulin. This process yields monoiodotyrosine (MIT) and diiodotyrosine (DIT).[3] These iodotyrosine precursors are then coupled by TPO to form the active thyroid hormones, thyroxine (T4, from two DIT molecules) and triiodothyronine (T3, from one MIT and one DIT molecule).[2]
2.2 Chloro- and Bromotyrosines: Inflammatory Responses During inflammation, activated leukocytes produce halogenated tyrosines as part of the innate immune response.
-
3-Chlorotyrosine (Cl-Tyr): Neutrophils and monocytes, when activated, release myeloperoxidase (MPO). In the presence of hydrogen peroxide and the abundant chloride ions (~100 mM) in extracellular fluid, MPO generates hypochlorous acid (HOCl), a powerful oxidant that chlorinates tyrosine residues to form 3-chlorotyrosine.[1][5][12] The detection of 3-chlorotyrosine is therefore considered a specific marker of MPO-catalyzed oxidative damage.[13][14]
-
3-Bromotyrosine (Br-Tyr): Eosinophils, which are key players in allergic reactions and parasitic infections, release eosinophil peroxidase (EPO). EPO shows a preference for bromide ions (Br⁻) over chloride ions.[15] Even at physiological plasma concentrations of bromide (20–100 µM), EPO efficiently generates hypobromous acid (HOBr), which readily brominates tyrosine residues to form this compound and 3,5-dibromotyrosine (B3032813).[5][10][16] Thus, this compound serves as a molecular fingerprint for eosinophil activation.[15]
Physiological and Pathological Roles
3.1 Physiological Role: Thyroid Function The primary physiological role of halogenated tyrosines is in thyroid hormone homeostasis. Mono- and diiodotyrosine are essential intermediates for T3 and T4 production. After thyroglobulin is broken down to release T3 and T4, the excess MIT and DIT are deiodinated by the enzyme iodotyrosine deiodinase (IYD or DEHAL1). This crucial step salvages iodide, allowing it to be recycled for new hormone synthesis, thereby maintaining iodide balance within the thyroid gland.
3.2 Pathological Roles and Consequences The formation of 3-chlorotyrosine and this compound is a hallmark of inflammation-driven oxidative stress and is associated with several pathologies.
-
Atherosclerosis: MPO is abundant in atherosclerotic plaques. It chlorinates tyrosine residues on apolipoprotein A-I (apoA-I), the main protein component of high-density lipoprotein (HDL).[17] Specifically, chlorination of residue Tyr-192 impairs the ability of HDL to promote cholesterol efflux from macrophages, a key anti-atherogenic function.[17][18] This modification contributes to lipid accumulation and plaque progression.
-
Asthma: Eosinophilic inflammation in the airways of asthmatic patients leads to significant EPO activity. This results in elevated levels of this compound in bronchoalveolar lavage fluid and urine.[19][20] Levels of urinary this compound correlate with asthma severity and risk of exacerbation, highlighting its role as a biomarker of eosinophil-mediated pathology.[9][21]
-
Neurodegenerative Diseases: Emerging evidence points to "halogenative stress" in conditions like Parkinson's disease, with increased levels of haloperoxidases and their products.[4] In Alzheimer's disease models, halogenation of the tyrosine residue in amyloid-beta peptides has been shown to modulate their aggregation properties.[22]
-
General Protein Dysfunction: The incorporation of a halogen atom alters the local environment of the tyrosine residue. This can disrupt hydrogen bonding networks, change surface charges, and induce conformational shifts that lead to altered protein function.[7][8] For example, halogenation of the prokaryotic cell-division protein FtsZ was shown to perturb its self-assembly and reduce its GTPase activity.[2]
Quantitative Data Summary
Levels of halogenated tyrosines are measured in various biological matrices to assess disease states. The data below is compiled from multiple studies and is typically expressed as a ratio to the parent tyrosine or normalized to creatinine (B1669602) in urine.
| Analyte | Disease State | Matrix | Quantitative Finding | Reference(s) |
| 3-Chlorotyrosine | Atherosclerosis | Aortic Tissue | ~6-fold higher in atherosclerotic vs. normal intima. | [13] |
| Atherosclerosis | Lipoprotein (LDL) | ~30-fold higher in lesion LDL vs. circulating LDL. | [13] | |
| Atherosclerosis | Lipoprotein (HDL) | ~4-fold higher in lesion HDL vs. circulating HDL (40 vs. 10 µmol/mol Tyr). | [17] | |
| Atherosclerosis (ApoA-I) | Lipoprotein (HDL) | Tyr-192 is major chlorination site; 199 µmol/mol Tyr in lesion HDL. | [17] | |
| Preterm Infants (respiratory distress) | Tracheal Aspirates | Median 83 µmol/mol tyrosine (vs. 13 in controls). | [23] | |
| This compound | Asthma (Allergen Challenge) | Bronchoalveolar Lavage (BAL) | >10-fold increase post-challenge in asthmatics. | [20] |
| Asthma vs. Healthy | Urine | 45 ± 21.7 ng/mg creatinine in asthmatics vs. 22.6 ± 10.8 in controls. | [1] | |
| Asthma Severity | Urine | Significantly higher levels of total conjugated Br-Tyr in severe vs. non-severe asthma. | [19][21] | |
| Asthma Control (Children) | Urine | Median 0.12 ng/mg creatinine; levels correlate with poor control. | [9] |
Key Experimental Methodologies
The gold standard for the accurate quantification of halogenated tyrosines is mass spectrometry, owing to its high sensitivity and specificity. Isotope dilution techniques, where a heavy-isotope-labeled version of the analyte is used as an internal standard, are employed to ensure accuracy.
5.1 Protocol: Quantification by LC-MS/MS (Plasma)
This protocol is adapted from methods for the simultaneous analysis of free halogenated tyrosines in plasma.[6][24]
-
Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of a methanolic internal standard solution containing stable isotope-labeled analytes (e.g., ¹³C₆-3-Chlorotyrosine, ¹³C₆-3-Bromotyrosine) at a known concentration (e.g., 12.5 ng/mL).
-
Protein Precipitation: Add 10 µL of 0.2% trifluoroacetic acid and vortex briefly. Add 200 µL of ice-cold acetone (B3395972) to precipitate proteins. Vortex vigorously for 1 minute.[24]
-
Centrifugation: Incubate samples at 4°C for 10 minutes, then centrifuge at 12,500 RPM for 5 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new vial for analysis, avoiding the protein pellet.
-
LC-MS/MS Analysis:
-
Chromatography: Inject 10-20 µL of the supernatant onto a C18 or PFP reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm). Elute analytes using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in methanol (B129727) or acetonitrile) over ~8-10 minutes.[24]
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for each native analyte and its corresponding internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentrations. Calculate the analyte concentration in the sample by comparing the peak area ratio of the native analyte to its internal standard against the calibration curve.
5.2 Protocol: Quantification by GC-MS (Tissue)
This protocol outlines the general steps for analyzing protein-bound 3-chlorotyrosine in tissue.[25][26]
-
Tissue Homogenization: Weigh approximately 5-10 mg of frozen tissue. Place in a 2 mL tube containing hard tissue grinding beads. Add an appropriate volume of homogenization buffer (e.g., PBS with protease inhibitors). Homogenize using a mechanical bead beater until the tissue is fully disrupted.[26]
-
Protein Hydrolysis: Add an internal standard ([¹³C₆]-3-chlorotyrosine). Subject the homogenate to extensive enzymatic digestion (e.g., with pronase at 60°C for 75 minutes) or acid hydrolysis (6N HCl at 110°C for 24 hours) to release individual amino acids. Note: Acid hydrolysis can generate artifacts; enzymatic digestion is often preferred.[26]
-
Purification: Perform protein precipitation with acetonitrile.[26] For cleaner samples, the supernatant can be further purified using cation-exchange solid-phase extraction (SPE) to isolate the amino acids.
-
Derivatization: Evaporate the purified sample to dryness under a stream of nitrogen. Add a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or ethylchloroformate/trifluoroethanol) and heat to create volatile amino acid derivatives.[27][28]
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph. The analytes are separated based on volatility and interaction with the GC column. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized analyte and its internal standard.
-
Quantification: Calculate the concentration based on the ratio of the integrated peak areas of the analyte and the internal standard relative to a standard curve.
5.3 Protocol: In Vitro MPO Chlorination Activity Assay
This protocol is based on the principle of commercial colorimetric or fluorometric assay kits.[29][30]
-
Sample Preparation: Prepare samples (e.g., purified MPO, neutrophil lysate, plasma) in an appropriate assay buffer.
-
Reaction Initiation: To a 96-well plate, add the sample. Add a reaction cocktail containing a substrate that becomes fluorescent or changes color upon reaction with hypochlorous acid (e.g., APF, which is cleaved to fluorescein).[29] The cocktail also contains taurine (B1682933), which traps the unstable HOCl as a more stable taurine chloramine.
-
Catalysis: Initiate the enzymatic reaction by adding a solution of hydrogen peroxide (H₂O₂). The MPO in the sample will catalyze the reaction: H₂O₂ + Cl⁻ → HOCl.
-
Incubation: Incubate the plate, protected from light, at room temperature for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a catalase-containing solution to eliminate the remaining H₂O₂.
-
Detection: Measure the fluorescence (e.g., Ex/Em = 485/515 nm for fluorescein) or absorbance using a plate reader.
-
Analysis: The signal intensity is directly proportional to the MPO chlorination activity in the sample. Quantify by comparing to a standard curve generated with purified MPO or the final chromogen product.
References
- 1. Urinary this compound and 3-chlorotyrosine concentrations in asthmatic patients: lack of increase in this compound concentration in urine and plasma proteins in aspirin-induced asthma after intravenous aspirin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism and dechlorination of chlorotyrosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is there a halo-enzymopathy in Parkinson’s disease? | Neurología (English Edition) [elsevier.es]
- 5. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Urinary Bromotyrosine Measures Asthma Control and Predicts Asthma Exacerbations in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content-assets.jci.org [content-assets.jci.org]
- 17. Myeloperoxidase Targets Apolipoprotein A-I, the Major High Density Lipoprotein Protein, for Site-Specific Oxidation in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Eosinophils generate brominating oxidants in allergen-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of a clinical assay to measure chlorinated tyrosine in hair and tissue samples using a mouse chlorine inhalation exposure model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. biopioneer.com.tw [biopioneer.com.tw]
- 30. Myeloperoxidase Chlorination Activity Assay [cellbiolabs.com]
3-Bromotyrosine: A Specific Biomarker of Eosinophilic Inflammation and its Connection to Inflammatory Diseases
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
3-Bromotyrosine (3-BrY) is a stable, post-translational modification of protein tyrosine residues, formed by the action of halogenating enzymes during an inflammatory response. Its formation is predominantly catalyzed by eosinophil peroxidase (EPO), making 3-BrY a highly specific "molecular fingerprint" for eosinophil activation.[1][2] Elevated levels of this compound have been identified in various biological fluids and tissues in patients with inflammatory diseases, particularly those with a strong eosinophilic component such as asthma and allergic rhinitis.[3][4] This guide provides an in-depth overview of the formation of this compound, its quantitative association with inflammatory diseases, detailed analytical methodologies for its detection, and its potential role in disease pathogenesis.
Introduction to this compound
Chronic inflammatory diseases are often characterized by the infiltration and activation of specific leukocyte populations. Eosinophils are key players in the pathogenesis of allergic diseases like asthma, atopic dermatitis, and allergic rhinitis, as well as other conditions including eosinophilic esophagitis.[3][5] Upon activation, eosinophils release a variety of mediators, including the heme enzyme Eosinophil Peroxidase (EPO).[6] EPO utilizes hydrogen peroxide (H₂O₂) and halide ions to generate potent reactive halogenating species.[1] While chloride is far more abundant in plasma, EPO displays a unique preference for bromide (Br⁻), efficiently producing hypobromous acid (HOBr).[6] This highly reactive species modifies protein tyrosine residues to form the stable end-product, this compound.[1] Because EPO is the primary enzymatic source of reactive brominating species at physiological halide concentrations, the detection of 3-BrY in biological samples serves as a specific and reliable indicator of eosinophil-mediated oxidative damage in vivo.[6]
The Core Science: Enzymatic Formation of this compound
The generation of 3-BrY is a multi-step biochemical process initiated during the oxidative burst of activated eosinophils.
-
Activation and Oxidant Production : Inflammatory stimuli trigger the activation of eosinophils. This leads to the production of superoxide (B77818) (O₂⁻) by NADPH oxidase, which is then converted to hydrogen peroxide (H₂O₂).
-
Eosinophil Peroxidase (EPO) Catalysis : Activated eosinophils degranulate, releasing EPO into the extracellular space. EPO uses H₂O₂ to oxidize bromide ions (Br⁻), which are present in plasma at concentrations of 20-100 μM, to form hypobromous acid (HOBr).[7]
-
Tyrosine Bromination : HOBr, a potent brominating agent, reacts with the phenolic ring of tyrosine residues on surrounding proteins, resulting in the formation of this compound and, to a lesser extent, 3,5-dibromotyrosine (B3032813).[1]
While myeloperoxidase (MPO) from neutrophils can also generate HOBr, it is significantly less efficient than EPO at physiological concentrations of bromide and chloride, reinforcing the specificity of 3-BrY as a marker for eosinophil activity.[6]
This compound as a Biomarker in Inflammatory Diseases
The quantification of 3-BrY in biological samples provides a direct measure of eosinophil-driven inflammation and has been correlated with disease severity and exacerbation risk in several conditions.
Asthma
Asthma is a classic eosinophil-associated inflammatory disease. Multiple studies have demonstrated elevated 3-BrY levels in asthmatic patients. Urinary 3-BrY, in its total conjugated form, is significantly higher in individuals with severe asthma compared to those with non-severe asthma and healthy controls.[5][8] Furthermore, higher urinary 3-BrY levels are associated with a greater number of asthma exacerbations and can predict future exacerbation risk.[8][9]
Allergic Rhinitis
As another IgE-mediated inflammatory condition of the upper airways, allergic rhinitis (AR) also involves significant eosinophil activation.[4] Studies have shown that urinary 3-BrY levels are significantly elevated in patients with AR compared to healthy volunteers, suggesting its utility as a noninvasive marker for monitoring inflammation in this common condition.[2]
Other Eosinophilic Disorders
The utility of 3-BrY as a biomarker extends to other diseases where eosinophils play a pathogenic role, such as eosinophilic esophagitis (EoE).[3] Methods for quantifying 3-BrY in plasma have been developed specifically for monitoring EoE, offering a less invasive alternative to endoscopy.[3]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating this compound levels in inflammatory diseases.
Table 1: Urinary this compound Levels in Asthma
| Patient Group | Analyte | Concentration (ng/mg creatinine) | Fold Increase (vs. Healthy) | Reference |
| Asthmatic Patients | This compound | 45.0 ± 21.7 | ~2.0x | [10] |
| Healthy Controls | This compound | 22.6 ± 10.8 | - | [10] |
| Severe Asthma | Total Conjugated 3-BrY | Significantly Higher | Not specified | [5][8] |
| Non-severe Asthma | Total Conjugated 3-BrY | Lower than Severe | Not specified | [5][8] |
*Absolute values were not provided in the abstract, but a statistically significant difference was reported.
Table 2: this compound in Bronchoalveolar Lavage (BAL) Fluid (Asthma)
| Patient Group & Condition | Analyte | Concentration (μmol/mol tyrosine) | Fold Increase (vs. Baseline) | Reference |
| Mild Allergic Asthmatics (Baseline) | This compound | 116 ± 84 | - | [1] |
| Mild Allergic Asthmatics (Post-Allergen) | This compound | >1160 (estimated) | >10x | [1] |
| Healthy Controls (Baseline) | This compound | 47 ± 79 | - | [1] |
Downstream Effects and Pathophysiological Role
While 3-BrY is well-established as a biomarker, research into its direct functional consequences is an emerging field. The modification of tyrosine residues can potentially alter protein structure and function. Tyrosine is a critical site for phosphorylation, a key event in many signaling cascades. Bromination of tyrosine residues could interfere with phosphorylation, thereby disrupting normal cellular signaling.
Recent studies have begun to identify specific proteins that undergo bromination in tissues, particularly components of the extracellular matrix (ECM) like laminin (B1169045) and collagen IV.[7] This modification, mediated by the enzyme peroxidasin, may play a physiological role in ECM structure but could also contribute to pathological remodeling in diseases like pulmonary fibrosis.[7] The impact of protein bromination on critical signaling pathways such as the MAPK and NF-κB pathways remains an active area of investigation. Understanding these downstream effects is crucial for transitioning 3-BrY from a passive biomarker to a potential therapeutic target.
Methodologies for Detection and Quantification
Accurate and sensitive quantification of 3-BrY is essential for its clinical and research applications. The primary methods employed are mass spectrometry-based techniques and enzyme-linked immunosorbent assays (ELISA).
Experimental Workflow Overview
The general workflow for analyzing 3-BrY involves sample collection, preparation to release the analyte from proteins and conjugates, followed by instrumental analysis.
Detailed Experimental Protocols
Protocol 1: Quantification of Total Conjugated 3-BrY in Urine by LC-MS/MS
This protocol is adapted from methodologies described for urinary biomarker analysis.[5][11]
-
Internal Standard Spiking : To each urine sample (e.g., 100 µL), add a known concentration of a stable isotope-labeled internal standard ([¹³C₆]-3-BrY) to account for sample loss during preparation and analysis.
-
Acid Hydrolysis : To measure total conjugated 3-BrY (including glucuronidated and other forms), add methanesulfonic acid to a final concentration of 4 M.[11]
-
Incubation : Seal the samples and incubate at 110°C for 24 hours to hydrolyze conjugates and release free 3-BrY.[11]
-
Solid Phase Extraction (SPE) : After hydrolysis, dilute the sample with 0.1% formic acid. Apply the diluted sample to an SPE cartridge (e.g., C18) to remove salts and interfering substances. Wash the cartridge and elute the analyte with an appropriate organic solvent (e.g., methanol).
-
LC-MS/MS Analysis :
-
Chromatography : Reconstitute the dried eluate in the mobile phase. Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Mobile Phase : Use a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (B129727) (Solvent B).[12]
-
Mass Spectrometry : Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12]
-
Detection : Use Selected Reaction Monitoring (SRM) for the specific mass transitions of native 3-BrY and the [¹³C₆]-3-BrY internal standard for sensitive and specific quantification.
-
Protocol 2: Quantification of 3-BrY by Competitive ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[13][14]
-
Sample/Standard Preparation : Prepare standards of known 3-BrY concentration. Dilute samples (e.g., urine, plasma, tissue homogenates) as required using the provided sample dilution buffer.[13]
-
Competitive Binding : Add the standards and samples to the wells of a microtiter plate pre-coated with a 3-BrY capture antibody. Then, add a fixed amount of enzyme-conjugated 3-BrY (e.g., HRP-3-BrY) to each well.
-
Incubation : Incubate the plate (e.g., for 60 minutes at 37°C).[15] During this time, the free 3-BrY in the sample competes with the enzyme-conjugated 3-BrY for binding to the limited number of antibody sites on the plate.
-
Washing : Wash the plate multiple times with wash buffer to remove all unbound components.
-
Substrate Addition : Add a chromogenic substrate (e.g., TMB) to each well. The enzyme (HRP) bound to the plate will convert the substrate, leading to color development.[15] The amount of color is inversely proportional to the amount of 3-BrY in the original sample.
-
Reaction Stopping : Add a stop solution to halt the enzymatic reaction. This typically changes the color (e.g., from blue to yellow).
-
Data Acquisition : Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Quantification : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 3-BrY in the samples by interpolating their absorbance values from the standard curve.
Conclusion and Future Directions
This compound has been firmly established as a specific and quantitative biomarker of eosinophil activation and is strongly associated with the severity and exacerbation of inflammatory diseases, particularly asthma. Its measurement in accessible biological fluids like urine offers a powerful, noninvasive tool for patient stratification, disease monitoring, and assessing the efficacy of targeted anti-eosinophilic therapies.
Future research should focus on:
-
Expanding Clinical Utility : Validating 3-BrY as a biomarker in a broader range of inflammatory diseases, including atopic dermatitis, chronic rhinosinusitis with nasal polyps, and hypereosinophilic syndromes.
-
Understanding Pathophysiology : Elucidating the direct functional consequences of protein bromination on cellular signaling pathways to determine if 3-BrY is merely a marker or an active participant in disease pathology.
-
Therapeutic Targeting : Investigating whether inhibition of EPO or peroxidasin could be a viable therapeutic strategy to reduce tissue damage in eosinophil-driven diseases.
The continued study of this compound holds significant promise for advancing our understanding of inflammatory diseases and developing novel diagnostic and therapeutic strategies for patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciresliterature.org [sciresliterature.org]
- 3. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Identification of brominated proteins in renal extracellular matrix: potential interactions with peroxidasin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of tyrosine brominated extracellular matrix proteins in normal and fibrotic lung tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BROMO Protein Domain | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. novusbio.com [novusbio.com]
- 15. 3-NT(3-Nitrotyrosine) ELISA Kit – AFG Scientific [afgsci.com]
The In Vivo Formation of 3-Bromotyrosine: A Hallmark of Eosinophilic Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromotyrosine (3-BrY) is a stable, post-translational modification of protein-bound tyrosine residues, increasingly recognized as a specific biomarker for oxidative stress mediated by eosinophils. Its formation in vivo is predominantly catalyzed by eosinophil peroxidase (EPO), an enzyme abundant in activated eosinophils. Under inflammatory conditions, particularly in allergic diseases such as asthma, EPO utilizes hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to generate potent brominating oxidants. These reactive species, primarily hypobromous acid (HOBr), subsequently react with tyrosine residues to form 3-BrY. While myeloperoxidase (MPO) from neutrophils can also contribute to 3-BrY formation, EPO exhibits a distinct preference for bromide, rendering 3-BrY a more specific indicator of eosinophil-mediated tissue injury. This guide provides a comprehensive overview of the fundamental mechanisms of 3-BrY formation in vivo, details key experimental protocols for its detection and quantification, and presents relevant quantitative data to aid researchers in the fields of inflammation, immunology, and drug development.
The Core Mechanism of this compound Formation
The in vivo synthesis of this compound is a multi-step process primarily driven by the enzymatic activity of peroxidases during an inflammatory response.
Enzymatic Pathways
Eosinophil Peroxidase (EPO): The Primary Catalyst
The principal enzyme responsible for this compound formation is Eosinophil Peroxidase (EPO), which is released from the granules of activated eosinophils.[1][2] EPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), which are present in physiological concentrations in plasma and airway lining fluid.[3][4] This reaction generates hypobromous acid (HOBr), a powerful reactive brominating species.[5][6]
The overall reaction can be summarized as:
H₂O₂ + Br⁻ + H⁺ --(EPO)--> HOBr + H₂O[7]
Myeloperoxidase (MPO): A Secondary Contributor
Myeloperoxidase (MPO), an enzyme found in neutrophils, can also catalyze the formation of HOBr and subsequently this compound.[8][9] However, MPO preferentially utilizes chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), leading to the formation of 3-chlorotyrosine.[10] While MPO can generate brominating oxidants, this compound is considered a more specific marker for EPO activity and eosinophil activation due to EPO's higher affinity for bromide.[3][11]
The Role of Reactive Brominating Species
Hypobromous Acid (HOBr)
Hypobromous acid is the primary oxidant produced by the EPO/H₂O₂/Br⁻ system that directly brominates the aromatic ring of tyrosine residues at the ortho position to the hydroxyl group, forming this compound.[4][6]
N-Bromoamines
In the biological milieu, HOBr can rapidly react with primary amines (e.g., taurine, lysine (B10760008) residues) to form N-bromoamines.[3][5] These N-bromoamines are also effective brominating agents and are considered important intermediates in the formation of this compound.[3][5] They can act as a more stable reservoir of reactive bromine, potentially extending the reach and duration of the brominating stress.
Non-Enzymatic Formation
While enzymatic pathways are the primary source of this compound in vivo, non-enzymatic formation can occur if reactive brominating species like HOBr are present. However, the generation of these precursors is tightly linked to the activity of enzymes like EPO and MPO.
Quantitative Data on this compound Formation
The following tables summarize key quantitative data related to the enzymatic kinetics and in vivo levels of this compound.
| Parameter | Value | Conditions | Reference |
| Second-order rate constant for EPO Compound I reaction with Bromide (Br⁻) | (1.9 ± 0.1) x 10⁷ M⁻¹s⁻¹ | pH 7.0, 15°C | [3] |
| Second-order rate constant for EPO Compound I formation from H₂O₂ | (4.3 ± 0.4) x 10⁷ M⁻¹s⁻¹ | pH 7.0, 15°C | [3] |
Table 1: Kinetic Data for Eosinophil Peroxidase (EPO)
| Subject Group | Urinary this compound (ng/mg creatinine) | Reference |
| Healthy Control Subjects | 22.6 ± 10.8 | [10] |
| Asthmatic Patients | 45.0 ± 21.7 | [10] |
| Children with inadequately controlled asthma (high baseline BrTyr) | 18.1-fold higher odds of poor control | [12] |
| Severe Asthmatics | Significantly higher than non-severe asthmatics |
Table 2: In Vivo Levels of this compound in Human Studies
Experimental Protocols
Accurate measurement of this compound is crucial for its validation and use as a biomarker. Below are detailed methodologies for key experiments.
Quantification of this compound in Biological Samples by Mass Spectrometry
This protocol outlines the general steps for the analysis of this compound in urine or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Hydrolysis: For protein-bound this compound, proteins in the sample (e.g., plasma, urine) are precipitated (e.g., with acetone (B3395972) or trichloroacetic acid). The protein pellet is then subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the amino acids.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then purified using a solid-phase extraction cartridge (e.g., C18) to remove salts and other interfering substances.[13] The sample is typically acidified, loaded onto the conditioned cartridge, washed, and then the amino acids are eluted with an organic solvent (e.g., methanol (B129727) or acetonitrile).[14][15][16]
-
Derivatization (for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the amino acids in the dried eluate are derivatized to increase their volatility. A common method is esterification followed by acylation (e.g., with pentafluorobenzyl bromide).[8][13]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified and, if necessary, derivatized sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer. A reversed-phase column (e.g., C18) is typically used to separate this compound from other amino acids. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N-3-bromotyrosine) are monitored.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standards.[1][17][18]
Measurement of Eosinophil Peroxidase (EPO) Activity
Several methods are available to measure EPO activity, which can be an indirect indicator of the potential for this compound formation.
1. Colorimetric Assay:
-
This assay is based on the oxidation of a chromogenic substrate by EPO in the presence of H₂O₂. A common substrate is o-phenylenediamine (B120857) (OPD), which is oxidized to a colored product that can be measured spectrophotometrically.[19]
-
The reaction mixture typically contains a buffer (e.g., phosphate-citrate buffer, pH 8.0), OPD, H₂O₂, and the sample containing EPO. The change in absorbance over time is monitored, and the rate of reaction is proportional to the EPO activity.[5]
2. ELISA for EPO:
-
A more specific method is to use an enzyme-linked immunosorbent assay (ELISA) to directly quantify the amount of EPO protein in a sample.[7] This method uses antibodies specific to human EPO and provides high sensitivity and specificity.
Synthesis of this compound Standard
A non-enzymatic method for the synthesis of a this compound standard for use in analytical methods is described below.[20]
1. Reaction:
-
L-tyrosine is dissolved in a dilute acid solution (e.g., 0.08 N HCl).
-
A solution of N-bromosuccinimide (NBS) in a suitable solvent is added dropwise to the tyrosine solution with stirring. The molar ratio of NBS to tyrosine can be adjusted to control the formation of this compound and 3,5-dibromotyrosine.
-
The reaction is allowed to proceed at room temperature for a specified time.
2. Purification:
-
The reaction mixture is then purified using preparative HPLC with a reversed-phase column.
-
The fractions containing this compound are collected, pooled, and lyophilized to obtain the pure compound.
3. Confirmation:
-
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.[20]
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Enzymatic pathway of this compound formation by eosinophil peroxidase.
References
- 1. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. Spectral and kinetic studies on the formation of eosinophil peroxidase compound I and its reaction with halides and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A kinetic assay for eosinophil peroxidase activity in eosinophils and eosinophil conditioned media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The eosinophil peroxidase-hydrogen peroxide-bromide system of human eosinophils generates 5-bromouracil, a mutagenic thymine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sensitive High Throughput ELISA for Human Eosinophil Peroxidase: A Specific Assay to Quantify Eosinophil Degranulation from Patient-derived Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RePub, Erasmus University Repository: The metabolism and de-bromination of bromotyrosine in vivo [repub.eur.nl]
- 9. researchgate.net [researchgate.net]
- 10. Urinary this compound and 3-chlorotyrosine concentrations in asthmatic patients: lack of increase in this compound concentration in urine and plasma proteins in aspirin-induced asthma after intravenous aspirin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urinary Bromotyrosine Measures Asthma Control and Predicts Asthma Exacerbations in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The metabolism and de-bromination of bromotyrosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. agilent.com [agilent.com]
- 17. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ars.usda.gov [ars.usda.gov]
3-Bromotyrosine: A Technical Guide to its Chemical Structure, Synthesis, and Role in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromotyrosine, a halogenated derivative of the amino acid tyrosine. This document details its chemical structure, explores various methods for its synthesis, and elucidates its significance in inflammatory signaling pathways, particularly as a biomarker for eosinophil-mediated oxidative stress. Detailed experimental protocols for its synthesis and analysis are provided, alongside visual representations of key pathways and workflows to facilitate understanding and application in a research and development setting.
Chemical Structure and Properties
This compound is an aromatic amino acid characterized by the substitution of a bromine atom at the third position of the phenolic ring of tyrosine. This modification significantly influences its chemical properties and biological reactivity.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | [1] |
| Molecular Formula | C₉H₁₀BrNO₃ | [1][2] |
| Molecular Weight | 260.08 g/mol | [1] |
| CAS Number | 38739-13-8 (L-isomer) | [1][3] |
| Synonyms | 3-Bromo-L-tyrosine, 3-bromo-Tyr | [1][4] |
| Appearance | Off-white to light brown solid | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired scale, purity, and available resources.
Chemical Synthesis
A common and efficient method for the gram-scale synthesis of this compound involves the electrophilic bromination of L-tyrosine using dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH). This method is regarded as simple, safe, and efficient.[1]
Experimental Protocol:
-
Dissolve L-tyrosine in a mixture of 48% aqueous HBr and glacial acetic acid.
-
Add 1.2 equivalents of dimethyl sulfoxide (DMSO) to the solution.
-
Heat the reaction mixture, for example, to 60-70°C, and stir for a specified duration.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adjusting the pH.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 3-Bromo-L-tyrosine.
| Reactants | Equivalents | Yield | Reference |
| L-Tyrosine, DMSO, HBr/AcOH | 1.2 (DMSO) | Good | [1] |
A rapid, nonenzymatic method for the simultaneous preparation of dityrosine (B1219331) and this compound has been developed, offering high recovery rates.[2]
Experimental Protocol:
-
Dissolve 10 mg of L-Tyrosine in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl.[2]
-
Add 2 mL of aqueous potassium bromate (B103136) (KBrO₃) at a concentration of 400 ppm (2.4 mM).[2]
-
Cover the reaction tubes with aluminum foil and heat them at 150°C for 25 minutes in a convection oven.[2]
-
After cooling, lyophilize the samples to dryness.[2]
-
Dissolve the dried material in 0.5 mL of deionized water and centrifuge through a 0.22-µm nylon filter.[2]
-
Purify the resulting solution containing this compound using high-pressure liquid chromatography (HPLC).[2]
| Starting Material | Reagent | Yield (Recovery) | Reference |
| 10 mg L-Tyrosine | 400 ppm KBrO₃ | Approx. 72% (5.4 mg) | [2] |
Enzymatic Synthesis
This compound can be synthesized enzymatically, mimicking its biological formation. This method is particularly useful for studying its formation in a biological context.
Eosinophil peroxidase (EPO) catalyzes the reaction between hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to form reactive brominating species that subsequently react with tyrosine to yield this compound.[5]
Experimental Protocol:
-
Prepare a reaction mixture containing L-tyrosine, hydrogen peroxide, and bromide ions in a suitable buffer at neutral pH.
-
Initiate the reaction by adding eosinophil peroxidase.
-
Incubate the reaction mixture at a controlled temperature.
-
Monitor the formation of this compound using HPLC or LC-MS/MS.
-
Terminate the reaction by adding a quenching agent or by protein precipitation.
-
Purify the product using chromatographic techniques if required.
This enzymatic synthesis is a key reaction in the inflammatory response and is discussed further in the signaling pathways section.
Role in Inflammatory Signaling Pathways
This compound is not merely a synthetic compound; it is a naturally occurring molecule that serves as a crucial biomarker for inflammatory processes, particularly those involving eosinophils.
Eosinophil Activation and Oxidative Stress
During an allergic or inflammatory response, eosinophils are recruited to the site of inflammation.[6] Upon activation, these immune cells release eosinophil peroxidase (EPO).[6] EPO utilizes hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) present in bodily fluids to generate potent oxidizing and brominating agents, such as hypobromous acid (HOBr).[5][7] These reactive species can then modify proteins by brominating tyrosine residues, leading to the formation of this compound.[5]
The formation of this compound is therefore a direct consequence of eosinophil activation and the subsequent oxidative burst. Its detection in biological samples, such as urine, plasma, and bronchoalveolar lavage fluid, serves as a specific indicator of eosinophil-mediated tissue damage and inflammation.[3][4][6] This is particularly relevant in conditions like asthma and allergic rhinitis.[4][8]
Experimental Workflows
General Workflow for Synthesis and Purification
The following diagram illustrates a generalized workflow for the chemical synthesis and subsequent purification of this compound.
Analysis of this compound in Biological Samples
The quantification of this compound in biological matrices is critical for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[3][9]
Experimental Protocol for LC-MS/MS Analysis:
-
Sample Collection and Preparation:
-
Collect biological samples (e.g., plasma, urine) and store them appropriately, often at -80°C.
-
For protein-bound this compound, perform acid or enzymatic hydrolysis to release the free amino acid.
-
Perform solid-phase extraction (SPE) or protein precipitation to remove interfering substances.
-
Derivatize the sample if necessary to improve chromatographic separation or ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.
-
Separate this compound from other sample components on a suitable analytical column (e.g., C18).
-
Use an appropriate mobile phase gradient for optimal separation.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in the mass spectrometer, which provides high selectivity and sensitivity.
-
-
Data Analysis:
-
Use an isotopically labeled internal standard (e.g., ¹³C₉,¹⁵N-3-Bromotyrosine) for accurate quantification.
-
Generate a calibration curve using standards of known concentrations to determine the concentration of this compound in the samples.
-
Conclusion
This compound is a molecule of significant interest to researchers in the fields of chemistry, biology, and medicine. Its straightforward synthesis and its role as a specific biomarker for eosinophil-mediated inflammation make it a valuable tool for studying inflammatory diseases and for the development of novel diagnostic and therapeutic strategies. The detailed protocols and workflows provided in this guide are intended to support and facilitate further research into this important compound.
References
- 1. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The role of endogenous bromotyrosine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spotlight on Protein Oxidation: Dibromtyrosine [nwlifescience.com]
- 8. sciresliterature.org [sciresliterature.org]
- 9. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Inflammation: A Technical Guide to Myeloperoxidase and 3-Bromotyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of inflammatory and oxidative stress pathways, the halogenation of tyrosine residues on proteins has emerged as a critical post-translational modification, serving as a molecular footprint of specific enzymatic activity. This guide delves into the core of this process, exploring the direct biochemical link between myeloperoxidase (MPO), a key enzyme of the innate immune system, and the formation of 3-Bromotyrosine (3-BrY). While historically more associated with eosinophil peroxidase (EPO), compelling evidence demonstrates that MPO is also a significant contributor to 3-BrY production in vivo.[1][2][3] Understanding this connection is paramount for developing targeted diagnostics and therapeutics for a host of inflammatory diseases, including sepsis, asthma, and chronic inflammatory enteropathies.[1][4][5] This document provides a comprehensive overview of the underlying mechanisms, quantitative data, and detailed experimental protocols relevant to the MPO-3-BrY axis.
The Biochemical Link: MPO-Catalyzed Protein Bromination
Myeloperoxidase, a heme-containing peroxidase abundantly expressed in neutrophils, is a central player in host defense.[2] It utilizes hydrogen peroxide (H₂O₂) produced during the neutrophil's respiratory burst to oxidize halides, generating potent microbicidal agents.[6] While chloride (Cl⁻) is the most abundant halide in vivo, MPO can also effectively utilize bromide (Br⁻) to produce hypobromous acid (HOBr).[1][2] HOBr is a powerful brominating agent that readily reacts with electron-rich targets, such as the phenolic ring of tyrosine residues in proteins, to form stable products like this compound.[2][7]
The enzymatic process, known as the halogenation cycle, proceeds as follows:
-
The native ferric (Fe³⁺) MPO reacts with H₂O₂ to form a highly reactive intermediate, Compound I.[8][9]
-
Compound I is then reduced back to its native state in a single, two-electron step by a halide ion (like Br⁻), generating the corresponding hypohalous acid (HOBr).[8][9]
-
The newly formed HOBr, or N-bromoamines derived from it, subsequently reacts with tyrosine residues to yield this compound and, to a lesser extent, 3,5-dibromotyrosine.[2][7]
Interestingly, MPO can generate brominating intermediates through two distinct pathways. The primary pathway involves the initial generation of hypochlorous acid (HOCl) from chloride, which then oxidizes bromide to form reactive brominating species.[1] A minor, secondary pathway involves the direct oxidation of bromide by MPO.[1]
Quantitative Data: this compound as a Biomarker
The quantification of 3-BrY in biological matrices provides a specific measure of peroxidase-mediated oxidative damage. Studies have demonstrated elevated levels of 3-BrY in various inflammatory conditions, directly implicating MPO and/or EPO activity.
Table 1: Halogenated Tyrosines in a Murine Sepsis Model
This table summarizes the levels of free 3-Chlorotyrosine and this compound in peritoneal lavage fluid from wild-type (WT) and MPO-deficient (MPO-/-) mice 24 hours after cecal ligation and puncture (CLP) to induce sepsis. The data highlights that MPO is a major source of both chlorinating and brominating oxidants during sepsis.[1]
| Analyte | Condition | WT Mice (pmol/lavage) | MPO-/- Mice (pmol/lavage) | Fold Change (WT vs. MPO-/-) |
| 3-Chlorotyrosine | Sham | 1.1 ± 0.4 | 0.9 ± 0.3 | ~1.2 |
| Sepsis (CLP) | 17.2 ± 5.6 | 1.1 ± 0.2 | ~15.6 | |
| This compound | Sham | 1.6 ± 0.4 | 1.5 ± 0.2 | ~1.1 |
| Sepsis (CLP) | 9.8 ± 2.6 | 4.0 ± 0.8 | ~2.5 | |
| Data adapted from Gaut et al.[1] Values are mean ± SEM. |
Table 2: Halogenated Tyrosines in Allergen-Induced Asthma
This table shows the levels of protein-bound this compound and 3-Chlorotyrosine in bronchoalveolar lavage (BAL) fluid from asthmatic and healthy control subjects before and after a localized allergen challenge. The data indicates a dramatic increase in 3-BrY, pointing to significant eosinophil and potentially neutrophil peroxidase activity in the asthmatic airway.[10]
| Subject Group | Condition | This compound (pmol/mg protein) | 3-Chlorotyrosine (pmol/mg protein) |
| Healthy Controls | Baseline | 0.7 ± 0.2 | 8.8 ± 1.6 |
| Allergen Challenge | 0.8 ± 0.2 | 10.1 ± 2.1 | |
| Asthmatics | Baseline | 1.8 ± 0.6 | 12.5 ± 2.5 |
| Allergen Challenge | 19.5 ± 5.1 | 31.2 ± 8.2 | |
| Data adapted from Wu et al.[10] Values are mean ± SEM. |
Table 3: Urinary this compound in Asthma Severity
This table presents the median levels of total conjugated this compound in urine from individuals with nonsevere and severe asthma, demonstrating its potential as a noninvasive biomarker for disease severity.[5][11]
| Analyte | Nonsevere Asthma (n=178) | Severe Asthma (n=253) |
| Urinary Total Conjugated 3-BrY (ng/mg creatinine) | 1.13 | 1.57 |
| Data adapted from Comhair et al.[5][11] |
Experimental Protocols
Accurate measurement of 3-BrY and MPO activity is crucial for research and clinical applications. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol outlines a general workflow for the sensitive and specific quantification of 3-BrY in biological samples like plasma or tissue homogenates using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
Methodology:
-
Sample Collection: Collect biological fluid (e.g., plasma, urine, BAL fluid) or tissue. For tissue, homogenize in a suitable buffer.[12][14]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N-3-Bromotyrosine) to the sample. This is critical for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during analysis.[1]
-
Protein Hydrolysis: To measure total (free + protein-bound) 3-BrY, proteins must be hydrolyzed. This is typically achieved by strong acid hydrolysis (e.g., 6N HCl or methanesulfonic acid at 110°C for 24 hours) or enzymatic digestion.[5][15]
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances like salts and lipids and to concentrate the analyte.
-
LC-MS/MS Analysis:
-
Inject the purified sample onto a liquid chromatography (LC) system, typically using a reverse-phase C18 column, to separate 3-BrY from other components.
-
The eluent is directed into a tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) mode.
-
Analysis is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both native 3-BrY and the isotope-labeled internal standard are monitored for high specificity and sensitivity.[12][13]
-
-
Quantification: The concentration of 3-BrY in the original sample is calculated by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known concentrations of 3-BrY.[12]
Protocol 2: Myeloperoxidase Peroxidation Activity Assay
This protocol describes a common colorimetric or fluorometric method to measure the peroxidase activity of MPO in samples like tissue homogenates or cell lysates.[14][16][17]
Methodology:
-
Sample Preparation:
-
Tissue: Perfuse tissue with PBS to remove blood. Homogenize in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer containing 0.5% hexadecyltrimethylammonium bromide, HTAB) to extract MPO. Centrifuge at >10,000 x g for 15-30 minutes at 4°C to pellet debris.[14][17]
-
Cells: Lyse cells (e.g., isolated neutrophils) by sonication or freeze-thaw cycles in an appropriate lysis buffer. Centrifuge to collect the supernatant.[14][16]
-
-
Assay Procedure (96-well plate format):
-
Aliquot samples (e.g., 10-50 µL) into the wells of a microplate. Include wells for a standard curve using purified MPO and a blank (buffer only).
-
Prepare a reaction mixture containing an assay buffer (e.g., sodium phosphate buffer, pH 5.4-6.0), hydrogen peroxide (H₂O₂), and a chromogenic or fluorogenic substrate.[17]
-
Colorimetric Substrate: 3,3′,5,5′-Tetramethylbenzidine (TMB). The reaction yields a blue product that is stopped with acid (e.g., 2M H₂SO₄), turning it yellow for absorbance reading at 450 nm.[17]
-
Fluorometric Substrate: Amplex Red or similar, which is oxidized to the highly fluorescent resorufin (B1680543) (Ex/Em = ~535/587 nm).[16]
-
-
Add the reaction mixture to all wells to start the reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 5-30 minutes). For kinetic assays, readings are taken at multiple time points.[17]
-
Measurement:
-
For colorimetric assays (TMB), stop the reaction and measure the absorbance using a microplate reader.
-
For fluorometric assays, measure the fluorescence intensity.
-
-
Calculation: Determine the MPO activity in the samples by comparing their absorbance/fluorescence values to the standard curve. Activity is typically expressed in U/mL or U/mg of protein.
Conclusion and Future Directions
The formation of this compound is a direct consequence of the enzymatic activity of peroxidases, with myeloperoxidase from neutrophils being a key contributor alongside eosinophil peroxidase.[1][2] This stable oxidation product serves as a specific and quantifiable biomarker of halogenating stress during inflammation. The methodologies outlined in this guide provide the necessary tools for researchers and drug development professionals to accurately probe the MPO-3-BrY axis. Future work in this area will likely focus on refining noninvasive detection methods (e.g., in urine or breath condensates) and utilizing 3-BrY as a pharmacodynamic biomarker to assess the in vivo efficacy of novel MPO inhibitors, paving the way for more targeted anti-inflammatory therapies.
References
- 1. Neutrophils employ the myeloperoxidase system to generate antimicrobial brominating and chlorinating oxidants during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil myeloperoxidase and its substrates: formation of specific markers and reactive compounds during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase: a front-line defender against phagocytosed microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Bromotyrosine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 3-Bromotyrosine (3-BT), a biomarker of eosinophil activation and oxidative stress, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard for accurate quantification. The described protocol includes a straightforward protein precipitation step for sample preparation, optimized chromatographic separation, and specific mass spectrometric parameters for reliable detection. This method is suitable for researchers, scientists, and drug development professionals investigating inflammatory diseases and oxidative stress.
Introduction
This compound is a modified amino acid formed by the reaction of hypobromous acid, produced by the enzyme eosinophil peroxidase, with tyrosine residues in proteins.[1] Elevated levels of this compound have been associated with inflammatory conditions such as eosinophilic esophagitis and asthma, making it a valuable biomarker for monitoring disease activity and the efficacy of therapeutic interventions.[2][3] This application note details a validated LC-MS/MS method for the precise quantification of this compound in human plasma.
Signaling Pathway of this compound Formation
Caption: Formation of this compound from protein-bound tyrosine by eosinophil peroxidase.
Experimental Protocol
Materials and Reagents
-
This compound (3-BT) standard
-
This compound-(¹³C₆) (3-BT-¹³C₆) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Sample Preparation
-
Thaw Plasma: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (12.5 ng/mL of 3-BT-¹³C₆ in methanol) to each plasma sample.[4]
-
Acidification: Add 10 µL of 0.2% TFA in water and vortex for 1 minute at room temperature.[4]
-
Protein Precipitation: Add 200 µL of acetone, vortex for 10 minutes at 25°C, and then centrifuge at 12,500 RPM for 5 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Dry the supernatant in a vacuum evaporator at 35°C for approximately 180 minutes.[4]
-
Reconstitution: Reconstitute the dried residue in 30 µL of 0.1% formic acid in water.[4]
-
Transfer: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
HPLC System: Agilent 1290 Infinity LC system or equivalent
-
Column: Zorbax RRHD C18 column (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[4]
-
Gradient Program:
Time (min) %B 0.0 10 0.7 10 5.0 40 5.5 95 6.5 95 6.51 10 | 8.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 20 µL[4]
-
Column Temperature: 40°C
Mass Spectrometry:
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode[4]
-
MS Parameters:
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) This compound 259.63 213.42 15 | this compound-¹³C₆ | 265.61 | 219.73 | 15 |
Quantitative Data Summary
The following table summarizes the quantitative performance of the LC-MS/MS method for this compound as reported in the literature.
| Parameter | Value | Reference |
| Linearity Range | 10 - 300 ng/mL | [2] |
| 0.1 - 3.0 ng/mL | [4] | |
| Limit of Quantification (LOQ) | 10 ng/mL | [2] |
| 0.096 ng/mL | [4] | |
| Limit of Detection (LOD) | 0.026 ng/mL | [4] |
| Intra-day Precision (%RSD) | 0.98 - 4.6% | [2] |
| Inter-day Precision (%CV) | <10% | [4] |
| Accuracy | 95 - 105% | [4] |
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and specific detection make it a valuable tool for clinical and translational research in areas where eosinophil-mediated oxidative stress is implicated.
References
- 1. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
Sensitive Detection of 3-Bromotyrosine in Urine Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromotyrosine (3-BrY) is a stable post-translational modification of proteins formed by the action of eosinophil peroxidase (EPO), an enzyme released by activated eosinophils during inflammatory responses.[1][2][3] Elevated levels of 3-BrY in biological fluids, such as urine, serve as a specific biomarker for eosinophil-dependent tissue injury and oxidative stress.[3][4] This makes 3-BrY a valuable tool in studying diseases characterized by eosinophilic inflammation, including asthma and allergic rhinitis.[5][6][7] The non-invasive nature of urine sampling makes 3-BrY an attractive biomarker for clinical research and drug development, allowing for the monitoring of disease activity and therapeutic response.[4][7]
This document provides detailed application notes and protocols for the sensitive detection of 3-BrY in human urine samples using two primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Biological Significance and Formation Pathway
During an inflammatory response, activated eosinophils release EPO. In the presence of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), EPO catalyzes the formation of potent brominating agents, such as hypobromous acid (HOBr).[1][2][3] These agents then react with tyrosine residues on proteins to form this compound.[1][2] Damaged proteins are subsequently broken down, and 3-BrY is released and excreted in the urine, primarily in conjugated forms.[8][9]
Caption: Formation and excretion of this compound (3-BrY).
Analytical Methods for 3-BrY Detection
The two most common methods for the sensitive quantification of 3-BrY in urine are LC-MS/MS and ELISA. LC-MS/MS offers high specificity and sensitivity, making it the gold standard for quantitative analysis.[5][10] ELISA provides a high-throughput and more accessible alternative, suitable for screening large numbers of samples.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the detection of 3-BrY in urine samples using LC-MS/MS and ELISA.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Value | Reference |
| Detection Limit (on-column) | 5.0 pg (19 fmol) | [5][7] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (in plasma) | [2][13] |
| Linearity Range | 10 - 300 ng/mL (in plasma) | [2][13] |
| Inter-Assay Precision (CV%) | <10% | [10] |
| Intra-Assay Precision (CV%) | <10% | [10] |
| Accuracy | 95-105% | [10] |
Table 2: Performance Characteristics of a Commercial 3-BrY ELISA Kit
| Parameter | Value | Reference |
| Detection Method | Competitive ELISA | [11][14] |
| Detection Range | 7.8 - 500 ng/mL | [11][14] |
| Sensitivity | 4.688 ng/mL | [11][14] |
| Inter-Assay Precision (CV%) | <10% | [11][14] |
| Intra-Assay Precision (CV%) | <8% | [11][14] |
| Sample Types | Serum, plasma, urine, tissue homogenates | [11][12] |
Table 3: Reported Levels of this compound in Human Urine
| Population | Method | 3-BrY Concentration | Reference |
| Healthy Individuals (n=23) | LC-MS/MS | 4.4 ± 3.9 in 10³ tyrosine (protein-bound) | [5][7] |
| Healthy Individuals (n=23) | LC-MS/MS | 3.8 ± 0.3 µmol/mol of creatinine (B1669602) | [15] |
| Non-severe Asthma Patients | LC-MS/MS | Median ~15 ng/mg creatinine (Total Conjugated) | [4] |
| Severe Asthma Patients | LC-MS/MS | Median ~25 ng/mg creatinine (Total Conjugated) | [4] |
| Allergic Rhinitis Patients | ELISA | Mean ~150 ng/mL | [5] |
| Healthy Controls | ELISA | Mean ~60 ng/mL | [5] |
Experimental Protocols
Protocol 1: Quantification of Total this compound in Urine by LC-MS/MS
This protocol is based on stable isotope dilution liquid chromatography-tandem mass spectrometry and includes a hydrolysis step to measure total conjugated 3-BrY.[1][8][15]
Caption: Experimental workflow for LC-MS/MS analysis of total 3-BrY.
1. Materials and Reagents:
-
This compound (3-BrY) standard
-
[¹³C₆]-3-Bromotyrosine ([¹³C₆]-BrY) internal standard
-
Methanesulfonic acid (MSA)
-
Formic acid
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Microcentrifuge tubes
-
Nitrogen evaporator or centrifugal vacuum concentrator
2. Sample Preparation and Hydrolysis:
-
Thaw frozen urine samples to room temperature and centrifuge at 1000 x g for 20 minutes to remove particulate matter.[5]
-
To a 1 mL aliquot of urine supernatant, add a known amount of [¹³C₆]-BrY internal standard.
-
For Total Conjugated 3-BrY: Add methanesulfonic acid to a final concentration of 4 M - 6.6 M.[1][8]
-
Incubate the sample at 110-140°C for 4-24 hours to hydrolyze the conjugated forms of 3-BrY.[1][8]
-
Note: Alternatively, for glucuronidated 3-BrY, incubate the sample with β-glucuronidase (e.g., 150 units/mL) in an appropriate buffer (e.g., 0.3 M ammonium (B1175870) acetate, pH 5.0) at 45°C for 16 hours.[1][8]
3. Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by 0.1% formic acid in water.
-
Dilute the hydrolyzed urine sample with 0.1% formic acid.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 0.1% formic acid to remove interfering substances.
-
Elute the 3-BrY with methanol containing 0.1% formic acid.[15]
4. Sample Concentration and Reconstitution:
-
Dry the eluent under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., water with 0.1% formic acid).[8]
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate 3-BrY from other urine components.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native 3-BrY and the [¹³C₆]-BrY internal standard.
-
Example Transitions: (To be optimized for the specific instrument)
-
3-BrY: e.g., m/z 260 -> m/z 181
-
[¹³C₆]-BrY: e.g., m/z 266 -> m/z 187
-
-
6. Quantification:
-
Create a calibration curve using known concentrations of 3-BrY standard spiked into a blank urine matrix and processed alongside the samples.
-
Calculate the concentration of 3-BrY in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the final concentration to the urinary creatinine concentration to account for variations in urine dilution.[8]
Protocol 2: Quantification of this compound in Urine by Competitive ELISA
This protocol provides a general procedure for a competitive ELISA. Always refer to the specific manufacturer's instructions for the kit being used.[11][16]
Caption: General workflow for a competitive 3-BrY ELISA.
1. Principle: In a competitive ELISA for 3-BrY, the microplate wells are coated with a capture antibody. A known amount of enzyme-labeled 3-BrY (conjugate) and the unknown sample (or standard) are added to the wells. The free 3-BrY in the sample competes with the labeled 3-BrY for binding to the limited number of antibody sites. The amount of labeled 3-BrY that binds is inversely proportional to the concentration of 3-BrY in the sample.
2. Materials and Reagents (Typically provided in a kit):
-
3-BrY pre-coated 96-well plate
-
3-BrY standard
-
HRP-conjugated 3-BrY
-
Sample diluent
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate sealer
3. Sample Preparation:
-
Collect urine samples and centrifuge at 1000 x g for 20 minutes to remove any sediment.[5]
-
Dilute the urine samples as required using the provided sample diluent. The optimal dilution factor should be determined empirically but may range from 1:2 to 1:10.
4. Assay Procedure:
-
Prepare a standard curve by performing serial dilutions of the 3-BrY standard in the sample diluent.
-
Add a specific volume (e.g., 50 µL) of the standards, controls, and diluted urine samples to the appropriate wells of the pre-coated plate.
-
Add the HRP-conjugated 3-BrY to each well.
-
Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with wash buffer.
-
Add the TMB substrate to each well and incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes) for color development.
-
Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
5. Data Analysis:
-
Read the absorbance of each well on a microplate reader at 450 nm.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations (typically on a log-log or semi-log scale).
-
Determine the concentration of 3-BrY in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration in the original urine sample.
-
As with LC-MS/MS, it is recommended to normalize the results to urinary creatinine levels.
Conclusion
The sensitive detection of this compound in urine provides a powerful, non-invasive tool for investigating the role of eosinophil activation in various pathologies. LC-MS/MS stands as the reference method for its high specificity and accuracy, making it ideal for detailed quantitative studies and clinical validation. ELISA offers a practical, high-throughput alternative for screening and for studies involving large sample cohorts. The choice of method will depend on the specific research question, required sensitivity, and available resources. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively measure this important biomarker of oxidative stress.
References
- 1. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. sciresliterature.org [sciresliterature.org]
- 6. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Application Notes: Quantitative Determination of 3-Bromotyrosine (3-BrTyr) using a Competitive ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Bromotyrosine (3-BrTyr) is a post-translationally modified amino acid formed by the action of eosinophil peroxidase (EPO) on tyrosine residues in the presence of bromide ions and hydrogen peroxide.[1][2][3] This modification serves as a stable and specific biomarker for eosinophil activation and associated inflammatory conditions.[1][4] Elevated levels of 3-BrTyr have been implicated in a variety of diseases with an inflammatory component, including asthma, allergic inflammatory disorders, and certain types of cancer, making its quantification in biological samples a valuable tool for researchers.[1][2][5] This competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of 3-BrTyr in various biological samples.
Principle of the Assay
This kit employs a competitive ELISA format for the quantitative detection of this compound. A known amount of this compound is pre-coated onto the wells of a microplate. When the sample or standard is added to the wells, the this compound in the sample competes with the coated this compound for binding to a limited amount of a specific anti-3-Bromotyrosine antibody. A subsequent incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, which binds to the primary antibody, is performed. After a final wash, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance values of standards with known concentrations of this compound, and the concentration of this compound in the unknown samples is determined by interpolating from this curve.
Signaling Pathway of this compound Formation
Caption: Formation of this compound by eosinophil peroxidase.
Kit Performance Characteristics
The following data are representative of the performance of this ELISA kit.
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Urine, Cell Culture Supernatants, Tissue Homogenates |
| Detection Range | 7.8 - 500 ng/mL[6] |
| Sensitivity | 4.688 ng/mL[6] |
| Intra-Assay CV | < 8%[6] |
| Inter-Assay CV | < 10%[6] |
| Specificity | Highly specific for this compound. Cross-reactivity with other halogenated tyrosines and related molecules is minimal. |
| Storage | Store all components at 2-8°C. Do not freeze. |
| Shelf Life | 12 months from the date of manufacture. |
Experimental Workflow
Caption: Competitive ELISA workflow for this compound detection.
Materials Provided
| Component | Quantity | Storage |
| This compound Coated Microplate (96 wells) | 1 plate | 2-8°C |
| This compound Standard | 2 vials (lyophilized) | 2-8°C |
| Anti-3-Bromotyrosine Antibody | 1 vial | 2-8°C |
| HRP-Conjugated Secondary Antibody | 1 vial | 2-8°C |
| Standard Diluent | 1 bottle (20 mL) | 2-8°C |
| Assay Buffer | 1 bottle (50 mL) | 2-8°C |
| Wash Buffer (20X Concentrate) | 1 bottle (25 mL) | 2-8°C |
| TMB Substrate | 1 bottle (10 mL) | 2-8°C |
| Stop Solution | 1 bottle (10 mL) | 2-8°C |
| Plate Sealers | 2 | Room Temperature |
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Tubes for sample and standard dilution
-
Automated plate washer (optional)
Protocol
Reagent Preparation
-
This compound Standard: Reconstitute one vial of lyophilized this compound Standard with 1.0 mL of Standard Diluent to create a stock solution. Allow the standard to sit for 10-15 minutes with gentle agitation before making dilutions.
-
Working Standards: Prepare a dilution series of the this compound standard in Standard Diluent. A suggested dilution series is 500, 250, 125, 62.5, 31.25, 15.6, and 7.8 ng/mL. Use Standard Diluent as the zero standard (0 ng/mL).
-
Wash Buffer: Dilute the 20X Wash Buffer Concentrate with deionized or distilled water to a 1X solution.
-
Anti-3-Bromotyrosine Antibody: Dilute the Anti-3-Bromotyrosine Antibody to the working concentration specified on the vial label with Assay Buffer.
-
HRP-Conjugated Secondary Antibody: Dilute the HRP-Conjugated Secondary Antibody to the working concentration specified on the vial label with Assay Buffer.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells required for the assay and add 50 µL of each standard and sample to the appropriate wells of the this compound Coated Microplate.
-
Add 50 µL of the diluted Anti-3-Bromotyrosine Antibody to each well.
-
Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Aspirate the solution from each well and wash the plate three times with 300 µL of 1X Wash Buffer per well.
-
Add 100 µL of the diluted HRP-Conjugated Secondary Antibody to each well.
-
Cover the plate with a new plate sealer and incubate for 30 minutes at 37°C.
-
Aspirate the solution from each well and wash the plate five times with 300 µL of 1X Wash Buffer per well.
-
Add 90 µL of TMB Substrate to each well.
-
Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Subtract the average absorbance of the zero standard from the average absorbance of all other standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes and ensure complete aspiration of liquid from the wells. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Incorrect antibody dilution | Check antibody dilution and use the recommended concentration. |
| Insufficient incubation time | Ensure incubation times are as per the protocol. | |
| Inactive HRP or substrate | Use fresh HRP conjugate and TMB substrate. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standard dilutions and ensure accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and proper pipetting technique. | |
| High CV | Inconsistent pipetting | Ensure consistent pipetting technique and volume for all wells. |
| Incomplete washing | Ensure uniform and thorough washing of all wells. |
References
- 1. The role of endogenous bromotyrosine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Halotyrosine Antibody that Detects Increased Protein Modifications in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Synthesis of 3-Bromotyrosine for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-Bromotyrosine, a critical reagent and biomarker in various research fields, including the study of oxidative stress and eosinophil-mediated inflammation. The following sections offer a comparative overview of common synthetic methods, detailed experimental protocols, and visual workflows to guide researchers in the efficient and safe production of this compound for laboratory use.
Comparative Analysis of Synthesis Methods
Two primary methods for the synthesis of this compound are prevalent in the literature: direct bromination using a DMSO/HBr system and a non-enzymatic approach that also yields dityrosine. The choice of method may depend on the desired scale, purity requirements, and available starting materials.
| Parameter | Method 1: DMSO/HBr in Acetic Acid | Method 2: Non-enzymatic (Hypobromous Acid) |
| Principle | Electrophilic aromatic substitution | Electrophilic aromatic substitution |
| Brominating Agent | In situ generated from DMSO and HBr | Hypobromous acid |
| Key Reagents | L-Tyrosine, DMSO, HBr, Acetic Acid | L-Tyrosine, HCl, source of Hypobromous Acid |
| Reported Yield/Recovery | "Good yield"[1][2] | ~72% recovery after purification[3] |
| Byproducts | 3,5-dibromo-L-tyrosine (can be favored with excess DMSO)[1][2] | Dityrosine[3] |
| Scale | Suitable for gram-scale synthesis[1][2] | Preparative-scale[3] |
| Advantages | Simple, safe, and efficient for targeted monobromination[1][2] | Simple, rapid, and allows for simultaneous production of dityrosine[3] |
| Disadvantages | Requires careful control of stoichiometry to avoid di-bromination | Co-produces dityrosine, requiring purification |
Experimental Protocols
Method 1: Synthesis of 3-Bromo-L-tyrosine using DMSO/HBr in Acetic Acid
This protocol is adapted from literature describing a simple and efficient method for the selective synthesis of 3-bromo-L-tyrosine.[1][2]
Materials:
-
L-Tyrosine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Glacial acetic acid (AcOH)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH4OH) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-Tyrosine in a mixture of glacial acetic acid and 48% aqueous hydrobromic acid.
-
Addition of DMSO: To the stirred solution, add 1.2 equivalents of dimethyl sulfoxide (DMSO) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.
-
Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot water and adjust the pH to 7 with ammonium hydroxide to precipitate the purified 3-bromo-L-tyrosine.
-
Drying: Collect the purified product by filtration and dry it under vacuum.
Caption: Mechanism of electrophilic bromination of the tyrosine ring.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrobromic acid is corrosive and should be handled with care.
-
DMSO can enhance the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols and notes are intended to provide a comprehensive guide for the synthesis of this compound in a research setting. For scaling up or GMP production, further process development and optimization would be required.
References
Application Notes and Protocols for Anti-3-Bromotyrosine Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the utilization of anti-3-Bromotyrosine antibodies in various research applications. 3-Bromotyrosine is a stable biomarker of oxidative stress and eosinophil activation, making its detection crucial in studies related to inflammatory diseases, such as asthma and allergic responses.
Introduction to this compound
This compound and its further brominated form, 3,5-dibromotyrosine (B3032813), are generated from the halogenation of tyrosine residues in proteins. This reaction is primarily catalyzed by eosinophil peroxidase (EPO), an enzyme released by activated eosinophils. The presence of brominated tyrosine residues in tissues and biological fluids is indicative of eosinophil-mediated oxidative damage. Antibodies specific to these modified amino acids are invaluable tools for detecting and quantifying this pathological process.
Production of Anti-3-Bromotyrosine Antibodies
Anti-3-Bromotyrosine antibodies are typically generated by immunizing host animals with a brominated protein conjugate. A common method involves raising polyclonal or monoclonal antibodies against brominated keyhole limpet hemocyanin (KLH). Studies have shown that some of these antibodies exhibit specificity for dihalogenated tyrosines, such as 3,5-dibromotyrosine and 3,5-diiodotyrosine, with weaker recognition of monobromotyrosine.[1]
Applications
Anti-3-Bromotyrosine antibodies can be employed in a variety of immunoassays to detect and quantify brominated proteins in biological samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for the quantitative detection of this compound in samples such as serum, plasma, and tissue homogenates.[2] Commercial ELISA kits are available and typically operate on the principle of competitive or sandwich immunoassays.
Quantitative Data for Commercially Available this compound ELISA Kits
| Parameter | Creative Diagnostics 3-BrY ELISA Kit | Novus Biologicals Dibromo-tyrosine ELISA Kit |
| Assay Type | Competitive ELISA | Competitive ELISA |
| Sample Types | Serum, plasma, cell culture supernatants, tissue homogenate | Serum, plasma, tissue homogenates, other biological fluids |
| Detection Range | 7.8 - 500 ng/mL | 0.078 - 5 µg/mL |
| Sensitivity | 4.688 ng/mL | 0.04 µg/mL |
| Intra-Assay Precision | < 8% | < 10% |
| Inter-Assay Precision | < 10% | < 10% |
Western Blotting
Western blotting can be utilized to identify specific brominated proteins in a complex mixture. This technique allows for the determination of the molecular weight of the protein(s) containing this compound.
Immunohistochemistry (IHC)
IHC enables the visualization of this compound within tissue sections, providing spatial information about the location of oxidative damage and eosinophil activity.
Flow Cytometry
Flow cytometry can be used to identify and quantify cell populations that have been modified by bromination. This is particularly useful for analyzing immune cells involved in inflammatory responses.
Experimental Protocols
Competitive ELISA Protocol for this compound Detection
This protocol is a general guideline based on commercially available competitive ELISA kits.
Materials:
-
Microplate pre-coated with a capture antibody or antigen
-
This compound standard
-
Sample diluent
-
Biotinylated anti-3-Bromotyrosine antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 0.16M sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare serial dilutions of the this compound standard in sample diluent. Dilute samples as required.
-
Incubation: Add 100 µL of standard or sample to the appropriate wells of the microplate.
-
Competition: Add 50 µL of biotinylated anti-3-Bromotyrosine antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash each well 3 times with wash buffer.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step as in step 4.
-
Substrate Reaction: Add 90 µL of TMB substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 5 minutes. The optical density is inversely proportional to the concentration of this compound.
Western Blot Protocol for Brominated Proteins
This protocol is a general guideline and may require optimization based on the specific anti-3,5-dibromotyrosine antibody used (e.g., clone 6G3).[3]
Materials:
-
Protein samples (cell lysates, tissue homogenates)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-3,5-dibromotyrosine antibody (e.g., clone 6G3, starting dilution 1:1000)[3]
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
Procedure:
-
Protein Separation: Separate protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-3,5-dibromotyrosine primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
Immunohistochemistry (IHC) Protocol for this compound
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-3,5-dibromotyrosine antibody (e.g., clone 3A5, 10 µg/ml)[1]
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and then block non-specific binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the anti-3,5-dibromotyrosine primary antibody overnight at 4°C.
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Signal Amplification: Incubate with ABC reagent for 30 minutes.
-
Washing: Repeat the wash step as in step 5.
-
Visualization: Apply DAB substrate and incubate until the desired brown color develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and then mount with a permanent mounting medium.
Flow Cytometry Protocol for Brominated Cells
This is a general protocol for intracellular staining and will require optimization.
Materials:
-
Single-cell suspension
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: anti-3,5-dibromotyrosine antibody
-
Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash with FACS buffer.
-
Fixation: Fix cells with fixation buffer for 20 minutes at room temperature.
-
Washing: Wash cells twice with FACS buffer.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 15 minutes at room temperature.
-
Washing: Wash cells twice with permeabilization buffer.
-
Blocking: Block non-specific binding by incubating cells with serum from the secondary antibody host species for 30 minutes.
-
Primary Antibody Incubation: Incubate cells with the anti-3,5-dibromotyrosine primary antibody for 1 hour at room temperature.
-
Washing: Wash cells twice with permeabilization buffer.
-
Secondary Antibody Incubation: Incubate cells with the fluorochrome-conjugated secondary antibody for 30 minutes at room temperature in the dark.
-
Washing: Wash cells twice with FACS buffer.
-
Analysis: Resuspend cells in FACS buffer and analyze on a flow cytometer.
Signaling Pathway Context
The formation of this compound is not part of a classical signaling cascade but rather a downstream consequence of enzymatic activity during an inflammatory response.
References
Application Notes and Protocols for Stable Isotope Labeling in 3-Bromotyrosine Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromotyrosine (3-BrY) is a post-translational modification of tyrosine residues, primarily formed by the action of eosinophil peroxidase (EPO) in the presence of bromide ions and hydrogen peroxide.[1][2][3] This modification serves as a specific biomarker for eosinophil activation and associated inflammatory conditions, such as asthma and allergic inflammatory disorders.[3][4] The accurate and sensitive quantification of 3-BrY in biological samples is crucial for understanding its role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.
Stable isotope labeling coupled with mass spectrometry offers a powerful approach for the quantitative analysis of 3-BrY. This methodology involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into proteins, allowing for the differentiation and relative or absolute quantification of modified peptides. These application notes provide detailed protocols for the use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to study the formation of 3-BrY on proteins, as well as methods for its quantification using isotope dilution mass spectrometry.
Signaling Pathway for this compound Formation
The formation of this compound is a result of enzymatic activity during an inflammatory response, particularly involving eosinophils. The key enzyme responsible is eosinophil peroxidase (EPO).
Caption: Enzymatic formation of this compound by eosinophil peroxidase.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the mass spectrometric analysis of this compound.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| This compound | Human Plasma | LC-MS/MS | - | 10 ng/mL | [5] |
| This compound | Human Urine | LC-MS/MS | 5.0 pg (19 fmol) | - | [6] |
| This compound | Human Plasma | LC-MS/MS | 0.026 ng/mL | 0.096 ng/mL | [7] |
Table 2: Linearity and Variability of this compound Quantification
| Matrix | Method | Linearity Range | R² | Relative Standard Deviation (%) | Reference |
| Human Plasma | LC-MS/MS | 10 - 300 ng/mL | 0.9998 | 0.98 - 4.6 | [5] |
Experimental Protocols
Protocol 1: SILAC Labeling for Studying this compound Formation
This protocol describes the use of SILAC to metabolically label proteins in cell culture to study the formation of 3-BrY upon stimulation.
Experimental Workflow:
Caption: SILAC workflow for quantitative analysis of this compound formation.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of a suitable cell line (e.g., a human myeloid cell line) for at least five passages in SILAC-compatible DMEM/F12 medium.
-
For the 'light' population, supplement the medium with normal L-Tyrosine.
-
For the 'heavy' population, supplement the medium with a stable isotope-labeled L-Tyrosine (e.g., ¹³C₉,¹⁵N₁-L-Tyrosine).
-
-
Induction of this compound Formation:
-
After complete labeling, treat the 'heavy' labeled cells with a system to induce 3-BrY formation. This can be achieved by adding purified eosinophil peroxidase, hydrogen peroxide, and sodium bromide to the cell culture medium. The 'light' labeled cells serve as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Combine the 'light' and 'heavy' cell lysates in a 1:1 protein ratio, determined by a protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the combined protein lysate with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a sequence-grade protease, such as trypsin, overnight at 37°C.
-
-
Peptide Cleanup and Enrichment (Optional):
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by reverse-phase liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins, and quantify the relative abundance of 'heavy' to 'light' peptide pairs.
-
Search for a mass shift corresponding to the bromination of tyrosine residues (+78.918 Da for ⁷⁹Br and +80.916 Da for ⁸¹Br) on the 'heavy' labeled peptides.
-
Protocol 2: Isotope Dilution Mass Spectrometry for Absolute Quantification of this compound
This protocol is for the absolute quantification of 3-BrY in biological samples like plasma or urine using a stable isotope-labeled internal standard.
Methodology:
-
Sample Preparation:
-
To a known amount of biological sample (e.g., 100 µL of plasma), add a known amount of stable isotope-labeled this compound (e.g., ¹³C₆-3-Bromotyrosine) as an internal standard.[10]
-
Precipitate the proteins by adding a solvent like acetone (B3395972) or methanol (B129727).[10]
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a reverse-phase HPLC column (e.g., C18) for separation.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).[10]
-
The mass spectrometer, typically a triple quadrupole instrument, should be operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[11]
-
-
SRM/MRM Transition Selection:
-
Select specific precursor-product ion transitions for both the endogenous (light) 3-BrY and the stable isotope-labeled (heavy) internal standard.
-
For this compound (C₉H₁₀⁷⁹BrNO₃, MW ≈ 259.0):
-
Precursor ion (Q1): m/z 260.0 [M+H]⁺
-
Product ions (Q3): Monitor characteristic fragments. Based on tyrosine fragmentation, likely fragments would result from the loss of the carboxyl group (-45 Da) and the amino group (-17 Da). A common fragment for tyrosine is m/z 136.[12]
-
-
For ¹³C₆-3-Bromotyrosine (¹³C₆C₃H₁₀⁷⁹BrNO₃):
-
Precursor ion (Q1): m/z 266.0 [M+H]⁺
-
Product ions (Q3): Monitor the corresponding shifted fragment ions.
-
-
-
Quantification:
-
Generate a calibration curve by analyzing known concentrations of the 3-BrY standard with a fixed concentration of the internal standard.
-
Calculate the concentration of 3-BrY in the unknown sample by comparing the peak area ratio of the endogenous 3-BrY to the internal standard against the calibration curve.
-
Conclusion
The described protocols provide a framework for the application of stable isotope labeling and mass spectrometry in the study of this compound. The SILAC approach is well-suited for investigating the dynamics of 3-BrY formation in a controlled cellular environment, enabling the identification of specific protein targets and the elucidation of regulatory mechanisms. Isotope dilution mass spectrometry provides a highly sensitive and specific method for the absolute quantification of 3-BrY in complex biological matrices, which is essential for its validation as a clinical biomarker. The combination of these powerful techniques will undoubtedly advance our understanding of the role of this compound in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Eosinophils generate brominating oxidants in allergen-induced asthma [jci.org]
- 4. JCI - Eosinophil-dependent bromination in the pathogenesis of asthma [jci.org]
- 5. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Enrichment Techniques for Mass Spectrometry: Identification of Tyrosine Phosphoproteins in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enrichment of Tyrosine Phosphorylated Peptides for Quantitative Mass Spectrometry Analysis of RTK Signaling Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromotyrosine as a Molecular Probe for Hypobromous Acid (HOBr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypobromous acid (HOBr) is a highly reactive oxygen species generated in biological systems, primarily by the enzyme eosinophil peroxidase (EPO) from bromide ions and hydrogen peroxide.[1][2] Its production is a key component of the innate immune response, particularly in inflammatory conditions such as asthma and allergic reactions.[1] However, excessive HOBr can lead to oxidative damage to host tissues. Due to its high reactivity and short half-life, direct measurement of HOBr in biological systems is challenging. 3-Bromotyrosine (3-Br-Tyr), a stable product of the rapid and specific reaction between HOBr and tyrosine residues in proteins, serves as an excellent molecular probe and biomarker for HOBr production.[1][3] These application notes provide detailed protocols for the use of this compound as a molecular probe for HOBr detection and quantification.
Principle of Detection
The fundamental principle behind using this compound as a molecular probe lies in the specific bromination of the ortho position of the phenolic ring of tyrosine by hypobromous acid. This reaction is significantly faster than the reaction of hypochlorous acid (HOCl) with tyrosine, making this compound a more specific marker for HOBr.[3] The resulting this compound is a stable post-translational modification that can be detected and quantified in biological samples using various analytical techniques, thereby providing an indirect measure of HOBr production.
Data Presentation
Table 1: Quantitative Data for this compound Detection Methods
| Parameter | LC-MS/MS Method 1[4][5] | LC-MS/MS Method 2[6][7] | LC-MS/MS Method 3[8] | Dibromo-tyrosine ELISA Kit[9] |
| Analyte(s) | L-tyrosine, this compound | 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, 3-Bromo-l-tyrosine | 3-nitrotyrosine (B3424624), this compound | 3,5-dibromotyrosine |
| Sample Type | Human Plasma | Human Plasma | Human Urine | Not specified |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.096 ng/mL | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | 0.026 ng/mL | 5.0 pg (19 fmol) on-column | 0.04 µg/mL |
| Linear Range | 10 - 300 ng/mL | Not specified | Not specified | 0.078 - 5 µg/mL |
| Intra-Assay Precision (CV%) | 0.98 - 4.6% | <10% | Not specified | < 10% |
| Inter-Assay Precision (CV%) | Not specified | <10% | Not specified | < 10% |
| Accuracy/Recovery | Not specified | 95 - 105% | Not specified | ~90% (Spike recovery) |
| Cross-reactivity | Not applicable | Not applicable | Not applicable | No detectable cross-reactivity with tyrosine, di-tyrosine, 3-nitro-tyrosine, or 3-bromo-tyrosine |
Table 2: Second-Order Rate Constants for the Reaction of HOBr with Amino Acids (pH 7.4, 22 °C)[3]
| Amino Acid Residue | Rate Constant (M⁻¹s⁻¹) |
| Cysteine | ~1 x 10⁸ |
| Tryptophan | ~1 x 10⁷ |
| Methionine | ~1 x 10⁷ |
| Histidine | ~1 x 10⁶ |
| α-amino group | ~1 x 10⁵ |
| Disulfide | ~1 x 10⁴ |
| Lysine | ~1 x 10³ |
| Tyrosine (ring bromination) | ~5 x 10⁴ |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway for HOBr production and this compound formation.
Caption: Experimental workflow for LC-MS/MS detection of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tyrosine hydroxylase activation. Comparison of in vitro phosphorylation and in vivo administration of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the reactions of hypobromous acid with protein components: implications for cellular damage and use of this compound as a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novusbio.com [novusbio.com]
In Vivo Imaging of 3-Bromotyrosine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromotyrosine (3-Br-Tyr) is a stable biomarker of protein oxidation mediated by eosinophil peroxidase (EPO) and myeloperoxidase (MPO), enzymes released by activated eosinophils and neutrophils, respectively, during inflammatory responses.[1][2][3] Its presence in biological tissues and fluids is indicative of inflammatory conditions such as asthma, allergic reactions, and eosinophilic esophagitis.[1][4][5] While direct in vivo imaging of this compound is not yet an established technique, its formation is intrinsically linked to the enzymatic activity of MPO and EPO. Therefore, in vivo imaging of MPO/EPO activity serves as a powerful surrogate method to identify and monitor sites of inflammation where this compound is actively being produced.
These application notes provide an overview of current and emerging in vivo imaging techniques that can be employed to indirectly visualize the formation of this compound by targeting MPO activity. Detailed protocols for key experimental approaches are provided to guide researchers in applying these methods.
Signaling Pathway of this compound Formation
The formation of this compound is a downstream consequence of leukocyte activation and the subsequent generation of reactive bromine species. The signaling cascade leading to its production is a hallmark of certain inflammatory responses.
Caption: Signaling pathway of this compound formation.
In Vivo Imaging Techniques for MPO Activity
Several imaging modalities can be utilized to visualize MPO activity in vivo, thereby providing a spatial and temporal map of potential this compound formation.
Bioluminescence Imaging (BLI)
Bioluminescence imaging is a highly sensitive technique that detects light produced by a chemical reaction. For MPO imaging, the chemiluminescent substrate luminol (B1675438) is administered, which emits light upon oxidation by MPO-generated reactive oxygen species.[6][7]
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of endogenous bromotyrosine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioluminescence imaging of myeloperoxidase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 3-Bromotyrosine in Tissue Samples via HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromotyrosine (3-BrY) is a post-translationally modified amino acid formed by the reaction of hypobromous acid (HOBr) with tyrosine residues in proteins. In biological systems, the formation of 3-BrY is predominantly catalyzed by eosinophil peroxidase (EPO), an enzyme released by activated eosinophils.[1][2][3] Eosinophils are key players in inflammatory responses, particularly in allergic diseases like asthma and eosinophilic esophagitis.[4][5][6] Consequently, the presence and quantity of 3-BrY in tissues can serve as a specific biomarker for eosinophil-mediated protein oxidation and associated tissue damage.[4][5] This application note provides a detailed protocol for the sample preparation and analysis of this compound in tissue samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle of the Method
The analysis of this compound from tissue samples involves a multi-step process. First, total proteins are extracted from the tissue homogenate. These proteins are then subjected to acid hydrolysis to break them down into their constituent amino acids, thereby releasing any protein-bound this compound. Following hydrolysis, the sample is purified using solid-phase extraction (SPE) to remove interfering substances. Finally, the purified sample is analyzed by HPLC-MS/MS for the sensitive and specific quantification of this compound. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard (e.g., 13C6-3-bromotyrosine), is the gold standard for accurate quantification.
Signaling Pathway of this compound Formation
The formation of this compound is initiated by the activation of eosinophils, which release eosinophil peroxidase (EPO). EPO utilizes hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to generate hypobromous acid (HOBr).[1][2] HOBr is a potent brominating agent that reacts with tyrosine residues on proteins to form this compound.[3]
Figure 1: Signaling pathway of this compound formation.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in tissue samples is depicted below.
Figure 2: Experimental workflow for this compound analysis.
Quantitative Data Summary
The following tables provide representative quantitative data for the HPLC-MS/MS analysis of this compound. These values are based on published methods for biological fluids and serve as a guideline for method validation in tissue samples.[6][7][8]
Table 1: HPLC-MS/MS Method Validation Parameters
| Parameter | Value |
| Quantification Range | 10 - 300 ng/mL |
| Limit of Detection (LOD) | 5.0 pg (19 fmol) on-column[8] |
| Limit of Quantification (LOQ) | 10 ng/mL[6][7] |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Representative HPLC-MS/MS Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 260.0 |
| Product Ion (m/z) | 181.0 |
| Internal Standard (¹³C₆-3-BrY) | |
| Precursor Ion (m/z) | 266.0 |
| Product Ion (m/z) | 187.0 |
Detailed Experimental Protocols
Protocol 1: Tissue Homogenization and Protein Extraction
-
Sample Preparation: Weigh approximately 50-100 mg of frozen tissue. Keep the tissue on dry ice to prevent degradation.
-
Homogenization:
-
Place the weighed tissue in a 2 mL microcentrifuge tube with ceramic beads.
-
Add 500 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.[9]
-
Homogenize the tissue using a bead beater homogenizer for 2-3 cycles of 30 seconds with 1-minute intervals on ice.
-
-
Sonication: Sonicate the homogenate on ice for 3 cycles of 10 seconds to further disrupt cells and shear DNA.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Protein Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the extract using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Acid Hydrolysis of Proteins
-
Sample Preparation: Transfer an aliquot of the protein extract containing approximately 1 mg of protein to a hydrolysis tube.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard (e.g., ¹³C₆-3-bromotyrosine) to each sample.
-
Drying: Dry the sample completely under a stream of nitrogen or using a vacuum concentrator.
-
Hydrolysis:
-
Add 500 µL of 6 M hydrochloric acid (HCl) containing 1% phenol (B47542) to the dried sample.[10]
-
Seal the hydrolysis tube under vacuum.
-
Incubate at 110°C for 24 hours.[10]
-
-
Post-Hydrolysis Processing:
-
After cooling, open the tube and dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator to remove the HCl.
-
Reconstitute the dried residue in 200 µL of 0.1% formic acid in water.
-
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.[11]
-
-
Sample Loading: Load the reconstituted hydrolysate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.
-
Elution: Elute the this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and transfer to an HPLC vial for analysis.
-
Protocol 4: HPLC-MS/MS Analysis
-
Instrument Setup: Set up the HPLC-MS/MS system with the parameters outlined in Table 2 or as optimized for the specific instrument.
-
Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 10, 25, 50, 100, 200, 300 ng/mL) in the initial mobile phase, each containing the same concentration of the internal standard as in the samples.
-
Sample Analysis: Inject the prepared samples and calibration standards into the HPLC-MS/MS system.
-
Data Processing:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the tissue samples from the calibration curve. The final concentration should be normalized to the initial tissue weight or protein content.
-
References
- 1. The eosinophil peroxidase-hydrogen peroxide-bromide system of human eosinophils generates 5-bromouracil, a mutagenic thymine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eosinophils generate brominating oxidants in allergen-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Application of 3-Bromotyrosine in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromotyrosine (3-BrY) is a post-translational modification of tyrosine residues in proteins, formed by the action of reactive bromine species. In biological systems, its presence is a specific marker of protein oxidation mediated by eosinophil peroxidase (EPO).[1][2][3] Activated eosinophils, key players in inflammatory responses such as asthma, release EPO, which, in the presence of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), generates hypobromous acid (HOBr).[2] HOBr then readily brominates tyrosine residues on surrounding proteins.[1][3] This makes the detection and quantification of 3-BrY a powerful tool for studying eosinophil-mediated tissue damage and oxidative stress in various diseases.[1][3][4]
Beyond its role as a biomarker, the unique chemical properties of the tyrosine ring can be exploited by introducing a bromine atom to create novel tools for proteomics research. Specifically, a photoactivatable version of this compound can be synthesized and incorporated into proteins to study protein-protein interactions (PPIs) through photo-crosslinking mass spectrometry. This approach allows for the "freezing" of transient interactions in living cells, enabling their identification and characterization.
These application notes provide detailed protocols for the detection and quantification of this compound as a biomarker of oxidative stress and for its use as a photo-crosslinking tool to investigate protein-protein interactions.
Section 1: this compound as a Biomarker for Oxidative Stress
The formation of this compound on proteins serves as a molecular "fingerprint" for the activity of eosinophil peroxidase in vivo.[1] Its detection and quantification in biological samples can provide valuable insights into the pathophysiology of diseases characterized by eosinophilic inflammation, such as asthma.[1][4][5][6]
Quantitative Data
The following tables summarize quantitative data related to the detection of this compound in various biological samples.
| Parameter | Value | Sample Matrix | Analytical Method | Reference |
| Limit of Quantification (LOQ) | 10 ng/mL | Human Plasma | HPLC-MS/MS | [7] |
| Limit of Detection (LOD) | 5.0 pg (19 fmol) on-column | Human Urine | LC/MS/MS | |
| Concentration in Healthy Controls (Urine) | 22.6 ± 10.8 ng/mg creatinine | Urine | GC-MS | [8] |
| Concentration in Asthmatic Patients (Urine) | 45 ± 21.7 ng/mg creatinine | Urine | GC-MS | [8] |
| Urinary Levels in Nonsevere Asthma | Median: ~1.5 ng/mg creatinine | Urine | LC-MS/MS | [5][6] |
| Urinary Levels in Severe Asthma | Median: ~2.0 ng/mg creatinine | Urine | LC-MS/MS | [5][6] |
Table 1: Quantitative Analysis of this compound in Biological Samples. This table provides key quantitative metrics for the detection and levels of this compound in human plasma and urine, highlighting differences between healthy and asthmatic individuals.
Signaling Pathway: Eosinophil Peroxidase-Mediated Protein Bromination
The following diagram illustrates the pathway leading to the formation of this compound in the context of eosinophil activation during an inflammatory response.
References
- 1. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Halotyrosine Antibody that Detects Increased Protein Modifications in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary this compound and 3-chlorotyrosine concentrations in asthmatic patients: lack of increase in this compound concentration in urine and plasma proteins in aspirin-induced asthma after intravenous aspirin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Protein Hydrolysis and Quantification of 3-Bromotyrosine: A Marker of Eosinophilic Inflammation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromotyrosine (3-BrY) is a post-translational modification of protein tyrosine residues, formed by the action of eosinophil peroxidase (EPO).[1][2] EPO, released by activated eosinophils during inflammatory responses, utilizes bromide ions and hydrogen peroxide to generate hypobromous acid (HOBr), a potent brominating agent.[1] This modification serves as a stable and specific biomarker for eosinophil-mediated inflammation and oxidative stress, implicated in various pathologies including asthma, allergic rhinitis, and eosinophilic esophagitis.[1][2][3][4] Accurate quantification of 3-BrY in biological samples is crucial for understanding the role of eosinophils in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.
This document provides detailed protocols for the hydrolysis of proteins from biological samples and the subsequent quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two primary protein hydrolysis methods are presented: a classical acid hydrolysis approach and a milder enzymatic hydrolysis method.
Signaling Pathway of this compound Formation
The formation of this compound is initiated by the activation of eosinophils, which leads to the release of eosinophil peroxidase (EPO). EPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to produce hypobromous acid (HOBr). HOBr then reacts with tyrosine residues on proteins to form this compound.
Caption: Biochemical Pathway of this compound Formation.
Experimental Protocols
An overview of the experimental workflow for the quantification of this compound from protein samples is presented below.
Caption: Experimental Workflow for this compound Quantification.
Protocol 1: Acid Hydrolysis
Acid hydrolysis is a robust and widely used method for breaking down proteins into their constituent amino acids.[5][6] However, the harsh conditions can lead to the degradation of certain labile amino acids.[7] The addition of a scavenger, such as phenol (B47542), is recommended to protect tyrosine residues from halogenation.[6]
Materials:
-
6 M Hydrochloric acid (HCl) with 1% (v/v) phenol
-
Nitrogen gas
-
Heating block or oven capable of maintaining 110°C
-
Vacuum centrifugation system (e.g., SpeedVac)
-
Hydrolysis vials and caps
Procedure:
-
Sample Preparation: Place 50-100 µg of protein (from plasma, tissue homogenate, or other biological sources) into a hydrolysis vial. Lyophilize the sample to dryness.
-
Acid Addition: Add 200 µL of 6 M HCl with 1% phenol to the dried sample.
-
Inert Atmosphere: Flush the vial with nitrogen gas for 1-2 minutes to remove oxygen.
-
Hydrolysis: Tightly cap the vial and place it in a heating block or oven at 110°C for 24 hours.
-
Drying: After hydrolysis, cool the vial to room temperature. Remove the HCl by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for LC-MS/MS analysis (e.g., 100 µL of 0.1% formic acid in water).
Protocol 2: Enzymatic Hydrolysis
Enzymatic hydrolysis offers a gentler alternative to acid hydrolysis, preserving the integrity of labile amino acids. A combination of proteases can be used to achieve complete protein digestion. Here, we describe a two-step digestion using Proteinase K followed by Trypsin. Proteinase K is a broad-spectrum serine protease, while trypsin specifically cleaves at the C-terminal of lysine (B10760008) and arginine residues.[8][9][10][11]
Materials:
-
Denaturation Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate (pH 8.0)
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylation Agent: 55 mM Iodoacetamide (IAA)
-
Proteinase K solution (e.g., 1 mg/mL in 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂)
-
Trypsin solution (e.g., 1 mg/mL in 50 mM acetic acid)
-
Quenching solution: 5% Formic Acid
Procedure:
-
Denaturation and Reduction: Resuspend the protein sample (50-100 µg) in 50 µL of Denaturation Buffer. Add DTT to a final concentration of 5 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.
-
Proteinase K Digestion: Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M. Add Proteinase K to a final enzyme-to-substrate ratio of 1:50 (w/w). Incubate at 50°C for 2 hours.
-
Trypsin Digestion: Add Trypsin to a final enzyme-to-substrate ratio of 1:50 (w/w). Incubate at 37°C for 16-18 hours (overnight).
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undigested material. The supernatant is ready for sample cleanup.
Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)
Following hydrolysis, the sample must be cleaned to remove salts and other interfering substances prior to LC-MS/MS analysis. A mixed-mode solid-phase extraction (SPE) cartridge, which combines reversed-phase and ion-exchange chromatography, is recommended for the purification of amino acids.[12][13]
Materials:
-
Mixed-mode SPE cartridges (e.g., C18 and strong cation exchange)
-
Conditioning Solvent: Methanol
-
Equilibration Buffer: 0.1% Formic acid in water
-
Wash Buffer: 0.1% Formic acid in 5% Methanol
-
Elution Buffer: 5% Ammonium hydroxide (B78521) in 50% Acetonitrile
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of Equilibration Buffer.
-
Sample Loading: Load the acidified protein hydrolysate onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of Wash Buffer to remove salts and other polar impurities.
-
Elution: Elute the bound amino acids, including this compound, with 1 mL of Elution Buffer.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in a suitable volume of mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables provide representative quantitative data for this compound levels in human biological samples. These values can serve as a reference for researchers.
Table 1: Urinary this compound Levels in Healthy and Diseased Individuals
| Cohort | N | Median Urinary 3-BrY (ng/mg creatinine) | Reference |
| Healthy Non-atopic Controls | 24 | ~0.2 | [3] |
| Atopic Controls | 24 | ~1.5 | [3] |
| Eosinophilic Esophagitis Patients | 27 | ~19.5 | [3] |
| Non-severe Asthma | 178 | ~10 | [1][14] |
| Severe Asthma | 253 | ~15 | [1][14] |
| Allergic Rhinitis Patients | 36 | 0.47 ± 0.11 | [4] |
| Healthy Controls (for AR study) | 29 | 0.08 ± 0.02 | [4] |
Table 2: Plasma this compound Levels
| Condition | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Human Plasma | 10 ng/mL | 10 - 300 ng/mL |
Conclusion
The protocols detailed in this application note provide a comprehensive workflow for the reliable quantification of this compound in biological samples. The choice between acid and enzymatic hydrolysis will depend on the specific research question and the nature of the sample. Careful sample preparation and cleanup are critical for obtaining accurate and reproducible results with LC-MS/MS. The quantitative data presented herein highlights the potential of this compound as a valuable biomarker for diseases characterized by eosinophilic inflammation.
References
- 1. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of endogenous bromotyrosine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urine Test May Be an Effective Marker for Eosinophilic Esophagitis | Allergy Asthma Care Center, Inc [ilovemyallergist.com]
- 4. sciresliterature.org [sciresliterature.org]
- 5. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Proteinase K Nonspecific Digestion for Selective and Comprehensive Identification of Interpeptide Cross-links: Application to Prion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. goldbio.com [goldbio.com]
- 9. Proteinase K: Introduction & Applications [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. researchgate.net [researchgate.net]
- 13. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Bromotyrosine using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromotyrosine (3-BrTyr) is a modified amino acid formed by the reaction of hypobromous acid (HOBr) with tyrosine residues in proteins. It serves as a biomarker for eosinophil and neutrophil activation and is implicated in various inflammatory diseases. Accurate and sensitive quantification of 3-BrTyr in biological matrices is crucial for understanding its role in pathology and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of 3-BrTyr, particularly when coupled with derivatization to enhance volatility and ionization efficiency. This application note provides a detailed protocol for the analysis of 3-BrTyr by GC-MS.
Quantitative Data Summary
The following table summarizes the quantitative data from a validated Electron Ionization (EI) GC-MS method for the analysis of this compound in canine serum.[1] This data provides a benchmark for the expected performance of the method.
| Parameter | Value |
| Limit of Blank (LoB) | 0.33 µmol/L |
| Limit of Detection (LoD) | 0.63 µmol/L |
| Precision (CV%) | < 13.9% |
| Reproducibility (CV%) | < 11.0% |
| Linearity (Observed/Expected) | 109.6 ± 17.2% |
| Accuracy (Observed/Expected) | 98.7 ± 11.3% |
| Reference Interval (Canine Serum) | ≤ 1.12 µmol/L |
Experimental Protocols
Sample Preparation
Biological samples such as plasma or serum require initial preparation to extract 3-BrTyr and remove interfering substances.
Materials:
-
Internal Standard (e.g., deuterated this compound)
-
Protein precipitation agent (e.g., ice-cold acetone (B3395972) or acetonitrile)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Protocol:
-
To 100 µL of plasma or serum, add the internal standard.
-
Precipitate proteins by adding 4 volumes of ice-cold acetone or acetonitrile (B52724).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
Derivatization
Derivatization is a critical step to increase the volatility and thermal stability of 3-BrTyr for GC-MS analysis. Two common derivatization methods are presented below.
This method involves the reaction of 3-BrTyr with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (TBDMS) derivative.
Materials:
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Heating block or oven
Protocol:
-
To the dried sample extract, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.
-
Vortex the mixture to ensure complete dissolution.
-
Heat the mixture at 70-100°C for 30-60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
This method uses pentafluorobenzyl bromide (PFB-Br) to derivatize 3-BrTyr. This is particularly suitable for highly sensitive analysis using electron capture negative ion chemical ionization (ECNI-MS).
Materials:
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10% in acetone)
-
Base catalyst (e.g., diisopropylethylamine - DIPEA)
-
Solvent for extraction (e.g., hexane (B92381) or ethyl acetate)
-
Heating block or oven
Protocol:
-
To the dried sample extract, add 50 µL of acetone and 10 µL of DIPEA.
-
Add 20 µL of 10% PFB-Br solution.
-
Vortex the mixture and heat at 60-75°C for 1 hour.
-
After cooling, add 100 µL of water and 200 µL of hexane.
-
Vortex vigorously for 1 minute to extract the derivative into the organic layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper organic layer to an autosampler vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized 3-BrTyr. These may need to be optimized for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (with EI or ECNI source)
-
Capillary GC column: A non-polar or semi-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a mid-polarity column is recommended. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
GC Parameters:
-
Injector Temperature: 250-280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes
-
Ramp: 10-20°C/min to 280-300°C
-
Final hold: 5-10 minutes
-
-
Transfer Line Temperature: 280-300°C
MS Parameters:
-
Ion Source Temperature: 200-250°C
-
Ionization Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI)
-
EI Energy: 70 eV
-
Mass Range: Scan from m/z 50 to 650 or use Selected Ion Monitoring (SIM) for target ions of the derivatized 3-BrTyr and internal standard for enhanced sensitivity and specificity.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for Employing 3-Bromotyrosine in Eosinophilic Esophagitis (EoE) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophilic Esophagitis (EoE) is a chronic, immune-mediated inflammatory condition of the esophagus characterized by a dense infiltration of eosinophils. A key enzymatic product of eosinophil activation is Eosinophil Peroxidase (EPO), which catalyzes the formation of reactive brominating species, leading to the modification of proteins and other biomolecules. One such modification is the conversion of tyrosine residues to 3-bromotyrosine. This molecule has emerged as a promising biomarker for monitoring eosinophil activity and associated tissue damage in EoE. These application notes provide detailed protocols and data for the utilization of this compound in EoE research, from quantification in biological samples to its application in preclinical models.
Data Presentation
The following tables summarize key quantitative data related to the detection and relevance of this compound and associated markers in EoE.
Table 1: LC-MS/MS Method Validation for this compound Quantification in Human Plasma [1][2]
| Parameter | L-Tyrosine | This compound |
| Limit of Quantification (LOQ) | 50 ng/mL | 10 ng/mL |
| Linearity (R²) | 0.9995 (50-500 ng/mL) | 0.9998 (10-300 ng/mL) |
| Relative Standard Deviation (%) | 0.20 - 0.58 | 0.98 - 4.6 |
Table 2: Eosinophil Peroxidase (EPX) as a Diagnostic Marker in EoE
| Parameter | Value | Reference |
| Correlation of EPX with Peak Eosinophil Counts (r) | 0.84 (p < 0.0001) | |
| Diagnostic Accuracy of EPX (AUC) | 0.95 (p < 0.0001) | |
| Optimal Diagnostic Threshold of EPX | 17,379 EPX/mm² |
Note: While a direct quantitative comparison of this compound levels in the plasma of EoE patients versus healthy controls is not yet robustly established in the literature, initial studies suggest a potential correlation with the severity of esophageal deformities rather than with peripheral eosinophil counts.[1]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from the method described by Thomas et al. (2024).[1][2]
1. Sample Preparation: a. To 100 µL of human plasma, add an internal standard solution containing a stable isotope-labeled this compound. b. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) and vortex thoroughly. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. d. Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.
2. Liquid Chromatography (LC): a. Column: Use a C18 reverse-phase column suitable for the separation of small polar molecules. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Develop a suitable gradient to achieve separation of this compound from other plasma components. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the analyte. e. Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used. f. Injection Volume: Inject 5-10 µL of the reconstituted sample.
3. Tandem Mass Spectrometry (MS/MS): a. Ionization Mode: Use positive electrospray ionization (ESI+). b. Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. c. MRM Transitions:
- This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
- Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard. d. Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Protocol 2: Immunohistochemical Staining for Eosinophil Peroxidase (EPX) in Esophageal Biopsies
This protocol allows for the visualization and quantification of eosinophil infiltration and degranulation in esophageal tissue.
1. Tissue Preparation: a. Fix esophageal biopsy specimens in 10% neutral buffered formalin. b. Process the fixed tissue and embed in paraffin (B1166041) blocks. c. Cut 4-5 µm thick sections and mount on positively charged slides.
2. Deparaffinization and Rehydration: a. Deparaffinize the slides in xylene. b. Rehydrate through a series of graded ethanol (B145695) solutions to water.
3. Antigen Retrieval: a. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
4. Staining: a. Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. b. Block non-specific antibody binding with a protein block solution (e.g., normal goat serum). c. Incubate with a primary antibody against human eosinophil peroxidase (EPX). d. Apply a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). e. Develop the signal with a suitable chromogen (e.g., DAB), which will produce a brown precipitate at the site of EPX localization. f. Counterstain with hematoxylin (B73222) to visualize cell nuclei.
5. Dehydration and Mounting: a. Dehydrate the slides through graded ethanol and clear in xylene. b. Mount with a permanent mounting medium.
6. Image Analysis: a. Digitize the stained slides using a whole-slide scanner. b. Use image analysis software to quantify the EPX-positive area per square millimeter of tissue.
Protocol 3: In Vitro Treatment of Human Esophageal Epithelial Cells
This protocol provides a framework for investigating the direct effects of this compound or other eosinophil-derived products on esophageal epithelial cells.
1. Cell Culture: a. Culture primary human esophageal epithelial cells or a suitable cell line (e.g., EPC2-hTERT) in the recommended growth medium.[3] b. Maintain cells in a humidified incubator at 37°C and 5% CO₂.
2. Treatment: a. Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%). b. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). c. Dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment. d. Remove the existing medium from the cells and replace it with the treatment medium. Include a vehicle control group (medium with solvent only). e. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Downstream Analysis: a. Cell Viability/Proliferation: Assess using assays such as MTT, WST-1, or direct cell counting. b. Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., IL-8, TNF-α), barrier function (e.g., filaggrin, loricrin), and fibrosis (e.g., collagen I, fibronectin). c. Protein Analysis: Perform Western blotting or ELISA to measure protein levels of key signaling molecules or secreted factors. d. Barrier Function: For cells grown on transwell inserts, measure transepithelial electrical resistance (TEER) to assess the integrity of the epithelial barrier.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling cascade in Eosinophilic Esophagitis.
References
- 1. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. innoprot.com [innoprot.com]
Application Notes and Protocols for the Quantitative Analysis of 3-Bromotyrosine in Bronchoalveolar Lavage Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromotyrosine (3-BrY) is a stable end-product of protein oxidation mediated by eosinophil peroxidase (EPO). In the respiratory tract, eosinophilic inflammation is a hallmark of several pathologies, most notably asthma. Activated eosinophils release EPO, which, in the presence of bromide ions and hydrogen peroxide, generates reactive brominating species that subsequently modify tyrosine residues on proteins to form 3-BrY. Consequently, the quantification of 3-BrY in bronchoalveolar lavage fluid (BALF) serves as a specific biomarker for eosinophil-mediated oxidative stress and airway inflammation. These application notes provide a comprehensive overview and detailed protocols for the analysis of 3-BrY in BALF, aiding researchers in the investigation of respiratory diseases and the development of novel therapeutics.
Elevated levels of this compound in the bronchoalveolar lavage fluid (BALF) of individuals with asthma are indicative of increased eosinophil activity and associated oxidative stress in the airways.[1]
Clinical Significance
The measurement of 3-BrY in BALF offers a direct window into the inflammatory processes occurring within the lungs. In asthma, increased 3-BrY levels have been observed, particularly after allergen exposure.[1][2] This suggests that 3-BrY could be a valuable biomarker for:
-
Assessing Asthma Severity: Higher levels of 3-BrY may correlate with more severe forms of asthma.
-
Monitoring Disease Activity: Changes in 3-BrY concentrations could reflect the dynamic nature of airway inflammation.
-
Evaluating Therapeutic Efficacy: A reduction in 3-BrY levels following treatment could indicate a positive response to anti-inflammatory therapies.
-
Understanding Pathophysiology: Studying 3-BrY formation provides insights into the role of eosinophils and oxidative stress in respiratory diseases.
Quantitative Data Summary
The following table summarizes the quantitative data on this compound levels in the BALF of healthy individuals and those with allergic asthma.
| Subject Group | Condition | This compound Level (μmol/mol tyrosine) | Reference |
| Healthy Controls | Baseline | 47 ± 79 | [2] |
| Allergic Asthmatics | Baseline | 116 ± 84 (not statistically significant vs. controls) | [2] |
| Allergic Asthmatics | Post-allergen challenge | >10-fold increase from baseline | [1][2] |
Signaling Pathway: Formation of this compound
The formation of this compound is initiated by the activation of eosinophils, which then release eosinophil peroxidase (EPO). This enzyme catalyzes the reaction between hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to produce hypobromous acid (HOBr), a potent brominating agent. HOBr then reacts with tyrosine residues on proteins to form the stable product, this compound.
Experimental Workflow
The quantitative analysis of this compound in BALF involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical workflow.
Experimental Protocols
Bronchoalveolar Lavage Fluid (BALF) Collection and Processing
-
BALF Collection: Perform bronchoalveolar lavage according to standardized clinical procedures.
-
Initial Processing: Place the collected BALF on ice immediately to minimize protein degradation.
-
Centrifugation: Centrifuge the BALF at 800 x g for 10 minutes at 4°C to pellet cells.
-
Supernatant Collection: Carefully aspirate the supernatant, which contains the soluble proteins, and transfer to a new tube.
-
Storage: Store the BALF supernatant at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from methods used for plasma and is suitable for BALF with appropriate validation.
-
Thawing: Thaw the frozen BALF supernatant on ice.
-
Internal Standard Spiking: Add an internal standard (e.g., ¹³C₆-labeled this compound) to each sample to correct for sample loss and matrix effects.
-
Protein Precipitation: Add 4 volumes of ice-cold acetone (B3395972) to 1 volume of BALF.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are general parameters that should be optimized for the specific instrumentation used.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time to ensure separation of this compound from other components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
This compound: The exact m/z transitions should be determined by direct infusion of a standard.
-
¹³C₆-3-Bromotyrosine (Internal Standard): The exact m/z transitions should be determined by direct infusion of the standard.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard.
-
Calibration Curve: Prepare a calibration curve using known concentrations of this compound standard spiked into a surrogate matrix (e.g., artificial BALF or stripped BALF).
-
Concentration Calculation: Calculate the concentration of this compound in the BALF samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalization: Normalize the this compound concentration to the total protein concentration or tyrosine content in the BALF sample to account for variations in lavage dilution.
Conclusion
The quantitative analysis of this compound in BALF is a powerful tool for investigating the role of eosinophilic inflammation and oxidative stress in respiratory diseases. The protocols outlined in these application notes provide a robust framework for researchers to accurately and reproducibly measure this important biomarker. Adherence to standardized procedures for sample collection, preparation, and analysis is crucial for obtaining high-quality, comparable data that can advance our understanding of lung pathologies and aid in the development of targeted therapies.
References
Application Notes and Protocols: 3-Bromotyrosine as a Marker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromotyrosine (3-BrY) is a stable, post-translational modification of protein tyrosine residues, formed by the action of eosinophil peroxidase (EPO).[1][2][3] Activated eosinophils, key players in type 2 inflammatory responses, release EPO, which in the presence of bromide ions and hydrogen peroxide, catalyzes the formation of reactive brominating species that modify proteins.[1][2][4] This makes this compound a specific "molecular fingerprint" of eosinophil-driven protein oxidation and a valuable biomarker for monitoring eosinophilic inflammation in various diseases.[5][6] Its presence has been linked to conditions such as asthma, allergic rhinitis, and eosinophilic esophagitis (EoE), making it a promising target for drug discovery and development.[4][7][8] These application notes provide an overview of the utility of this compound as a biomarker and detailed protocols for its detection and quantification.
Applications in Drug Discovery
The quantification of this compound can be a powerful tool throughout the drug development pipeline for eosinophil-mediated diseases:
-
Target Engagement and Pharmacodynamics: In clinical trials of drugs targeting eosinophil activity or EPO, changes in this compound levels can serve as a proximal biomarker of target engagement and pharmacodynamic effects. A reduction in this compound would suggest that the therapeutic is effectively inhibiting the inflammatory cascade.
-
Patient Stratification: Baseline levels of this compound could potentially be used to stratify patient populations in clinical trials, identifying individuals with a high degree of eosinophilic inflammation who are more likely to respond to targeted therapies.
-
Monitoring Disease Activity and Treatment Response: As a non-invasive or minimally invasive biomarker, this compound can be tracked over time in urine or plasma to monitor disease activity and the efficacy of a therapeutic intervention.[8][9]
-
Preclinical Research: In animal models of eosinophilic diseases, this compound can be used to assess the in vivo activity of novel drug candidates.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in various biological matrices and analytical methods.
Table 1: this compound Levels in Human Samples
| Biological Matrix | Population | Mean Concentration (± SD) | Fold Change | Reference |
| Urine | Healthy Controls | 22.6 ± 10.8 ng/mg creatinine | - | [10] |
| Asthmatic Patients | 45 ± 21.7 ng/mg creatinine | ~2.0x | [10] | |
| Allergic Rhinitis Patients | 0.49 ± 0.12 ng/mg (males), 0.42 ± 0.11 ng/mg (females) | Significantly higher than controls (p < 0.01) | [7] | |
| Eosinophilic Esophagitis (EoE) Patients | 93-fold higher than nonatopic controls | 93x | [4] | |
| Eosinophilic Esophagitis (EoE) Patients | 13-fold higher than atopic controls | 13x | [4] | |
| Bronchoalveolar Lavage (BAL) Fluid | Asthmatic Patients (post-allergen challenge) | >10-fold increase over baseline | >10x | [5][6] |
Table 2: Analytical Method Performance for this compound Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Plasma | 0.026 ng/mL | 0.096 ng/mL | [3] |
| Urine (protein-bound) | 5.0 pg (19 fmol) on-column | Not specified | [11] | |
| GC/MS | Serum | 0.63 µmol/L | Not specified | [12] |
| ELISA | Serum, Plasma, Tissue Homogenates | 4.688 ng/mL | 7.8 ng/mL | [13] |
Signaling Pathway
The formation of this compound is a direct consequence of the enzymatic activity of eosinophil peroxidase (EPO). Upon eosinophil activation, EPO is released and catalyzes the reaction between hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to produce hypobromous acid (HOBr), a potent brominating agent. HOBr then reacts with tyrosine residues on proteins to form this compound.
Beyond its role as a marker of oxidative damage, EPO can also participate in cell signaling. Studies have shown that EPO can induce the expression and phosphorylation of Human Epidermal Growth Factor Receptor 2 (HER2), leading to the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[1][2] This signaling cascade can promote cell proliferation, suggesting a role for eosinophils and their products in tissue remodeling.[1][2]
Caption: Eosinophil Peroxidase (EPO) signaling pathway leading to protein bromination and cell proliferation.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from a published method for the sensitive and specific quantification of free this compound in human plasma.[3]
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-¹³C₆ internal standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Acetone (B3395972) (LC-MS grade)
-
Ultrapure water
-
Plasma samples collected in EDTA, heparin, or citrate (B86180) tubes
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 12.5 ng/mL of this compound-¹³C₆ in methanol).
-
Add 10 µL of 0.2% TFA and vortex for 1 minute at room temperature.
-
Add 200 µL of acetone for protein precipitation.
-
Vortex for 10 minutes at room temperature.
-
Centrifuge at 12,500 RPM for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient:
-
0-0.7 min: 10% B
-
0.7-5 min: 10-40% B
-
5-5.5 min: 40-95% B
-
5.5-6.5 min: 95% B
-
6.5-6.51 min: 95-10% B
-
-
Injection Volume: 20 µL.
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MS Parameters (example):
-
Sprayer voltage: 3 kV
-
Vaporizer temperature: 265°C
-
Capillary temperature: 355°C
-
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
4. Data Analysis:
-
Generate a calibration curve using the analytical standard.
-
Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: General Protocol for this compound Quantification by Competitive ELISA
This is a general protocol based on commercially available competitive ELISA kits.[13] Always refer to the specific manufacturer's instructions for the kit being used.
1. Principle: This assay is based on the competitive binding between this compound in the sample and a fixed amount of HRP-conjugated this compound for a limited number of antibodies coated on the microplate. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample.
2. Materials:
-
This compound ELISA kit (containing pre-coated plate, standards, HRP-conjugate, wash buffer, substrate, and stop solution).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and pipette tips.
-
Distilled or deionized water.
-
Sample dilution buffer (provided in the kit).
3. Sample Preparation:
-
Serum/Plasma: Follow standard procedures for collection and centrifugation to remove platelets and cellular debris.[14]
-
Urine: Collect urine and centrifuge to remove particulate matter.[14]
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to pellet cellular debris.[14]
-
Dilute samples as necessary with the provided sample dilution buffer.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of HRP-conjugate to each well.
-
Mix gently and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash 5 times with wash buffer.
-
Add 50 µL of Substrate A and 50 µL of Substrate B to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
5. Data Analysis:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Drug Discovery Workflow
The integration of this compound as a biomarker in a drug discovery program targeting eosinophilic inflammation can be visualized in the following workflow.
Caption: A drug discovery workflow incorporating this compound as a biomarker.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Eosinophil peroxidase signals via epidermal growth factor-2 to induce cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Urine Test May Be an Effective Marker for Eosinophilic Esophagitis | Allergy Asthma Care Center, Inc [ilovemyallergist.com]
- 5. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. sciresliterature.org [sciresliterature.org]
- 8. Eosinophils and Purinergic Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Urinary this compound and 3-chlorotyrosine concentrations in asthmatic patients: lack of increase in this compound concentration in urine and plasma proteins in aspirin-induced asthma after intravenous aspirin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in 3-Bromotyrosine LC-MS/MS Analysis
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Bromotyrosine. This compound is a critical biomarker for eosinophil peroxidase activity and inflammatory processes, and its accurate quantification in complex biological matrices is paramount.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3][4] This interference, particularly common with electrospray ionization (ESI), can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[4][5] Ultimately, matrix effects compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[6]
Q2: Why is the analysis of this compound in biological samples (e.g., plasma, urine) particularly susceptible to matrix effects?
A2: Biological matrices are complex mixtures containing high concentrations of endogenous substances like salts, proteins, and phospholipids (B1166683).[5] When analyzing this compound, these components can co-extract during sample preparation and co-elute during chromatographic separation.[7] Phospholipids are notoriously problematic, as they often elute in the same chromatographic window as many analytes and are a primary cause of ion suppression.[7][8]
Q3: How can I determine if my this compound assay is impacted by matrix effects?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion (Qualitative): This method identifies regions in the chromatogram where ion suppression or enhancement occurs.[9] A solution of this compound is constantly infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the baseline signal for this compound indicates the presence of interfering components at that retention time.[6][9]
-
Post-Extraction Spike (Quantitative): This is the most common method for quantifying the extent of matrix effects.[5] It involves comparing the peak area of this compound in a solution spiked into an extracted blank matrix to the peak area of this compound in a neat solvent.[6] This provides a numerical value for the percentage of signal suppression or enhancement.[4]
Section 2: Troubleshooting Guides
Problem: I am observing poor accuracy, low sensitivity, and inconsistent results in my this compound quantification.
Solution: These are hallmark signs of unmanaged matrix effects. A systematic approach is required to identify the source of the interference and mitigate its impact. The following workflow provides a logical sequence for troubleshooting.
Caption: A systematic workflow for troubleshooting matrix effects.
Question: How can I improve my sample preparation to reduce interferences for this compound analysis?
Answer: Improving sample cleanup is the most effective way to combat matrix effects.[5][10][11] The goal is to selectively remove interfering matrix components, such as phospholipids and proteins, while efficiently recovering this compound.
| Technique | Description | Advantages | Disadvantages | Recommendation for 3-Br-Tyr |
| Protein Precipitation (PPT) | A simple method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.[5] | Fast, inexpensive, and easy to perform. | Non-selective; leaves significant amounts of phospholipids and other small molecules in the supernatant, often leading to strong matrix effects.[11] | Not recommended as a standalone method. Use only if followed by further cleanup like SPE or if high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences based on their differential solubility in two immiscible liquid phases.[5] | Can produce cleaner extracts than PPT.[11] | Recovery can be variable and highly dependent on solvent choice and pH; may have low recovery for polar analytes like this compound.[11] | Can be effective, but requires careful optimization of solvent and pH to ensure good recovery of the polar this compound molecule. |
| Solid-Phase Extraction (SPE) | A chromatographic technique that uses a solid sorbent to bind the analyte or interferences, allowing for their separation.[11] | Highly selective, provides excellent cleanup, and allows for analyte concentration. | More time-consuming and expensive than PPT or LLE. Method development can be complex. | Highly Recommended. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences and is ideal for this compound.[11] |
Question: My sample preparation is optimized, but I still see ion suppression. What are my next steps?
Answer: If sample preparation alone is insufficient, the next step is to optimize the chromatographic separation to resolve this compound from any remaining co-eluting interferences.[6]
-
Modify the Mobile Phase: Adjusting the pH of the mobile phase can alter the retention of this compound relative to interfering compounds.[11]
-
Change the Stationary Phase: Use a column with a different selectivity (e.g., Phenyl-Hexyl, Pentafluorophenyl (PFP)) to change the elution profile of interferences relative to your analyte.
-
Improve Resolution: Switching to Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle size columns can significantly increase peak resolution and efficiency, which often helps in separating the analyte from matrix components.[10][11]
Question: How can I compensate for matrix effects if I cannot completely eliminate them?
Answer: Compensation is crucial when interferences cannot be fully removed. The most reliable method is the use of a stable isotope-labeled internal standard (SIL-IS).[6]
-
Use a SIL-IS: A SIL-IS, such as 3-Bromo-l-tyrosine-(ring-13C6), is the ideal internal standard.[12] It has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement.[13] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.[13]
-
Use Standard Addition: This method can be used when a SIL-IS is not available. It involves creating a calibration curve within each individual sample by spiking known amounts of a this compound standard into several aliquots of the sample.[9] This approach is very accurate because it accounts for the specific matrix effect in each unique sample. However, it is labor-intensive and time-consuming as it requires multiple analyses per sample.[9]
Caption: Mechanism of ion suppression in the ESI source.
Section 3: Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To calculate the percentage of matrix effect (%ME) on the this compound signal.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound standard into the final analysis solvent (e.g., mobile phase) at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spike Sample): Select a blank matrix sample (e.g., plasma from a healthy donor). Process it using your established sample preparation method (e.g., SPE). Spike the this compound standard into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike the this compound standard into the blank matrix before starting the sample preparation procedure. Process as usual. (This set is used to determine recovery, not matrix effect).
-
-
Analysis: Inject all samples from Set A and Set B onto the LC-MS/MS system and record the peak areas for this compound.
-
Calculation:
-
Calculate the average peak area for each set (n ≥ 5 replicates is recommended).
-
Use the following formula to determine the %ME: %ME = (Average Peak Area of Set B / Average Peak Area of Set A) * 100%
-
-
Interpretation:
-
%ME = 100%: No matrix effect.
-
%ME < 100%: Ion suppression.
-
%ME > 100%: Ion enhancement.
-
An acceptable range is typically 85-115%. Values outside this range indicate a significant matrix effect that must be addressed.
-
Protocol 2: Example Mixed-Mode Solid-Phase Extraction (SPE) for Plasma
Objective: To provide a robust cleanup of plasma samples for this compound analysis, removing proteins and phospholipids.
Methodology: (This is a general template; specific volumes and solutions should be optimized for your particular assay).
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. If using a SIL-IS, add it at this step. Vortex to mix. This step helps precipitate proteins and adjusts the pH. Centrifuge at high speed for 10 minutes.
-
SPE Cartridge Conditioning: Use a mixed-mode cation exchange polymer cartridge.
-
Wash with 1 mL of methanol.
-
Equilibrate with 1 mL of 0.1% formic acid in water.
-
-
Load Sample: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Wash Steps:
-
Wash 1: Add 1 mL of 0.1% formic acid in water. This removes salts and very polar interferences.
-
Wash 2: Add 1 mL of methanol. This removes less polar, neutral interferences like phospholipids.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS injection.
References
- 1. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gtfch.org [gtfch.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 11. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Enhancing 3-Bromotyrosine (3-BrY) Detection Sensitivity
Welcome to the technical support center for the sensitive detection of 3-Bromotyrosine (3-BrY). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate quantification of this important biomarker of eosinophil-mediated oxidative stress.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the detection of 3-BrY using various analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question: I am observing a weak or no signal for 3-BrY in my plasma samples. What are the possible causes and solutions?
Answer: A weak or absent 3-BrY signal can stem from several factors throughout your workflow. Here's a troubleshooting guide:
-
Sample Preparation:
-
Inefficient Protein Precipitation: Incomplete removal of proteins can lead to ion suppression and a weaker signal. Ensure you are using a sufficient volume of a suitable organic solvent (e.g., acetonitrile) and that the precipitation is carried out at a low temperature to maximize protein removal.
-
Analyte Loss During Extraction: 3-BrY can be lost during solid-phase extraction (SPE) if the cartridge is not conditioned or equilibrated properly, or if the incorrect elution solvent is used. Optimize your SPE protocol by testing different sorbents and solvent compositions.
-
Degradation of 3-BrY: 3-BrY may be unstable under certain pH or temperature conditions. Keep samples on ice or at 4°C during preparation and consider adding antioxidants to your extraction buffer.
-
-
Chromatography:
-
Poor Peak Shape (Tailing or Fronting): This can reduce the signal-to-noise ratio.[1][2]
-
Mobile Phase Mismatch: Ensure the pH of your mobile phase is appropriate for 3-BrY to maintain a consistent ionization state.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[2]
-
Contaminated Guard Column: A dirty guard column can cause peak tailing. Replace it and see if the peak shape improves.[1]
-
-
Inadequate Retention: If 3-BrY elutes too early, it may co-elute with other matrix components, leading to ion suppression. Adjust the mobile phase composition (e.g., decrease the organic solvent percentage) to increase retention.
-
-
Mass Spectrometry:
-
Incorrect MS Parameters: Ensure that the precursor and product ion m/z values for 3-BrY are correctly set in your method. Optimize the collision energy and other MS parameters to maximize signal intensity.
-
Ion Source Contamination: A dirty ion source can significantly reduce sensitivity. Clean the ion source according to the manufacturer's instructions.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of 3-BrY.[3][4][5][6][7] To mitigate this, improve your sample cleanup, optimize your chromatography to separate 3-BrY from interfering compounds, or use a stable isotope-labeled internal standard.
-
Question: My 3-BrY quantification results are not reproducible. What could be the cause?
Answer: Poor reproducibility is a common challenge. Consider the following:
-
Inconsistent Sample Preparation: Ensure that all samples are treated identically. Use precise pipetting techniques and consistent incubation times.
-
Internal Standard Issues: If you are using an internal standard, ensure it is added to all samples and standards at the same concentration early in the sample preparation process to account for any analyte loss.
-
Instrument Variability: Fluctuations in the LC pump flow rate or MS detector response can lead to variability. Regularly perform system suitability tests to ensure your instrument is performing consistently.
-
Analyte Stability: If 3-BrY is degrading in your processed samples, this will lead to inconsistent results. Analyze samples as quickly as possible after preparation or store them at -80°C.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I am having trouble with the derivatization of 3-BrY for GC-MS analysis. What are the common issues?
Answer: Derivatization is a critical step for making 3-BrY volatile for GC-MS analysis. Common problems include:
-
Incomplete Derivatization: This will result in a low signal for your derivatized 3-BrY.
-
Reagent Quality: Ensure your derivatizing reagents (e.g., silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) are fresh and have not been exposed to moisture.[8]
-
Reaction Conditions: Optimize the reaction temperature and time. Some derivatization reactions require heating to go to completion.
-
-
Formation of Multiple Derivatives: This can complicate your chromatogram and quantification. This may be due to the presence of multiple reactive functional groups on the 3-BrY molecule. Ensure you are using a derivatizing agent that selectively targets the desired functional groups.
-
Degradation of Derivatives: The formed derivatives may not be stable. Analyze your samples as soon as possible after derivatization.
Question: My GC-MS chromatogram for 3-BrY shows tailing peaks. How can I improve the peak shape?
Answer: Peak tailing in GC-MS can be caused by:
-
Active Sites in the GC System: The injector liner, column, or even the transfer line to the MS can have active sites that interact with your derivatized 3-BrY. Use a deactivated liner and a high-quality, well-conditioned column.
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can cause peak tailing. Trim the first few centimeters of the column or use a guard column.
-
Injector Temperature: If the injector temperature is too low, your derivatized 3-BrY may not volatilize completely and efficiently, leading to tailing. Optimize the injector temperature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Question: The sensitivity of my HPLC-UV method for 3-BrY is too low. How can I improve it?
Answer: Improving sensitivity in HPLC-UV requires a multi-faceted approach:
-
Optimize Detection Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance for 3-BrY.
-
Mobile Phase pH: The UV absorbance of 3-BrY can be pH-dependent. Adjust the pH of your mobile phase to maximize the absorbance at your chosen wavelength.
-
Increase Injection Volume: Injecting a larger volume of your sample can increase the signal, but be mindful of potential peak broadening.
-
Sample Pre-concentration: Use solid-phase extraction (SPE) to concentrate your sample before injection.
-
Derivatization: While not always necessary for HPLC-UV, derivatization with a chromophore-containing reagent can significantly enhance the UV response.
Question: I am seeing a drifting baseline in my HPLC-UV chromatogram. What is the cause?
Answer: A drifting baseline can be caused by several factors:
-
Mobile Phase Issues:
-
Incomplete Mixing: If you are using a gradient, ensure the solvents are being mixed properly.
-
Contamination: Contaminants in your mobile phase solvents can lead to a drifting baseline. Use high-purity solvents.
-
-
Column Equilibration: Ensure your column is fully equilibrated with the mobile phase before starting your run.
-
Detector Lamp: An aging detector lamp can cause baseline instability.
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: I am getting high background signal in my 3-BrY ELISA. What can I do to reduce it?
Answer: High background in an ELISA can obscure your results. Here are some common causes and solutions:[9][10][11][12]
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or reagents. Increase the number of wash steps and ensure you are completely aspirating the wells each time.[9][10]
-
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking agent (e.g., BSA, non-fat dry milk) or increase the blocking incubation time.[10]
-
Antibody Concentration Too High: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Optimize the antibody concentrations by performing a titration.
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in your sample. Ensure your antibodies are specific for 3-BrY.
Question: My 3-BrY ELISA results show a weak or no signal. What should I check?
Answer: A weak or absent signal can be frustrating. Here are some troubleshooting steps:[9][11]
-
Reagent Issues:
-
Expired or Improperly Stored Reagents: Check the expiration dates and storage conditions of all your kit components.
-
Incorrect Reagent Preparation: Double-check your dilutions and ensure all reagents were prepared correctly.
-
-
Procedural Errors:
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the protocol's recommended incubation times and temperatures.
-
Omission of a Step: Ensure all steps of the protocol were followed in the correct order.
-
-
Low Analyte Concentration: The concentration of 3-BrY in your samples may be below the detection limit of the assay. Consider concentrating your samples before the assay.
Quantitative Data Summary
The following table summarizes the performance characteristics of various methods for the detection of this compound.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV | ELISA |
| Limit of Detection (LOD) | 0.026 ng/mL[13] | 0.63 µmol/L (in canine serum)[14][15] | ~1 µg/mL (estimated) | ~4.688 ng/mL[16] |
| Limit of Quantification (LOQ) | 0.096 ng/mL[13] | - | - | 7.8 ng/mL[16] |
| Sample Types | Plasma[12][17], Urine | Serum[14][15], Biological Fluids[13] | Plasma, Biological Fluids | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates[16] |
| Typical Run Time | ~10-20 minutes | ~20-30 minutes | ~15-30 minutes | ~3-4 hours |
| Throughput | High | Medium | Medium | High |
| Selectivity | Very High | High | Moderate | Moderate to High |
| Cost | High | High | Low | Low to Medium |
Experimental Protocols
Detailed Methodology for 3-BrY Detection by LC-MS/MS in Human Plasma
This protocol is a representative example and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., ¹³C₆-labeled 3-BrY).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC System: A standard HPLC system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 3-BrY from matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-BrY and its internal standard.
-
Detailed Methodology for 3-BrY Detection by Competitive ELISA
This is a general protocol for a competitive ELISA and should be adapted based on the specific kit instructions.[18]
-
Preparation of Reagents: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Coating (if not pre-coated): Coat a 96-well microplate with a 3-BrY conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Competitive Reaction:
-
Add your standards and samples to the wells.
-
Add a fixed amount of anti-3-BrY antibody to each well.
-
Incubate to allow competition between the 3-BrY in the sample/standard and the 3-BrY conjugate on the plate for binding to the antibody.
-
-
Washing: Wash the plate to remove unbound antibodies and other components.
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and then wash the plate.
-
-
Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colorimetric signal.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of 3-BrY in the sample.
Visualizations
Signaling Pathway: Formation of this compound
Caption: Eosinophil Peroxidase (EPO) catalyzes the formation of HOBr, which modifies tyrosine to 3-BrY.
Experimental Workflow: LC-MS/MS Detection of 3-BrY
Caption: Workflow for the detection of this compound in plasma using LC-MS/MS.
Logical Relationship: Troubleshooting High Background in ELISA
Caption: Troubleshooting logic for addressing high background signal in ELISA.
References
- 1. restek.com [restek.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. novateinbio.com [novateinbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Gas Chromatography-Mass Spectrometric Analysis of Free 3-Chlorotyrosine, this compound, Ortho-Tyrosine, and 3-Nitrotyrosine in Biological Fluids | Springer Nature Experiments [experiments.springernature.com]
- 14. Development and analytic validation of an electron ionization gas chromatography/mass spectrometry (EI-GC/MS) method for the measurement of this compound in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: 3-Bromotyrosine Sample Preparation and Storage
Welcome to the technical support center for 3-Bromotyrosine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
A1: this compound (3-BrY) is a modified amino acid formed when tyrosine residues in proteins are brominated. This process is often mediated by eosinophil peroxidase, an enzyme released by eosinophils, a type of white blood cell.[1][2] Consequently, 3-BrY has emerged as a valuable biomarker for eosinophil activation and associated oxidative stress in various inflammatory and allergic diseases, such as asthma.[1][2] Its accurate measurement in biological samples is crucial for understanding disease pathogenesis and for the development of novel diagnostics and therapeutics.
Q2: What are the primary challenges in handling this compound samples?
A2: The main challenges in handling this compound samples revolve around its potential for degradation and the risk of artificially generating the compound during sample processing. Key concerns include:
-
Oxidative Instability: As a product of oxidative processes, 3-BrY itself can be susceptible to further oxidation, potentially leading to the formation of 3,5-dibromotyrosine.[1][2]
-
Matrix Effects: Biological samples like plasma and urine are complex matrices that can interfere with the accurate quantification of 3-BrY, a phenomenon known as matrix effects.[1][3][4]
-
Low Endogenous Concentrations: this compound is often present at very low concentrations in biological samples, making its detection and quantification challenging and susceptible to interference from background noise.
-
Artifactual Formation: Improper sample handling, particularly at low pH in the presence of bromide and oxidizing agents, could potentially lead to the artificial bromination of tyrosine, resulting in falsely elevated 3-BrY levels.[5]
Q3: How should I store my this compound standards and biological samples?
A3: Proper storage is critical to maintain the integrity of your this compound samples. The following table summarizes the recommended storage conditions.
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Solid this compound Standard | Room Temperature (in a desiccator) | -20°C to -80°C (in a desiccator) |
| This compound Stock Solution | 2-8°C (protected from light) | -20°C to -80°C (in single-use aliquots) |
| Biological Samples (Plasma, Serum, Urine) | 2-8°C (for a few hours) | -80°C (in single-use aliquots) |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot samples into single-use vials before freezing.
Q4: What are the potential degradation pathways for this compound during sample preparation and storage?
A4: The primary degradation pathway for this compound during sample handling is further oxidation. In the presence of strong oxidizing agents, this compound can be converted to 3,5-dibromotyrosine.[1][2] In vivo, this compound can also be metabolized through de-bromination.[6] While less likely to be a major issue during in vitro sample handling, it is a consideration for interpreting results from biological studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | Inefficient Extraction: The solvent system may not be optimal for extracting 3-BrY from the sample matrix. | Optimize your extraction solvent. For liquid-liquid extraction, ensure the pH is adjusted to facilitate partitioning of 3-BrY into the organic phase. For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate and that the conditioning, loading, washing, and elution steps are optimized.[5] |
| Analyte Degradation: 3-BrY may be degrading during sample processing due to exposure to light, high temperatures, or oxidizing agents. | Work quickly and keep samples on ice. Protect samples from light by using amber vials or covering tubes with foil. Avoid harsh chemical conditions.[7] | |
| Poor Binding to SPE Sorbent: The sample pH or buffer conditions may not be suitable for efficient binding of 3-BrY to the SPE cartridge. | Adjust the pH of your sample to ensure 3-BrY is in the correct ionization state for retention on the chosen SPE sorbent. Ensure the SPE cartridge is properly conditioned.[8] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Variations in incubation times, temperatures, or volumes can introduce significant variability. | Standardize your entire workflow. Use calibrated pipettes and ensure consistent timing for all steps. |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation and variability. | Prepare single-use aliquots of your samples and standards to avoid multiple freeze-thaw cycles.[9] | |
| Extraneous Peaks in Chromatogram | Matrix Interferences: Co-eluting compounds from the biological matrix can interfere with the detection of 3-BrY. | Improve your sample cleanup procedure. Consider using a more selective SPE sorbent or a different liquid-liquid extraction strategy. Optimize your chromatographic method to better separate 3-BrY from interfering peaks.[1][3][4] |
| Degradation Products: The extra peaks may be degradation products of 3-BrY, such as 3,5-dibromotyrosine. | Review your sample handling and storage procedures to minimize degradation. Analyze for the suspected degradation product to confirm its identity. | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column Contamination: Buildup of matrix components on the analytical column can lead to poor peak shape. | Use a guard column and/or improve your sample cleanup. Flush the column according to the manufacturer's recommendations.[10][11][12] |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for 3-BrY. | For basic compounds like 3-BrY, a mobile phase with a slightly acidic pH can often improve peak shape by reducing interactions with residual silanols on the column.[13] | |
| Injection Solvent Effects: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve your final extract in the initial mobile phase.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of a stock solution and subsequent serial dilutions for creating a calibration curve.
Materials:
-
This compound powder
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (various sizes)
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the powder.
-
Once dissolved, bring the volume up to 10 mL with deionized water.
-
Mix thoroughly. This stock solution should be stored at -20°C or -80°C in amber vials.
-
-
Working Standards (Serial Dilution):
Protocol 2: Extraction of this compound from Human Plasma
This protocol is adapted from a method for the quantification of this compound in human plasma using LC-MS/MS.[16][17]
Materials:
-
Human plasma samples
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add the internal standard solution.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol provides a general workflow for the cleanup of this compound from urine samples using SPE. The specific sorbent and solvents should be optimized for your particular application.[8][18][19]
Materials:
-
Urine samples
-
Internal standard
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge to remove particulates.
-
Add internal standard to a known volume of urine.
-
Adjust the pH of the urine sample as needed for optimal retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1-2 mL of methanol through it, followed by 1-2 mL of deionized water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 1-2 mL of 5% methanol in water) to remove unretained interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with an appropriate elution solvent (e.g., 1-2 mL of methanol containing 5% ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: In vivo formation of this compound.
Caption: Workflow for this compound analysis.
Caption: Troubleshooting low this compound signal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. welchlab.com [welchlab.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bvchroma.com [bvchroma.com]
- 13. waters.com [waters.com]
- 14. m.youtube.com [m.youtube.com]
- 15. [PDF] Evaluating Freeze–Thaw Processes in Biopharmaceutical Development | Semantic Scholar [semanticscholar.org]
- 16. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Tyrosine structural changes detected during the photoactivation of rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Optimizing Derivatization of 3-Bromotyrosine for GC-MS Analysis
Welcome to the technical support center for the derivatization and analysis of 3-Bromotyrosine (3-BrY) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, like other amino acids, is a polar and non-volatile compound.[1][2] Direct injection into a GC-MS system would lead to thermal decomposition in the hot injector port and poor chromatographic separation.[2] Derivatization chemically modifies the polar functional groups (carboxyl, amino, and hydroxyl groups) to increase the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[1][3]
Q2: What are the most common derivatization methods for this compound and other amino acids?
A2: The most common methods involve silylation and acylation, often in a two-step process.[4][5][6]
-
Silylation: This method replaces active hydrogens on polar functional groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[6] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2][7]
-
Acylation: This involves treating the analyte with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA)).[1][5] This is often preceded by esterification of the carboxyl group.
-
Two-Step Derivatization: For comprehensive analysis, a two-step approach is often employed. This can involve methoximation to protect carbonyl groups followed by silylation, or esterification of the carboxylic acid group followed by acylation of the amino and hydroxyl groups.[4]
Q3: Which derivatization reagent is best for my application?
A3: The choice of reagent depends on several factors, including the specific goals of the analysis (e.g., sensitivity requirements) and the sample matrix.
-
For high sensitivity, especially with an electron capture detector (ECD), acylation with fluorinated reagents like PFPA or HFBA is often preferred.[1][5]
-
Silylation with reagents like MSTFA or BSTFA is a robust and widely used method that provides good volatility and thermal stability.[2] MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives.
Q4: Can I analyze other halogenated tyrosines with these methods?
A4: Yes, the derivatization protocols for this compound are generally applicable to other halogenated tyrosines like 3-chlorotyrosine and 3-iodotyrosine, as well as other modified amino acids.[8][9] However, minor optimization of reaction conditions may be necessary for each specific analyte.
Experimental Protocols
Below are detailed protocols for two common and effective derivatization methods for this compound.
Protocol 1: Two-Step Esterification and Acylation with Pentafluoropropionic Anhydride (PFPA)
This method is highly effective and provides excellent sensitivity.
Materials:
-
This compound standard or dried sample extract
-
Internal standard (e.g., deuterated this compound)
-
Anhydrous isopropanol (B130326) with 3 M HCl
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297) (anhydrous)
-
Nitrogen gas supply for evaporation
-
Heater block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.
-
Esterification:
-
Add 100 µL of anhydrous isopropanol with 3 M HCl to the dried sample.
-
Cap the vial tightly and heat at 100°C for 60 minutes.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
-
Acylation:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the reagents to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of anhydrous ethyl acetate.
-
Analysis: Inject 1-2 µL of the reconstituted sample into the GC-MS.
Protocol 2: One-Step Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This is a simpler and faster derivatization method suitable for many applications.
Materials:
-
This compound standard or dried sample extract
-
Internal standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous) or other suitable solvent (e.g., acetonitrile)
-
Nitrogen gas supply for evaporation
-
Heater block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Dry the sample extract completely under a stream of nitrogen.
-
Derivatization:
-
Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of MSTFA to the dried sample.
-
Cap the vial tightly and vortex briefly.
-
Heat at 70°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample directly into the GC-MS.
Data Presentation: Comparison of Derivatization Parameters
| Parameter | Two-Step Esterification/Acylation (PFPA) | One-Step Silylation (MSTFA) |
| Reagents | Isopropanol/HCl, PFPA, Ethyl Acetate | MSTFA, Pyridine/Acetonitrile |
| Reaction Steps | 2 (Esterification, Acylation) | 1 (Silylation) |
| Reaction Time | ~90 minutes + evaporation steps | 30 minutes |
| Reaction Temp. | 100°C (Esterification), 60°C (Acylation) | 70°C |
| Moisture Sensitivity | Moderate | High |
| Derivative Stability | Generally very stable | Can be sensitive to moisture |
| Sensitivity | Excellent, especially with ECD | Good |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for 3-BrY | 1. Incomplete derivatization.[10] 2. Degradation of the analyte during sample preparation or injection. 3. Loss of sample during solvent evaporation steps. 4. Incorrect GC-MS parameters. | 1. Ensure all reagents are fresh and anhydrous. Optimize reaction time and temperature. Use a molar excess of the derivatizing agent.[10] 2. Check the injector temperature; it may be too high. 3. Use a gentle stream of nitrogen for evaporation and avoid overheating. 4. Verify the GC oven program, carrier gas flow, and MS settings. |
| Poor peak shape (e.g., tailing) | 1. Incomplete derivatization, leaving polar functional groups exposed.[10] 2. Active sites in the GC inlet liner or column.[10] 3. Co-elution with an interfering compound. | 1. Re-optimize the derivatization procedure to ensure a complete reaction.[10] 2. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.[10] 3. Adjust the GC oven temperature program to improve separation. |
| Multiple or unexpected peaks for 3-BrY | 1. Formation of multiple derivatives (e.g., partial derivatization). 2. Presence of impurities in the sample or reagents. 3. Degradation of the derivative in the injector port. | 1. Optimize the derivatization conditions (time, temperature, reagent ratio) to favor the formation of a single, fully derivatized product. 2. Use high-purity solvents and reagents. Run a reagent blank to identify extraneous peaks. 3. Lower the injector temperature. |
| Low sensitivity/poor detection limits | 1. Inefficient derivatization.[10] 2. Adsorption of the analyte in the GC system. 3. Suboptimal MS parameters. | 1. Consider using a more sensitive derivatization method, such as acylation with a fluorinated anhydride. 2. Use a deactivated liner and column. 3. Optimize the MS ionization and detection parameters for your specific derivative. |
| Poor reproducibility | 1. Presence of moisture in the sample or reagents, especially for silylation. 2. Inconsistent reaction conditions (time, temperature). 3. Variability in sample injection volume. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and store reagents under an inert gas.[10] 2. Use a calibrated heater block and a timer for consistent reaction conditions. 3. Use an autosampler for precise injections. If injecting manually, ensure a consistent technique. |
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts | MDPI [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas Chromatography-Mass Spectrometric Analysis of Free 3-Chlorotyrosine, this compound, Ortho-Tyrosine, and 3-Nitrotyrosine in Biological Fluids | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
reducing background noise in 3-Bromotyrosine immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in 3-Bromotyrosine immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in a this compound immunoassay?
High background noise in immunoassays for this compound can stem from several factors, broadly categorized as non-specific binding, issues with antibody specificity, and procedural inconsistencies. Common causes include:
-
Non-specific Binding: Antibodies may bind to unintended proteins or to the surface of the assay plate, leading to a generalized high background.[1][2][3] This can be exacerbated by suboptimal blocking or washing steps.
-
Antibody Concentration: Using excessive concentrations of either the primary or secondary antibody is a frequent cause of increased background noise.[2][4]
-
Cross-Reactivity: The anti-3-Bromotyrosine antibody may cross-react with other structurally similar molecules, such as other halogenated tyrosines (e.g., 3-Chlorotyrosine, 3,5-Dibromotyrosine) or even unmodified tyrosine at high concentrations.[5][6] One study on a polyclonal antibody against brominated protein showed cross-reactivity with chlorinated and iodinated bovine serum albumin.[5]
-
Insufficient Blocking: Inadequate blocking of the unoccupied sites on the assay surface (e.g., microplate wells or blotting membranes) allows for non-specific adherence of antibodies.[4][7]
-
Inadequate Washing: Insufficient washing will fail to remove unbound antibodies and other reagents, contributing to a higher background signal.[2][8]
-
Sample Quality and Matrix Effects: Contaminants in the sample, such as detergents or proteins, can interfere with antibody binding.[4] The sample matrix itself may also contain components that contribute to non-specific signal.
-
Reagent Quality: Contaminated buffers or reagents can introduce particles or substances that bind non-specifically.[2][4] It is important to use high-quality water and prepare fresh buffers.[1]
-
Detection Reagent Issues: Using too much detection reagent or allowing the substrate reaction to proceed for too long can lead to high background.[2][8]
Troubleshooting Guides
Below are common problems encountered during this compound immunoassays and step-by-step solutions to address them.
Problem 1: High Background Across the Entire Plate/Blot
This is often indicative of a systemic issue with one of the assay steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise.
Problem 2: Non-Specific Bands (Western Blot) or Patchy Signal (ELISA/IHC)
This issue often points to problems with antibody specificity or sample preparation.
Troubleshooting Steps:
-
Validate Antibody Specificity:
-
Peptide Blocking/Competition Assay: Pre-incubate the anti-3-Bromotyrosine antibody with an excess of free this compound or a brominated peptide. A significant reduction or elimination of the signal confirms the antibody's specificity for the target modification.[9]
-
Test for Cross-Reactivity: If possible, test the antibody against other halogenated tyrosines to understand its cross-reactivity profile. Some antibodies raised against brominated proteins have shown reactivity with other dihalogenated tyrosines.[5]
-
-
Optimize Antibody Concentrations:
-
Perform a titration of both the primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing background.
-
-
Improve Blocking and Washing:
-
Blocking: Experiment with different blocking buffers. While non-fat dry milk is common for Western blotting, it contains phosphoproteins that could interfere with certain targets.[9] Bovine Serum Albumin (BSA) or specialized protein-free blocking buffers can be effective alternatives.[10]
-
Washing: Increase the number and duration of wash steps. Adding a non-ionic detergent like Tween-20 to the wash buffer can help reduce non-specific interactions.[11][12]
-
-
Sample Preparation:
Data Presentation: Optimizing Assay Parameters
Optimizing key parameters of your immunoassay is crucial for achieving a good signal-to-noise ratio. The following tables provide starting points and ranges for optimization.
Table 1: Blocking Buffer Comparison
| Blocking Agent | Typical Concentration | Advantages | Potential Issues |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Generally effective, good for phospho-protein detection. | Can have lot-to-lot variability; may contain IgG contaminants.[14] |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins and biotin (B1667282) which can interfere with some assays. |
| Normal Serum | 5-10% (v/v) | Effective at reducing non-specific binding of antibodies. | Must be from the same species as the secondary antibody host.[14] |
| Commercial/Protein-Free | Varies | High consistency, can enhance sensitivity and reduce background.[10] | Can be more expensive. |
Table 2: Antibody Dilution Ranges
| Antibody Type | ELISA | Western Blot | Immunohistochemistry |
| Primary Antibody | 1:100 - 1:2,000 | 1:500 - 1:5,000 | 1:50 - 1:1,000 |
| Secondary Antibody (HRP/AP conjugated) | 1:1,000 - 1:10,000 | 1:2,000 - 1:20,000 | 1:200 - 1:2,000 |
Note: These are general ranges. Always refer to the manufacturer's datasheet for initial recommendations and perform a titration to determine the optimal dilution for your specific assay.
Experimental Protocols
Protocol 1: General ELISA Workflow for this compound Quantification
This protocol outlines a standard indirect ELISA procedure.
Caption: Standard indirect ELISA workflow.
Methodology:
-
Coating: Dilute the this compound-containing sample or standard in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to microplate wells. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer to each well to saturate all non-specific binding sites. Incubate for 1-2 hours at room temperature.[7]
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add the diluted anti-3-Bromotyrosine primary antibody to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step thoroughly (e.g., 5 times). This is a critical step to reduce final background.
-
Substrate Development: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄ for TMB/HRP).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Peptide Blocking for Antibody Specificity Validation
This protocol is essential to confirm that the antibody signal is specific to this compound.
Methodology:
-
Prepare Two Antibody Solutions: Dilute the anti-3-Bromotyrosine antibody to its optimal working concentration in your standard antibody dilution buffer in two separate tubes.
-
Blocking and Control:
-
Blocked Sample: To one tube, add free this compound to a final concentration of 10-100 µM.
-
Unblocked Control: To the second tube, add an equivalent volume of buffer without free this compound.
-
-
Incubation: Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Assay Procedure: Proceed with your standard immunoassay protocol (ELISA, Western blot, or IHC), using the "blocked" and "unblocked" antibody solutions on identical samples.
-
Analysis: Compare the signal between the two conditions. A significant reduction or complete absence of signal in the sample incubated with the "blocked" antibody solution indicates that the antibody is specific for this compound.[9]
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 3. spbase.org [spbase.org]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Preparation and Characterization of a Polyclonal Antibody against Brominated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. arp1.com [arp1.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. Visual Protein | Product [visualprotein.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Quantification of 3-Bromotyrosine in Complex Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 3-Bromotyrosine (3-BrY) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound in biological matrices?
The main challenges include:
-
Matrix Effects: Complex biological samples like plasma, urine, and tissue homogenates contain numerous endogenous compounds that can interfere with the ionization of 3-BrY in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]
-
Isomeric Interference: 3-BrY has several isomers (e.g., 2-bromotyrosine, 3-bromo-meta-tyrosine) that can have the same mass-to-charge ratio (m/z) and similar fragmentation patterns. Co-elution of these isomers can lead to overestimation of 3-BrY concentrations.[4]
-
Analyte Stability and Artificial Formation: 3-BrY can be susceptible to degradation during sample collection, storage, and processing. Conversely, there is a potential for the artificial formation of halogenated tyrosines ex vivo due to oxidative processes during sample handling, though some studies have found this to be negligible with appropriate precautions.[5]
-
Low Endogenous Concentrations: 3-BrY is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods for detection and quantification.[5][6]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering matrix components.[7][8]
-
Chromatographic Separation: Optimize your chromatographic method to separate 3-BrY from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for 3-BrY (e.g., 13C- or D-labeled 3-BrY) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[6]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of the study samples can also help to compensate for matrix effects.[9]
Q3: What are the recommended analytical techniques for this compound quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high selectivity and sensitivity.[5][6][10][11] Gas chromatography-mass spectrometry (GC-MS) can also be used and may offer higher sensitivity, but it requires a derivatization step to make the polar 3-BrY volatile.[12][13]
Q4: Why is derivatization necessary for GC-MS analysis of this compound?
This compound is a polar and non-volatile compound due to the presence of carboxylic acid and amine functional groups. Derivatization chemically modifies these polar groups, increasing the volatility of the analyte and making it suitable for analysis by gas chromatography.[12][13][14] Common derivatization agents for amino acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Injection of sample in a solvent stronger than the mobile phase. 4. High dead volume in the system (e.g., from poorly connected fittings). | 1. Flush the column with a strong solvent; if the problem persists, replace the column. 2. Adjust the mobile phase pH to ensure 3-BrY is in a single ionic form. 3. Reconstitute the final sample extract in the initial mobile phase. 4. Check all fittings and connections for proper installation.[15] |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression due to matrix effects. 2. Suboptimal MS source parameters (e.g., temperature, gas flows, voltage). 3. Analyte degradation during sample preparation or storage. 4. Inefficient extraction recovery. | 1. Improve sample cleanup; use a stable isotope-labeled internal standard. 2. Optimize MS source parameters for 3-BrY. 3. Ensure samples are kept cold and protected from light; add antioxidants if necessary. 4. Optimize the extraction protocol; evaluate different SPE sorbents or LLE solvents. |
| High Background Noise | 1. Contaminated mobile phase, solvents, or glassware. 2. Carryover from previous injections. 3. A dirty MS ion source. | 1. Use high-purity solvents and reagents; ensure glassware is thoroughly cleaned. 2. Implement a robust needle wash protocol and inject blanks between samples. 3. Clean the ion source according to the manufacturer's instructions. |
| Inconsistent Results / Poor Reproducibility | 1. Inconsistent sample preparation. 2. Fluctuation in instrument performance (e.g., pump pressure, temperature). 3. Variability in matrix effects between samples. | 1. Standardize the sample preparation workflow; consider automation. 2. Perform regular system suitability checks and maintenance.[16] 3. Use a stable isotope-labeled internal standard for every sample. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Column aging or temperature fluctuations. 3. Air bubbles in the pump or column. | 1. Prepare fresh mobile phase daily. 2. Use a column oven for temperature control; monitor column performance over time. 3. Degas the mobile phase and purge the pumps.[16] |
GC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization | 1. Presence of moisture in the sample or reagents. 2. Suboptimal reaction time or temperature. 3. Insufficient amount of derivatizing agent. | 1. Ensure samples and solvents are completely dry before adding the derivatizing agent.[13] 2. Optimize the derivatization protocol for time and temperature.[13] 3. Use a molar excess of the derivatizing agent. |
| Multiple Derivative Peaks for 3-BrY | 1. Incomplete derivatization leading to partially derivatized species. 2. Side reactions occurring during derivatization. | 1. Optimize derivatization conditions (see above). 2. Adjust reaction conditions (e.g., lower temperature) to minimize side product formation. |
| Analyte Degradation in the GC Inlet | 1. High inlet temperature. 2. Active sites in the GC inlet liner. | 1. Optimize the inlet temperature to ensure volatilization without degradation. 2. Use a deactivated inlet liner. |
Quantitative Data Summary
The following tables summarize quantitative data from a validated LC-MS/MS method for this compound in human plasma.[10][17]
Table 1: Method Validation Parameters
| Parameter | This compound | L-Tyrosine |
| Limit of Quantification (LOQ) | 10 ng/mL | 50 ng/mL |
| Linearity Range | 10 - 300 ng/mL | 50 - 500 ng/mL |
| R² Value | 0.9998 | 0.9995 |
| Precision (RSD%) | 0.98 - 4.6% | 0.20 - 0.58% |
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | Agilent 1260 Infinity Binary Pump |
| Column | Agilent reverse phase C18 (Poroshell 120, 4.6 x 150 mm, 4 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) |
| Flow Rate | 1 mL/min |
| Injection Volume | 10 µL |
| MS System | Agilent 6460 Triple Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (3-BrY) | m/z 260.0 → 213.9 |
| MRM Transition (3-BrY-¹³C₆) | m/z 266.0 → 248.9 |
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma for LC-MS/MS Analysis
This protocol is adapted from a published method for the quantification of 3-BrY in human plasma.
Materials:
-
Human plasma collected in EDTA tubes
-
Internal Standard: this compound-¹³C₆
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard (this compound-¹³C₆) to a final concentration of 40 ng/mL. Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold acetone (B3395972) to the plasma sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 12,500 RPM for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute 3-BrY with 1 mL of methanol.
-
-
Drying: Evaporate the supernatant (or the eluate from SPE) to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 80:20:0.1 (v/v/v) water:methanol:formic acid.
-
Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Derivatization of this compound for GC-MS Analysis
This is a general protocol for the derivatization of amino acids using a silylating agent. Optimization may be required.
Materials:
-
Dried 3-BrY extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure Anhydrous Conditions: The sample extract must be completely dry, as moisture will deactivate the derivatizing agent.
-
Reagent Addition: To the dried extract in a GC vial, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70-100°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Experimental Workflow for 3-BrY Quantification
Caption: Experimental workflow for this compound quantification.
Logical Relationships of Common Pitfalls
Caption: Logical relationships of common pitfalls in 3-BrY analysis.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. shimadzu.at [shimadzu.at]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. zefsci.com [zefsci.com]
- 17. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to increase the yield of synthetic 3-Bromotyrosine
Welcome to the technical support center for the synthesis of 3-Bromotyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common issues encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the electrophilic bromination of L-tyrosine. Two widely used approaches are:
-
Using N-Bromosuccinimide (NBS): NBS is a convenient and selective brominating agent for activated aromatic rings like the phenol (B47542) group in tyrosine.[1][2][3][4] This method is often preferred for its milder reaction conditions.
-
Using a Dimethyl Sulfoxide (DMSO), Hydrobromic Acid (HBr), and Acetic Acid (AcOH) system: This method provides a simple, safe, and efficient way to prepare gram quantities of this compound.[5][6]
Q2: What is the primary side product in the synthesis of this compound, and how can its formation be minimized?
A2: The primary side product is 3,5-dibromo-L-tyrosine. Its formation can be minimized by carefully controlling the stoichiometry of the brominating agent. Using an excess of the brominating agent will favor the formation of the di-substituted product. For instance, when using the DMSO/HBr/AcOH method, using 1.2 equivalents of DMSO favors the mono-brominated product, while 2.2 equivalents lead to the di-brominated product.[5][6]
Q3: What are the key reaction parameters that influence the yield of this compound?
A3: Several factors can significantly impact the yield:
-
Stoichiometry of the Brominating Agent: As mentioned, controlling the molar ratio of the brominating agent to tyrosine is crucial to prevent over-bromination.
-
Reaction Temperature: The reaction temperature can affect the rate of reaction and the formation of side products. For the DMSO/HBr/AcOH method, a temperature range of 60-70°C is often employed.[6]
-
Solvent System: The choice of solvent can influence the solubility of reagents and the reaction pathway. Acetonitrile and acetic acid are commonly used solvents.[7]
-
Presence of a Catalyst: In some procedures using NBS, a catalytic amount of acid can facilitate the reaction.[2]
Q4: How can I purify the synthesized this compound?
A4: Purification can be achieved through several methods:
-
Recrystallization: This is a common method for purifying the crude product.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an effective technique for separating this compound from unreacted tyrosine and di-brominated byproducts.[8][9][10][11][12]
-
Column Chromatography: Silica gel column chromatography can also be used for purification.[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of this compound | Incomplete reaction; degradation of starting material or product; incorrect reaction conditions. | - Ensure the quality and purity of L-tyrosine and the brominating agent. - Verify the reaction temperature and time. - Check the pH of the reaction mixture if applicable. - Use freshly recrystallized NBS, as impure NBS can lead to unreliable results.[3] |
| High percentage of 3,5-dibromotyrosine | Excess of brominating agent. | - Carefully control the stoichiometry; use a slight excess (e.g., 1.1-1.2 equivalents) of the brominating agent for mono-bromination.[5][6] |
| Presence of multiple unidentified side products | Non-selective bromination; oxidation of the amino acid. | - Protect the amino and carboxylic acid groups of tyrosine (e.g., by acetylation to form N-acetyl-L-tyrosine) before bromination to increase selectivity.[15][16] - Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. |
| Difficulty in purifying the product | Inseparable mixture of products; co-precipitation of starting material and product. | - Optimize the purification method. For HPLC, adjust the gradient and mobile phase composition.[9][10][11][12] - For recrystallization, try different solvent systems. |
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic strategies to provide a basis for comparison and optimization.
Table 1: Influence of Brominating Agent Stoichiometry on Product Distribution
| Brominating System | Equivalents of Brominating Agent | Major Product | Approximate Yield | Reference |
| DMSO/HBr/AcOH | 1.2 equiv. DMSO | 3-Bromo-L-tyrosine | Good | [5][6] |
| DMSO/HBr/AcOH | 2.2 equiv. DMSO | 3,5-Dibromo-L-tyrosine | Good | [5][6] |
| KBrO3/HCl | 2.4 mM KBrO3 | This compound & Dityrosine | ~72% (combined recovery) | [8] |
Table 2: Reported Yields for Different Synthetic Protocols
| Synthetic Method | Starting Material | Yield of this compound | Reference |
| KBrO3 in aqueous HCl | L-Tyrosine | ~43-52% of theoretical maximum | [8] |
| DMSO in HBr/AcOH | L-Tyrosine | "Good yield" | [5][6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-L-tyrosine using DMSO/HBr/AcOH
This protocol is adapted from a method described as simple, safe, and efficient for gram-scale synthesis.[5][6]
Materials:
-
L-Tyrosine
-
Dimethyl Sulfoxide (DMSO)
-
Hydrobromic acid (48% aqueous solution)
-
Glacial Acetic Acid
Procedure:
-
Dissolve L-Tyrosine in a mixture of glacial acetic acid and hydrobromic acid.
-
Add 1.2 equivalents of DMSO to the solution.
-
Heat the reaction mixture to 60-70°C.[6]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or require the addition of an anti-solvent.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization or HPLC.
Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol describes a general method for the electrophilic bromination of an activated aromatic ring.
Materials:
-
L-Tyrosine (or N-acetyl-L-tyrosine for increased selectivity)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or other suitable solvent
-
Catalytic amount of acid (optional)
Procedure:
-
Dissolve L-tyrosine or N-acetyl-L-tyrosine in the chosen solvent.
-
Add 1.1 equivalents of NBS to the solution portion-wise to control the reaction rate and temperature.
-
If using a catalyst, add it to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench any remaining NBS with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography, recrystallization, or HPLC.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. reddit.com [reddit.com]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. DSpace [helda.helsinki.fi]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. graphviz.org [graphviz.org]
- 8. ars.usda.gov [ars.usda.gov]
- 9. protocols.io [protocols.io]
- 10. hplc.eu [hplc.eu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 16. CN102827018A - Preparation method of N-acetyl-L-tyrosine - Google Patents [patents.google.com]
addressing cross-reactivity issues with 3-Bromotyrosine antibodies
Welcome to the technical support center for 3-Bromotyrosine (3-BrY) antibodies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a particular focus on cross-reactivity, encountered during experiments using anti-3-Bromotyrosine antibodies. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to enhance the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides a structured approach to resolving common issues encountered during experiments with anti-3-Bromotyrosine antibodies.
Q1: What is this compound and why is it a significant biomarker?
A1: this compound (3-BrY) is a stable end-product formed when proteins are oxidized by reactive brominating species.[1][2][3] This modification primarily occurs through the action of eosinophil peroxidase (EPO), an enzyme released by activated eosinophils during inflammatory responses.[1][2][3] Therefore, the presence of 3-BrY in tissues and biological fluids serves as a specific "molecular fingerprint" for eosinophil-dependent oxidative damage, making it a valuable biomarker in diseases characterized by eosinophilic inflammation, such as asthma.[1][2]
Q2: My anti-3-Bromotyrosine antibody is showing high background or non-specific bands in my Western Blot. What are the common causes and solutions?
A2: High background and non-specific binding are frequent challenges. The primary causes and potential solutions are outlined below:
| Potential Cause | Recommended Solution | Expected Outcome |
| Primary/Secondary Antibody Concentration Too High | Perform an antibody titration experiment to determine the optimal dilution. | A clear band at the expected molecular weight with minimal background signal. |
| Insufficient Blocking | Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% Bovine Serum Albumin (BSA) in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can sometimes interfere).[4][5] | Reduced background and clearer visualization of specific bands. |
| Inadequate Washing | Increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 10-15 minutes) with a buffer containing a detergent like Tween-20.[6] | Lower overall background on the membrane. |
| Cross-Reactivity with Other Halogenated Tyrosines | Perform a competitive inhibition assay by pre-incubating the antibody with free this compound. A significant reduction in signal will confirm specificity. Consider using a more specific monoclonal antibody if available. | Confirmation of antibody specificity and reduction of off-target signals. |
| Secondary Antibody Non-Specificity | Run a control lane incubated only with the secondary antibody. | No bands should be visible in the control lane. |
Q3: I am concerned about the cross-reactivity of my 3-BrY antibody with 3-Chlorotyrosine. How can I validate its specificity?
A3: Validating the specificity of your antibody is crucial, especially for distinguishing between eosinophil- and neutrophil-mediated oxidation. Here are key validation experiments:
-
Competitive ELISA: This is a quantitative method to assess cross-reactivity. By competing the binding of your antibody to a 3-BrY coated plate with increasing concentrations of free this compound, 3-Chlorotyrosine, and other modified tyrosines, you can determine the relative affinity of the antibody for each compound.[7]
-
Peptide Blocking in Western Blot or IHC: Pre-incubate your antibody with an excess of free this compound before applying it to your blot or tissue section. A significant reduction or elimination of the signal compared to a non-blocked control indicates that the antibody is specific to the 3-BrY modification.[6]
-
Use of Control Samples: Analyze samples where you expect the presence of one modified tyrosine but not the other. For instance, proteins exposed to activated eosinophils should be rich in 3-BrY, while proteins exposed to activated neutrophils (and myeloperoxidase) will primarily contain 3-Chlorotyrosine.[1]
Q4: My immunoprecipitation (IP) with the anti-3-Bromotyrosine antibody is not working or has high background. What should I troubleshoot?
A4: Successful IP of 3-BrY-modified proteins requires careful optimization.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Low abundance of 3-BrY modified protein: | Increase the amount of starting material (cell lysate or tissue homogenate). |
| Inefficient antibody-antigen binding: | Optimize antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the lysis buffer is not too stringent, as it may disrupt the epitope.[8] | |
| Poor antibody binding to Protein A/G beads: | Check the isotype of your primary antibody and ensure it is compatible with the beads. Consider using a bridging antibody if necessary. | |
| High Background | Non-specific binding to beads: | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. |
| Non-specific antibody binding: | Increase the stringency of the wash buffer by adding a small amount of detergent (e.g., 0.1% Tween-20). Increase the number and duration of washes.[9] | |
| Antibody heavy and light chains obscuring the band of interest: | If detecting via Western Blot, use a secondary antibody that specifically recognizes the native primary antibody, or use a primary antibody directly conjugated to a reporter molecule. |
Quantitative Data
The following table summarizes the relative inhibitory concentrations (IC50) of various modified tyrosines in a competitive ELISA using a monoclonal anti-halotyrosine antibody (BTK-94C). This data highlights the antibody's higher affinity for brominated tyrosines compared to chlorinated ones.
| Inhibitor | IC50 (µM) | Relative Affinity (Compared to this compound) |
| 3-Bromo-4-hydroxybenzoic acid | 1 | ~1 |
| 3,5-Dibromo-4-hydroxybenzoic acid | 1 | ~1 |
| 3-Chlorotyrosine | 100 | ~1/100 |
| 3,5-Dichloro-4-hydroxybenzoic acid | 100 | ~1/100 |
| Tyrosine | >10,000 | <1/10,000 |
| 3-Nitrotyrosine | >10,000 | <1/10,000 |
| 3,4-Dihydroxybenzoic acid | >10,000 | <1/10,000 |
| Data adapted from a study on a monoclonal antibody recognizing halogenated tyrosine residues.[10] |
Experimental Protocols
Protocol 1: Competitive ELISA for Antibody Specificity
This protocol is designed to quantitatively assess the cross-reactivity of an anti-3-Bromotyrosine antibody.
Materials:
-
High-binding 96-well microplate
-
Purified protein modified with this compound (e.g., brominated BSA)
-
Anti-3-Bromotyrosine primary antibody
-
HRP-conjugated secondary antibody
-
Free this compound, 3-Chlorotyrosine, and other modified tyrosines for competition
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of the microplate with 100 µL of the brominated protein solution (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the free modified tyrosines (competitors) in Blocking Buffer.
-
In a separate plate or tubes, mix the diluted primary antibody with an equal volume of each competitor dilution. Also, prepare a control with the antibody mixed with buffer alone (no competitor).
-
Incubate these mixtures for 1 hour at room temperature.
-
-
Incubation: Add 100 µL of the antibody/competitor mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of competitor that binds to the primary antibody.
Protocol 2: Western Blotting for this compound with Specificity Controls
Materials:
-
Protein samples (cell lysates or tissue homogenates)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Anti-3-Bromotyrosine primary antibody
-
HRP-conjugated secondary antibody
-
Free this compound (for blocking control)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Sample Preparation and SDS-PAGE: Prepare protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation (with control):
-
Test sample: Dilute the anti-3-BrY antibody in Blocking Buffer to the optimal concentration.
-
Blocking control: In a separate tube, pre-incubate the diluted anti-3-BrY antibody with an excess of free this compound (e.g., 10-100 µM) for 1-2 hours at room temperature.
-
Incubate the membrane with the antibody solutions (test and blocked) overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal using an imaging system. A significant reduction in signal in the lane incubated with the blocked antibody confirms specificity.
Protocol 3: Immunohistochemistry (IHC) for this compound
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Antigen retrieval buffer (if necessary)
-
Hydrogen peroxide solution (for quenching endogenous peroxidases)
-
Blocking serum (from the same species as the secondary antibody)
-
Anti-3-Bromotyrosine primary antibody
-
Biotinylated secondary antibody and streptavidin-HRP complex, or a polymer-based detection system
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: If required for your antibody and tissue, perform heat-induced epitope retrieval.
-
Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[11]
-
Blocking: Incubate sections with a blocking serum (e.g., 10% normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the sections with the anti-3-BrY primary antibody (at its optimal dilution) in a humidified chamber overnight at 4°C. For a negative control, incubate a separate section with antibody diluent alone.
-
Washing: Wash sections three times with PBS or TBS.
-
Secondary Antibody and Detection: Follow the instructions for your chosen detection system (e.g., biotin-streptavidin-HRP or polymer-based).
-
Chromogen Development: Incubate sections with DAB substrate until the desired brown color develops.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.
Protocol 4: Immunoprecipitation (IP) of this compound-Containing Proteins
Materials:
-
Cell or tissue lysate
-
Anti-3-Bromotyrosine primary antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
IP Lysis/Wash Buffer (non-denaturing)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Prepare a non-denaturing lysate from your cells or tissue.
-
Pre-clearing (optional but recommended): Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-3-BrY antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP Lysis/Wash Buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using Elution Buffer. If eluting with SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against a protein of interest that you hypothesize is brominated.
Visualizations
References
- 1. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. benchchem.com [benchchem.com]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. A Halotyrosine Antibody that Detects Increased Protein Modifications in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing Chromatographic Resolution of 3-Bromotyrosine from its Isomers
Welcome to the technical support center for the chromatographic analysis of 3-Bromotyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to achieve optimal separation of this compound from its positional and chiral isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: The main challenges in separating this compound isomers stem from their structural similarities:
-
Positional Isomers (e.g., 2-Bromotyrosine, 4-Bromotyrosine): These isomers have identical molecular weights and similar polarities, leading to co-elution on standard reversed-phase columns like C18.
-
Enantiomers (D- and L-3-Bromotyrosine): These stereoisomers have identical physical and chemical properties in an achiral environment, making their separation impossible without a chiral selector (either a chiral stationary phase or a chiral mobile phase additive).
Q2: Which type of HPLC column is most effective for separating positional isomers of Bromotyrosine?
A2: For positional isomers of aromatic compounds like Bromotyrosine, columns that offer alternative selectivity to standard C18 phases are recommended. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are often the best choice. These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the bromotyrosine isomers, which can lead to enhanced resolution that is not achievable with purely hydrophobic interactions on a C18 column.
Q3: How does mobile phase pH impact the separation of Bromotyrosine isomers?
A3: Mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like this compound. As an amino acid, this compound has both an acidic (carboxylic acid) and a basic (amine) functional group. Adjusting the pH of the mobile phase can alter the ionization state of these groups, which in turn affects the molecule's overall polarity and its interaction with the stationary phase. By carefully controlling the pH, you can influence the retention and selectivity between the different isomers. It is generally recommended to work at a pH that is at least 1.5 to 2 units away from the pKa values of the acidic and basic groups to ensure a stable and reproducible separation. For acidic analytes, a lower pH will increase retention, while for basic analytes, a higher pH will increase retention in reversed-phase chromatography.
Q4: What is a good starting point for developing a chiral separation method for this compound enantiomers?
A4: A good starting point for the chiral separation of this compound is to screen a few polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series). These columns are known for their broad applicability in separating a wide range of chiral compounds, including amino acids. Normal-phase chromatography (using hexane/alcohol mixtures) or polar organic mode (using acetonitrile (B52724) or methanol (B129727) with additives) are common mobile phase systems for these columns.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of this compound isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of Positional Isomers | Insufficient selectivity of the stationary phase. | Switch from a C18 column to a Phenyl-Hexyl or PFP column to introduce π-π interactions. |
| Suboptimal mobile phase composition. | Optimize the mobile phase. Try switching the organic modifier (e.g., from acetonitrile to methanol, or vice versa) as this can alter selectivity. Adjusting the mobile phase pH can also significantly impact the separation of these ionizable compounds. | |
| Gradient is too steep. | Employ a shallower gradient during the elution window of the isomers to improve separation. | |
| Peak Tailing | Secondary interactions with residual silanols on the silica (B1680970) backbone of the column. | Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to suppress silanol (B1196071) activity. Ensure the mobile phase pH is appropriate for the analyte. Using a high-purity, end-capped column can also minimize this issue. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Peak Splitting or Shoulders | Co-elution of closely related isomers. | Follow the steps for improving the resolution of positional isomers. A shoulder on a peak is often an indication of an unresolved impurity or isomer. |
| Column void or contamination at the column inlet. | If all peaks in the chromatogram are split, this may indicate a column problem. Try flushing the column or replacing it. Using a guard column can help prevent contamination of the analytical column. | |
| Sample solvent is too strong. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| No Separation of Enantiomers | Use of an achiral column and mobile phase. | Enantiomers cannot be separated under achiral conditions. A chiral stationary phase (CSP) or a chiral mobile phase additive is required. |
| Poor Resolution of Enantiomers on a Chiral Column | Incorrect chiral stationary phase. | Screen different types of CSPs (e.g., polysaccharide-based, protein-based, or macrocyclic glycopeptide-based) to find one that provides selectivity for this compound. |
| Suboptimal mobile phase. | Optimize the mobile phase composition. For normal-phase chiral chromatography, vary the ratio of the alcohol modifier. For reversed-phase, adjust the organic modifier and pH. Small amounts of additives (acidic or basic) can also have a significant effect. | |
| Temperature effects. | Optimize the column temperature. Lower temperatures often increase enantioselectivity but may lead to broader peaks. |
Experimental Protocols
The following protocols provide detailed starting points for developing a separation method for this compound isomers.
Protocol 1: Separation of Positional Isomers (2-, 3-, and 4-Bromotyrosine) using a Phenyl-Hexyl Column
This method is designed to provide a starting point for the separation of bromotyrosine positional isomers based on the principle of utilizing π-π interactions for enhanced selectivity.
-
Instrumentation:
-
HPLC or UPLC system with a UV detector or Mass Spectrometer.
-
-
Column:
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 20.0 | 40 |
| 25.0 | 90 |
| 30.0 | 90 |
| 30.1 | 10 |
| 35.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm or MS detection.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Chiral Separation of D/L-3-Bromotyrosine using a Polysaccharide-Based CSP
This protocol provides a starting point for the enantiomeric separation of this compound using a common class of chiral stationary phases in normal phase mode.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
Chiralpak® IA or similar amylose-based CSP (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Quantitative Data Summary
The following tables present representative data for the separation of aromatic amino acid isomers. These values should be considered as a starting point for method development, as actual retention times and resolution will vary depending on the specific instrument, column, and experimental conditions.
Table 1: Representative Data for Positional Isomer Separation on a Phenyl-Hexyl Column
| Compound | Expected Retention Time (min) | Resolution (Rs) from this compound |
| 4-Bromotyrosine | ~15.5 | > 1.5 |
| This compound | ~16.2 | - |
| 2-Bromotyrosine | ~17.0 | > 1.5 |
Table 2: Representative Data for Chiral Separation on a Polysaccharide-Based CSP
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| D-3-Bromotyrosine | ~10.5 | > 2.0 |
| L-3-Bromotyrosine | ~12.0 |
Visualizations
Troubleshooting Workflow for Co-eluting Positional Isomers
overcoming low recovery of 3-Bromotyrosine during solid-phase extraction
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of 3-Bromotyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low recovery of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high recovery of this compound using SPE?
A1: this compound is a polar and ionizable molecule, which can make its retention on traditional reversed-phase (e.g., C18) sorbents challenging. Key difficulties include:
-
Poor retention: Due to its polarity, this compound may have a weak affinity for nonpolar stationary phases, leading to breakthrough during sample loading.
-
Analyte ionization: The charge state of this compound is pH-dependent. If the sample pH is not optimized, the analyte may be in a form that is not well-retained by the chosen sorbent.[1]
-
Interference from matrix components: Biological samples like plasma contain numerous endogenous compounds that can interfere with the extraction and analysis.
-
Incomplete elution: The chosen elution solvent may not be strong enough to completely desorb the analyte from the sorbent.
Q2: What type of SPE sorbent is most suitable for this compound?
A2: A mixed-mode sorbent is often the most effective choice for polar and ionizable compounds like this compound.[2] These sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange, providing a more robust and selective extraction. For this compound, which is an amino acid with acidic and basic functional groups, a mixed-mode cation-exchange (MCX) or mixed-mode anion-exchange (MAX) sorbent can be highly effective. The dual retention mechanism allows for more rigorous washing steps to remove interferences without losing the analyte.[3]
Q3: How does pH affect the recovery of this compound?
A3: The pH of the sample and wash solutions is a critical parameter that directly influences the ionization state of this compound and, consequently, its retention on the SPE sorbent.[4][5]
-
For reversed-phase SPE: To maximize retention, the pH of the sample should be adjusted to suppress the ionization of this compound, making it more neutral and thus more retained by the nonpolar sorbent.[6]
-
For mixed-mode ion-exchange SPE: The pH should be adjusted to ensure the target analyte is charged, allowing for strong electrostatic interactions with the ion-exchange functional groups of the sorbent.[2]
Q4: What are the key steps in a generic SPE workflow?
A4: A typical SPE procedure involves the following steps: conditioning, equilibration, sample loading, washing, and elution. Each step is crucial for achieving high recovery and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound, focusing on the problem of low recovery.
Problem: Low Recovery of this compound
Initial Diagnostic Step: To effectively troubleshoot, it is essential to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step (load, wash, and elution) to pinpoint where the this compound is being lost.
Scenario 1: this compound is found in the sample loading effluent (breakthrough).
This indicates that the analyte is not being adequately retained on the SPE sorbent.
| Possible Cause | Troubleshooting Action |
| Inappropriate Sorbent Choice | For a polar analyte like this compound, a standard C18 sorbent may not provide sufficient retention. Consider switching to a more polar reversed-phase sorbent or, preferably, a mixed-mode sorbent (e.g., MCX or MAX) that offers both hydrophobic and ion-exchange interactions.[3] |
| Incorrect Sample pH | The pH of your sample may be causing this compound to be in a highly polar, ionized state that is not well-retained by a reversed-phase sorbent. For reversed-phase, adjust the sample pH to be approximately 2 pH units away from the pKa of the analyte to ensure it is in a neutral form.[7] For mixed-mode ion-exchange, adjust the pH to ensure the analyte is charged. |
| Sample Solvent is Too Strong | If the sample is dissolved in a solvent with a high percentage of organic content, it can disrupt the retention of this compound on the sorbent. Dilute the sample with a weaker, more aqueous solvent before loading. |
| High Flow Rate During Loading | A high flow rate can prevent sufficient interaction time between this compound and the sorbent. Reduce the flow rate during the sample loading step. A typical flow rate is 2 to 4 mL/min.[8] |
| Sorbent Bed Drying Out | If the sorbent bed dries out after conditioning and before sample loading, it can lead to poor retention. Ensure the sorbent bed remains wetted throughout the process. |
Scenario 2: this compound is found in the wash fraction.
This suggests that the wash solvent is too strong and is prematurely eluting the analyte.
| Possible Cause | Troubleshooting Action |
| Wash Solvent is Too Eluting | The organic content or pH of the wash solvent may be too aggressive. Reduce the percentage of organic solvent in the wash solution. Ensure the pH of the wash solution is similar to the pre-treated sample to maintain the desired ionization state of this compound.[8] |
| Incorrect pH of Wash Solution | A change in pH during the wash step can alter the charge of this compound, causing it to elute from an ion-exchange sorbent. Maintain a consistent and optimal pH throughout the loading and washing steps. |
Scenario 3: this compound is not found in the loading or wash fractions, but recovery from the elution step is low.
This indicates that the analyte is strongly retained on the sorbent but is not being effectively eluted.
| Possible Cause | Troubleshooting Action |
| Elution Solvent is Too Weak | The chosen elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent. Increase the strength of the elution solvent by increasing the percentage of organic modifier (e.g., methanol (B129727) or acetonitrile).[9] For ion-exchange sorbents, modify the pH of the elution solvent to neutralize the charge on the analyte, thereby releasing it from the sorbent.[2] |
| Insufficient Elution Volume | The volume of the elution solvent may be too low to completely recover the analyte. Increase the volume of the elution solvent and consider eluting with multiple smaller aliquots.[10] |
| Strong Secondary Interactions | This compound may be exhibiting secondary interactions with the sorbent material. Try using a stronger elution solvent or a combination of solvents to disrupt these interactions. Adding a small amount of acid or base to the elution solvent can also be effective.[9] |
| Soaking Step Needed | For strongly retained compounds, a "soak" step where the elution solvent is allowed to sit in the sorbent bed for a few minutes before final elution can improve recovery.[8] |
Quantitative Data on Analyte Recovery
| Analyte | Sorbent Type | Sample pH | Wash Solvent | Elution Solvent | Average Recovery (%) | Reference |
| 3-Nitrotyrosine | C18 | Acidified | Aqueous buffer | Acetonitrile | 89.3 - 91.9 | [11] |
| Acidic Drugs | Mixed-Mode Anion Exchange (HAX) | Acidic | Methanol/Water | Methanol/Acetic Acid | >90 | [3] |
| Basic Drugs | Mixed-Mode Cation Exchange (MCX) | pH 6 | Acetic Acid | Methanol/Ammonium (B1175870) Hydroxide (B78521) | >90 | [2] |
| Tyrosine Kinase Inhibitors | Mixed-Mode Cation Exchange (MCX) | Acidified | Aqueous Formic Acid | Methanol | ≥70 | [3] |
Experimental Protocols
The following is a detailed, best-practice hypothetical protocol for the solid-phase extraction of this compound from a biological matrix (e.g., plasma) using a mixed-mode cation-exchange (MCX) sorbent. This protocol is based on established principles for the extraction of polar, ionizable compounds.
Materials:
-
SPE Cartridges: Mixed-Mode Cation-Exchange (MCX), e.g., 30 mg/1 mL
-
Reagents: Methanol (HPLC grade), Deionized Water, Formic Acid, Ammonium Hydroxide
-
Sample: Plasma containing this compound
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw plasma sample to room temperature.
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the MCX cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned and equilibrated MCX cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic pH will neutralize the charge on the analyte, releasing it from the cation-exchange sorbent.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for subsequent analysis (e.g., LC-MS/MS).
-
References
- 1. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [merckmillipore.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. biotage.com [biotage.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. agilent.com [agilent.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
optimization of collision energy for 3-Bromotyrosine in MS/MS
Technical Support Center: 3-Bromotyrosine MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of collision energy for this compound in tandem mass spectrometry (MS/MS) experiments.
Troubleshooting Guide
Issue: Low or No Signal Intensity for this compound Precursor Ion
-
Question: I am not seeing a strong signal for my this compound precursor ion. What should I check?
-
Answer:
-
Sample Concentration: Ensure your sample is appropriately concentrated. If the concentration is too low, the signal may be indistinguishable from the baseline noise. Conversely, excessively high concentrations can lead to ion suppression.[1]
-
Ionization Efficiency: The choice of ionization source and its settings are critical. For a modified amino acid like this compound, Electrospray Ionization (ESI) in positive mode is a common starting point. Optimize the spray voltage, gas flows (nebulizer and drying gas), and source temperature.
-
Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure it is operating at peak performance.[1] This includes checking the ion source, mass analyzer, and detector settings.[1]
-
Mobile Phase Composition: Ensure the mobile phase is compatible with ESI and promotes the ionization of this compound. A typical mobile phase for amino acid analysis includes water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.[2][3]
-
Issue: Poor Fragmentation or Unstable Fragment Ion Ratios
-
Question: I am observing inconsistent fragment ion intensities or a lack of expected fragments for this compound. What could be the cause?
-
Answer:
-
Collision Energy (CE): This is the most critical parameter for fragmentation. If the CE is too low, the precursor ion will not fragment efficiently. If it is too high, you may get excessive fragmentation, leading to low-mass ions and a loss of specificity. A systematic optimization of the CE is necessary.
-
Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure in the collision cell is stable and within the manufacturer's recommended range.
-
Precursor Ion Isolation: Check the isolation window for your precursor ion. If it is too wide, you may be co-isolating and fragmenting interfering ions. If it is too narrow, you may be losing precursor ion intensity.
-
Compound Stability: While this compound is generally stable, consider the possibility of in-source fragmentation if the source conditions are too harsh.
-
Issue: High Background Noise or Contamination
-
Question: My chromatograms have a high baseline, or I am seeing interfering peaks. How can I address this?
-
Answer:
-
Mobile Phase and Solvents: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminated solvents can introduce significant background noise.[4]
-
Sample Preparation: The sample matrix can be a major source of interference.[1] Employ a robust sample preparation method, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances from your plasma or other biological samples.[5]
-
System Contamination: If you suspect system contamination, flush the LC system and mass spectrometer with appropriate cleaning solutions. Check for contamination from previous samples, especially if they were highly concentrated.[6]
-
Check for Siloxane Peaks: Repeating peaks in your chromatogram may indicate siloxane contamination from septa or vials.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for collision energy optimization for this compound?
A1: A good starting point is to use a predicted collision energy based on the precursor ion's mass-to-charge ratio (m/z). Many mass spectrometry software packages have built-in calculators for this.[7][8] For a small molecule like this compound, you can then perform a ramping experiment where the collision energy is varied across a range (e.g., 5-50 eV) to find the optimal value for your specific instrument and conditions.
Q2: How do I select the best precursor-to-product ion transitions for quantifying this compound?
A2: The best transitions are those that are both specific to this compound and provide high signal intensity. After performing a product ion scan and optimizing the collision energy, select the most abundant and stable fragment ions. It is recommended to monitor at least two transitions for reliable quantification and confirmation.
Q3: What are the expected major fragment ions for this compound?
A3: The fragmentation of this compound is expected to be similar to that of tyrosine, with characteristic losses. The precursor ion in positive ESI mode will be [M+H]⁺ with an m/z of approximately 260/262 (due to the bromine isotopes ⁷⁹Br and ⁸¹Br). Expected fragments include the loss of the carboxyl group (-COOH) and the amino group (-NH₂).
Experimental Protocol: Collision Energy Optimization
This protocol describes a typical workflow for optimizing the collision energy for this compound using a triple quadrupole mass spectrometer.
-
Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 70:30 water:methanol with 0.1% formic acid).
-
Dilute the stock solution to a working concentration (e.g., 100 ng/mL) with the initial mobile phase conditions.
-
-
Infusion and Product Ion Scan:
-
Infuse the working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to acquire in product ion scan mode, with the precursor ion of this compound (m/z 260) selected in the first quadrupole (Q1).
-
Acquire spectra across a range of collision energies (e.g., in 5 eV steps from 5 to 50 eV) to identify the major fragment ions.
-
-
Collision Energy Ramping for Specific Transitions:
-
From the product ion scan, identify the most intense and specific fragment ions.
-
Set up a Multiple Reaction Monitoring (MRM) method with the selected precursor-to-product ion transitions.
-
Perform a collision energy optimization experiment for each transition. This involves acquiring data for each transition while ramping the collision energy across a defined range (e.g., 5-50 eV in 2 eV steps).
-
-
Data Analysis and Optimal CE Determination:
-
Plot the signal intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for each transition is the value that produces the maximum signal intensity.
-
Data Presentation
Table 1: Illustrative Collision Energy Optimization Data for this compound (Precursor Ion m/z 260)
| Collision Energy (eV) | Product Ion A (m/z 214) Intensity (Counts) | Product Ion B (m/z 135) Intensity (Counts) |
| 5 | 5,000 | 1,000 |
| 10 | 15,000 | 4,000 |
| 15 | 45,000 | 12,000 |
| 20 | 80,000 | 25,000 |
| 25 | 120,000 | 45,000 |
| 30 | 95,000 | 70,000 |
| 35 | 70,000 | 95,000 |
| 40 | 40,000 | 60,000 |
| 45 | 20,000 | 30,000 |
Table 2: Optimized MRM Transitions for this compound Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Use |
| 260 | 214 | 25 | Quantifier |
| 260 | 135 | 35 | Qualifier |
Visualizations
Caption: Workflow for Collision Energy Optimization.
Caption: Proposed Fragmentation Pathway for this compound.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skyline.ms [skyline.ms]
Technical Support Center: 3-Bromotyrosine Electrospray Ionization Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the electrospray ionization (ESI) analysis of 3-Bromotyrosine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your results.[3] In complex biological matrices like plasma or urine, endogenous compounds can interfere with the ionization of this compound in the ESI source.[4][5]
Q2: What are the common causes of ion suppression in this compound ESI-MS analysis?
A2: Common causes of ion suppression include:
-
Matrix Effects: Co-eluting endogenous components from biological samples, such as salts, phospholipids, and proteins, are a primary cause.[4][5][6]
-
Mobile Phase Additives: Non-volatile buffers and certain ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[1][7][8]
-
High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to saturation effects at the droplet surface.[1][9]
-
Competition for Ionization: Other compounds in the sample with higher proton affinity or surface activity can outcompete this compound for charge in the ESI droplet.[7][9]
Q3: How can I detect ion suppression in my this compound analysis?
A3: A widely used method is the post-column infusion experiment.[10] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the MS source. When a blank matrix sample is injected, any dip in the otherwise stable baseline signal indicates a region of ion suppression. Comparing the retention time of this compound with these suppression zones will reveal if its signal is being affected.
Troubleshooting Guides
Problem: Low or no signal for this compound standard in a pure solvent.
-
Possible Cause: Instrument settings are not optimized.
-
Solution:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
Optimize ESI source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate. A systematic approach, varying one parameter at a time, is recommended.
-
Confirm that the correct precursor and product ions for this compound are being monitored in your acquisition method.
-
Problem: Good signal for this compound in a pure solvent, but poor signal in a spiked biological sample.
-
Possible Cause: Significant matrix effects are causing ion suppression.
-
Solution:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5] Consider more rigorous sample cleanup methods. A comparison of common techniques is provided in Table 1.
-
Optimize Chromatographic Separation: Adjust your LC method to separate this compound from the regions of ion suppression. This can be achieved by changing the gradient profile, mobile phase composition, or using a different stationary phase.[11]
-
Dilute the Sample: A straightforward approach is to dilute the sample extract.[9][12] This reduces the concentration of interfering matrix components, but it will also reduce the concentration of this compound, so this is only feasible if the initial concentration is high enough.
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects from sample to sample.
-
Solution:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting for ion suppression.[2][13] A SIL-IS for this compound will have nearly identical chemical properties and chromatographic behavior, and will therefore experience the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte to the internal standard.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | General Effectiveness in Removing Interferences | Relative Impact on Ion Suppression | Typical Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low (removes proteins, but not salts or phospholipids) | High | Often < 60% | High |
| Liquid-Liquid Extraction (LLE) | Moderate (removes salts and some phospholipids) | Moderate | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High (can be tailored to remove specific interferences) | Low | High (>80%) | Low to High (automation dependent) |
Data compiled from multiple sources indicating general trends.[1][5]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions of ion suppression in the chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma, urine)
-
Mobile phase
Procedure:
-
Set up the LC system with the analytical column to be used for the this compound analysis.
-
Connect the outlet of the analytical column to one inlet of a T-connector.
-
Connect the syringe pump, containing the this compound standard solution, to the second inlet of the T-connector.
-
Connect the outlet of the T-connector to the ESI source of the mass spectrometer.
-
Begin the LC gradient with the mobile phase.
-
Once the LC flow is stable, start the syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the signal of the this compound precursor ion. A stable signal should be observed.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To clean up plasma samples to reduce matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Plasma samples
-
Internal standard solution (e.g., ¹³C-labeled this compound)
-
0.1% Formic acid in water (conditioning and wash solution)
-
Methanol (B129727) (wash solution)
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol (elution solution)
-
Sample concentration unit (e.g., nitrogen evaporator)
-
Mobile phase (reconstitution solution)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Acidify with 100 µL of 0.1% formic acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound analysis from plasma.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. providiongroup.com [providiongroup.com]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-Bromotyrosine in biological samples under different conditions
Welcome to the technical support center for the analysis of 3-Bromotyrosine (3-BrY) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate quantification of 3-BrY in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured in biological samples?
This compound (3-BrY) is a stable product formed from the reaction of hypobromous acid (HOBr) with tyrosine residues in proteins.[1] HOBr is generated by eosinophil peroxidase (EPO), an enzyme released by activated eosinophils. Therefore, 3-BrY is considered a biomarker for eosinophil activation and eosinophil-mediated protein oxidation, which is implicated in various inflammatory conditions such as asthma.[1][2]
Q2: What are the major challenges in accurately measuring this compound?
The primary challenges include:
-
Pre-analytical instability: 3-BrY can degrade or be artificially formed if samples are not collected, processed, and stored correctly.
-
Matrix effects: Components in biological samples can interfere with the analysis, leading to inaccurate quantification. This is a common issue in methods like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Low concentrations: Endogenous levels of 3-BrY can be very low, requiring highly sensitive analytical methods.
-
Presence of conjugates: In urine, 3-BrY is predominantly found in conjugated forms, necessitating a hydrolysis step for total quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low or No Detectable this compound Signal
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Review sample handling and storage procedures. Ensure samples were processed promptly and stored at the correct temperature. Refer to the stability data tables below. |
| Inefficient Extraction | Optimize the protein precipitation and extraction method. Ensure complete precipitation and efficient recovery of 3-BrY. |
| Suboptimal LC-MS/MS Conditions | Check and optimize MS parameters, including ionization source settings and collision energy. Ensure the mass spectrometer is properly calibrated. |
| Matrix-induced Ion Suppression | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample clean-up using techniques like solid-phase extraction (SPE). Modify chromatographic conditions to separate 3-BrY from co-eluting interferences. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Incorrect Sample Type for Measurement | For urine, if measuring total 3-BrY, ensure an effective acid hydrolysis step was performed to cleave conjugates. |
High Variability in this compound Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample collection, processing, and storage procedures. Use aliquots to avoid repeated freeze-thaw cycles. |
| Variable Matrix Effects | Implement a robust sample clean-up protocol. Use matrix-matched calibrators and quality controls. Employ a stable isotope-labeled internal standard. |
| Instrumental Instability | Perform regular system suitability tests to monitor instrument performance. Ensure consistent mobile phase preparation and column temperature. |
Stability of this compound
The stability of 3-BrY is critical for accurate quantification. The following tables summarize the known stability of 3-BrY in various biological matrices under different conditions.
Temperature Stability in Serum
A study on canine serum has provided the following stability data[1][3][4]:
| Storage Temperature | Duration of Stability |
| 4°C | Up to 8 days |
| -20°C | Up to 30 days |
| -80°C | Up to 180 days |
Freeze-Thaw Stability
Repeated freeze-thaw cycles can affect the stability of analytes in plasma and serum. While specific data for 3-BrY is limited, it is best practice to minimize freeze-thaw cycles by preparing single-use aliquots of your samples. One study on various plasma metabolites showed that snap-freezing in liquid nitrogen and rapid thawing resulted in minimal changes, whereas slow freezing at -20°C caused more significant alterations.
pH Stability
Photostability
Specific studies on the photodegradation of this compound in biological samples are limited. However, as a general precaution, it is advisable to protect samples from direct light exposure, especially during collection and processing, to prevent potential photodegradation.
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are paramount to prevent the artificial formation or degradation of 3-BrY.
-
Blood Collection (for Serum/Plasma):
-
Collect blood into appropriate tubes (e.g., red-top tubes for serum, EDTA or heparin tubes for plasma).
-
Process blood samples promptly after collection.
-
To obtain plasma, centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
To obtain serum, allow the blood to clot at room temperature for 30-60 minutes before centrifuging.
-
Separate the plasma or serum from the blood cells immediately after centrifugation.
-
Aliquot the plasma or serum into cryovials for storage.
-
-
Urine Collection:
-
Collect urine in a clean container.
-
Centrifuge to remove any particulate matter.
-
Store the supernatant at -80°C until analysis.
-
-
Tissue Collection:
-
Excise tissues of interest and immediately snap-freeze them in liquid nitrogen to halt metabolic activity.
-
Store the frozen tissues at -80°C until homogenization.
-
Protocol for Acid Hydrolysis of Conjugated this compound in Urine
Since a significant portion of 3-BrY in urine is in conjugated forms, an acid hydrolysis step is necessary to measure the total concentration.
-
Sample Preparation: To a urine sample, add a stable isotope-labeled internal standard (e.g., ¹³C₆-3-Bromotyrosine).
-
Acidification: Add methanesulfonic acid to a final concentration of 4 M.
-
Hydrolysis: Incubate the mixture at 110°C for 24 hours.
-
Neutralization and Clean-up: After cooling, neutralize the sample and proceed with a solid-phase extraction (SPE) clean-up before LC-MS/MS analysis.
Protocol for this compound Extraction from Tissue Homogenates
-
Homogenization: Homogenize the frozen tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice. The ratio of tissue to buffer should be optimized for your specific tissue type.
-
Protein Precipitation: Add a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) to the homogenate. A common ratio is 2:1 or 3:1 (solvent:homogenate).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted 3-BrY.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a solvent compatible with your analytical method (e.g., the initial mobile phase for LC-MS/MS).
Visualizations
Experimental Workflow: Sample Handling for 3-BrY Analysis
Caption: Workflow for biological sample handling and preparation for this compound analysis.
Troubleshooting Logic for Low 3-BrY Signal
Caption: Decision tree for troubleshooting low or absent this compound analytical signals.
References
- 1. Stability of this compound in serum and serum this compound concentrations in dogs with gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of this compound in serum and serum this compound concentrations in dogs with gastrointestinal diseases. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
improving the reproducibility of 3-Bromotyrosine measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 3-Bromotyrosine (3-BrY) measurements.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal/Peak Intensity | Sample Degradation: 3-BrY may be unstable if not handled or stored properly. | - Ensure samples are collected and processed quickly. \n- Store plasma/serum samples at -80°C. \n- Avoid multiple freeze-thaw cycles. |
| Inefficient Ionization: Suboptimal settings in the mass spectrometer's ion source. | - Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). \n- Experiment with different ionization techniques if available (e.g., ESI, APCI).[1] | |
| Sample Loss During Preparation: Analyte loss during protein precipitation, hydrolysis, or solid-phase extraction (SPE). | - Optimize protein precipitation by testing different organic solvents. \n- Ensure complete hydrolysis of proteins to release 3-BrY. \n- Validate SPE recovery and optimize wash and elution steps. | |
| Instrument Contamination: Buildup of contaminants in the LC system or mass spectrometer. | - Flush the LC system with appropriate solvents. \n- Clean the ion source of the mass spectrometer. | |
| High Background Noise | Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the 3-BrY signal. | - Improve chromatographic separation to resolve 3-BrY from interfering compounds. \n- Optimize sample preparation to remove interfering substances. \n- Use an isotopically labeled internal standard to compensate for matrix effects. |
| Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce background noise. | - Use high-purity, LC-MS grade solvents and reagents. \n- Prepare fresh mobile phases and sample diluents daily. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much sample onto the LC column. | - Dilute the sample before injection. \n- Use a column with a higher loading capacity. |
| Poor Chromatography: Suboptimal mobile phase composition or gradient. | - Optimize the mobile phase pH and organic solvent composition. \n- Adjust the gradient profile for better peak separation. | |
| Column Degradation: Loss of stationary phase or contamination of the column. | - Replace the analytical column. \n- Use a guard column to protect the analytical column. | |
| Inconsistent Results/Poor Reproducibility | Inconsistent Sample Preparation: Variability in sample handling and preparation steps. | - Standardize all sample preparation procedures. \n- Use automated liquid handlers for precise and consistent pipetting. |
| Instrument Instability: Fluctuations in LC pump pressure or mass spectrometer performance. | - Ensure the LC-MS system is properly maintained and calibrated. \n- Monitor system suitability by injecting a standard sample periodically throughout the analytical run. | |
| Variability in Internal Standard Addition: Inaccurate or inconsistent addition of the internal standard. | - Add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process. \n- Use a calibrated pipette for adding the internal standard. |
ELISA Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | Insufficient Washing: Residual enzyme-conjugated antibody remains in the wells. | - Increase the number of wash steps. \n- Ensure complete aspiration of wash buffer after each step.[2] |
| Cross-Reactivity of Antibody: The antibody may recognize other halogenated tyrosines (e.g., 3-Chlorotyrosine, 3,5-Dibromotyrosine).[3][4] | - Verify the specificity of the antibody with competition assays using other halogenated tyrosines. \n- If cross-reactivity is confirmed, consider using a more specific antibody or an alternative quantification method like LC-MS/MS. | |
| Non-specific Binding: The antibody or other proteins bind non-specifically to the plate surface. | - Optimize the blocking buffer and incubation time.[5] \n- Add a detergent like Tween-20 to the wash buffer. | |
| Low or No Signal | Inactive Reagents: Degradation of antibodies, enzyme conjugate, or substrate. | - Check the expiration dates of all kit components. \n- Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.[6][7] |
| Incorrect Reagent Preparation: Errors in diluting antibodies or preparing the substrate. | - Double-check all dilution calculations and pipetting. \n- Prepare fresh substrate solution before each use. | |
| Sample Matrix Interference: Components in the biological sample interfere with antibody binding.[8][9] | - Dilute the sample to reduce the concentration of interfering substances.[8] \n- Perform a spike and recovery experiment to assess matrix effects.[8] | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent volumes of samples, standards, or reagents are added to the wells. | - Use calibrated pipettes and change tips for each sample and standard.[1] \n- Be consistent with the timing of reagent additions. |
| Uneven Temperature: Temperature gradients across the plate during incubation. | - Ensure the plate is incubated in a stable temperature environment. \n- Avoid stacking plates during incubation.[6] | |
| Edge Effects: Evaporation from wells on the edge of the plate. | - Use a plate sealer during incubations. \n- Avoid using the outer wells for critical samples or standards.[5] | |
| Poor Standard Curve | Improper Standard Preparation: Inaccurate serial dilutions of the standard. | - Ensure the standard is fully reconstituted before preparing dilutions. \n- Use fresh diluent and calibrated pipettes for serial dilutions. |
| Incorrect Curve Fitting: Using an inappropriate regression model. | - Use a 4- or 5-parameter logistic curve fit for sigmoidal data. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store biological samples for this compound analysis?
A1: For optimal stability, it is recommended to process samples as quickly as possible after collection. Plasma and serum should be stored at -80°C for long-term storage. Avoid repeated freeze-thaw cycles as this can lead to degradation of 3-BrY.
Q2: What are the main advantages and disadvantages of using LC-MS/MS versus ELISA for this compound measurement?
A2:
| Method | Advantages | Disadvantages |
| LC-MS/MS | - High specificity and selectivity.[10] \n- Ability to measure multiple analytes simultaneously. \n- Provides structural information for confirmation. | - Higher equipment cost. \n- Requires specialized technical expertise. \n- Can be lower throughput compared to ELISA. |
| ELISA | - High throughput and suitable for screening large numbers of samples. \n- Lower equipment cost. \n- Relatively simple to perform. | - Potential for antibody cross-reactivity with other halogenated tyrosines.[3][4] \n- Susceptible to matrix effects that can interfere with antibody binding.[8][9] |
Q3: How can I minimize matrix effects in my this compound measurements?
A3: For LC-MS/MS, using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. For ELISA, you can perform a spike and recovery experiment to determine if matrix effects are present. If they are, diluting your samples can help to mitigate these effects.[8]
Q4: What is the significance of measuring this compound in biological samples?
A4: this compound is a stable biomarker of protein oxidation mediated by eosinophil peroxidase (EPO).[11] EPO is an enzyme released by activated eosinophils, which are immune cells involved in inflammatory responses, particularly in allergic diseases like asthma.[11] Therefore, measuring 3-BrY levels can provide an indication of eosinophil-driven inflammation.[4]
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound in Plasma
This protocol is a generalized procedure based on published methods.[12]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetone (B3395972) (or another suitable organic solvent) to precipitate proteins.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled this compound internal standard to all samples, calibrators, and quality controls before precipitation.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Optional Hydrolysis: For total 3-BrY (free and protein-bound), an acid hydrolysis step is required before protein precipitation.
-
Optional Solid-Phase Extraction (SPE): For cleaner samples, the supernatant can be further purified using a suitable SPE cartridge.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-BrY and the internal standard.
3. Data Analysis:
-
Quantify 3-BrY by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of 3-BrY standards.
-
Determine the concentration of 3-BrY in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
LC-MS/MS Method Performance Comparison
| Parameter | Method 1 | Method 2 |
| Instrumentation | HPLC-MS/MS | Isotope dilution LC/MS/MS |
| Matrix | Human Plasma | Human Urine |
| Limit of Quantification (LOQ) | 10 ng/mL[12] | Not explicitly stated, but detection limit is 5.0 pg (19 fmol) on-column[10] |
| **Linearity (R²) ** | 0.9998 (10 to 300 ng/mL)[12] | Not explicitly stated |
| Precision (RSD%) | 0.98–4.6%[12] | Not explicitly stated |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Eosinophil activation, 3-BrY formation, and downstream signaling.
Caption: A typical workflow for this compound analysis by LC-MS/MS.
References
- 1. mybiosource.com [mybiosource.com]
- 2. biomatik.com [biomatik.com]
- 3. A Halotyrosine Antibody that Detects Increased Protein Modifications in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of a Polyclonal Antibody against Brominated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 9. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
selecting the appropriate internal standard for 3-Bromotyrosine analysis
This guide provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate internal standard for the quantitative analysis of 3-Bromotyrosine (3-BrY) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) necessary for this compound analysis?
An internal standard is crucial for accurate and precise quantification in mass spectrometry-based analyses. It is a compound added at a constant, known concentration to all samples (calibrators, quality controls, and unknowns) before processing.[1] The IS helps to correct for variability that can occur at various stages of the analytical process, including:
-
Sample Preparation: Compensates for analyte loss during extraction, concentration, and derivatization steps.
-
Injection Volume: Corrects for minor variations in the volume of sample injected into the LC-MS system.
-
Matrix Effects: Mitigates the impact of co-eluting substances from the sample matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte, leading to inaccurate results.[2]
By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations can be normalized, significantly improving the reliability and reproducibility of the results.[1]
Q2: What are the main types of internal standards suitable for this compound analysis?
There are two primary types of internal standards used for LC-MS analysis:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is considered the "gold standard".[2] A SIL-IS is a version of this compound where one or more atoms are replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, or ²H/D).[3] Because they are chemically and physically almost identical to this compound, they co-elute chromatographically and experience the same extraction recovery and matrix effects.[2]
-
Structural Analogue Internal Standard: This is a molecule that is chemically similar to this compound but has a different molecular weight.[3] A good structural analog will have similar functional groups, extraction efficiency, and chromatographic behavior.[4] For this compound, a common structural analog is 3-Chlorotyrosine.
Q3: What are the ideal characteristics of an internal standard for this application?
An ideal internal standard should possess the following characteristics:
-
Purity: The IS should be highly pure to prevent interference from impurities.[2]
-
Stability: It must be chemically stable throughout the entire sample preparation and analysis workflow.[2]
-
No Natural Presence: The IS must not be naturally present in the biological samples being analyzed.[2][5]
-
Similar Physicochemical Properties: It should closely mimic this compound in terms of extraction recovery, ionization efficiency, and chromatographic retention time.[3]
-
Sufficient Mass Difference (for SIL-IS): To prevent signal overlap or "cross-talk" in the mass spectrometer, a mass difference of at least 4-5 Da is recommended.[3]
-
Resolvable Peak (for Structural Analogs): While it should behave similarly, it must be chromatographically or mass-spectrometrically distinct from this compound to allow for separate detection.[5]
Troubleshooting Guide
Q1: My recovery is low and inconsistent for both this compound and the internal standard. What should I do?
Low and inconsistent recovery for both compounds often points to a problem with the sample preparation, particularly the extraction step.
-
Review Extraction Protocol: Ensure that the chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is optimized for a polar, amino acid-like compound.
-
Check pH: The pH of the sample and extraction solvents is critical for retaining and eluting tyrosine derivatives. Ensure the pH is appropriate for the charge state of the molecules.
-
Timing of IS Addition: The internal standard should be added at the very beginning of the sample preparation process to account for all potential losses.[1] If it's added later, it won't correct for early-stage extraction variability.
Q2: The internal standard peak area is stable, but the this compound peak area is erratic across replicates. What is the likely cause?
This scenario suggests that the internal standard is not adequately compensating for variations affecting the analyte. This is more common when using a structural analog.
-
Differential Matrix Effects: The analyte and the IS may not co-elute perfectly, causing them to experience different levels of ionization suppression or enhancement from matrix components.[2] Consider modifying the chromatographic gradient to bring their retention times closer.
-
Analyte Instability: this compound might be degrading during sample processing or storage, while the IS remains stable. Evaluate sample stability under your experimental conditions.
-
Switch to a SIL-IS: A stable isotope-labeled internal standard is the best solution for this problem, as it will co-elute and experience virtually identical matrix effects as the analyte.[2]
Q3: I am using a deuterium-labeled (e.g., Dthis compound) internal standard and see a slight shift in its retention time compared to the native analyte. Is this a problem?
A slight retention time shift, known as an "isotope effect," can sometimes occur with deuterium-labeled standards.[3]
-
Potential for Differential Matrix Effects: If the separation is significant, the analyte and the IS might elute into slightly different matrix environments, which could compromise the correction for matrix effects.[3]
-
Solution: While often minor, this effect can be minimized by using an internal standard labeled with ¹³C or ¹⁵N, as these heavier isotopes typically do not cause a noticeable shift in retention time.[3]
Data Presentation: Comparison of Potential Internal Standards
| Feature | Stable Isotope-Labeled (SIL) IS (e.g., ¹³C₉,¹⁵N-3-BrY) | Deuterium-Labeled IS (e.g., D₃-3-BrY) | Structural Analog IS (e.g., 3-Chlorotyrosine) |
| Correction Accuracy | Excellent (Gold Standard)[2] | Very Good to Excellent | Good to Very Good |
| Co-elution with Analyte | Yes, virtually identical retention time. | Nearly co-elutes, but slight shifts are possible.[3] | No, separates chromatographically. |
| Matrix Effect Compensation | Most effective, as it experiences the same ionization effects as the analyte.[2][3] | Highly effective, but slight retention time shifts can lead to minor differences. | Less effective if retention times differ significantly.[2] |
| Relative Cost | Highest | Moderate to High | Lowest |
| Availability | May require custom synthesis. | More commonly available than ¹³C/¹⁵N versions.[6][7] | Readily available commercially.[8] |
| Potential Issues | Isotopic impurity can interfere with analyte quantification.[3] | Potential for H/D back-exchange; chromatographic shifts.[3] | Different extraction recovery and ionization efficiency compared to the analyte.[2] |
| Recommended Use | Regulated bioanalysis; studies requiring the highest accuracy and precision.[2] | Widely used in research for reliable quantification. | Early-stage discovery or when a SIL-IS is unavailable or cost-prohibitive.[2] |
Experimental Protocols
Protocol: Quantitative Analysis of this compound in Human Plasma via LC-MS/MS
This protocol provides a general methodology. Specific parameters should be optimized for the instrument and column used.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound and the chosen internal standard (e.g., ¹³C₉,¹⁵N-3-Bromotyrosine) in 50:50 methanol:water.
-
Create a series of working standard solutions by serially diluting the this compound stock solution to prepare calibrators.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 250 ng/mL).[8]
2. Sample Preparation (Protein Precipitation & SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. This can be further purified via solid-phase extraction (SPE) if necessary to remove interfering matrix components.[8]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
3. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
This compound Transition (Example): Q1: m/z 260.0 → Q3: m/z 214.0
-
¹³C₉,¹⁵N-3-BrY IS Transition (Example): Q1: m/z 270.0 → Q3: m/z 223.0
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound Area / IS Area) against the concentration of the calibrators.
-
Use a linear regression model (typically with 1/x² weighting) to fit the curve.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Workflow for selecting the appropriate internal standard.
Caption: Experimental workflow for this compound analysis.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The metabolism and de-bromination of bromotyrosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 3-Bromotyrosine as a Specific Biomarker for Eosinophil Peroxidase: A Comparative Guide
Introduction to Eosinophil Peroxidase and the Need for Specific Biomarkers
Eosinophils are a type of white blood cell that plays a crucial role in the immune response, particularly against parasitic infections and in allergic reactions.[1][2] Upon activation, eosinophils release the contents of their granules, including the enzyme eosinophil peroxidase (EPO).[3][4] EPO is a heme peroxidase that catalyzes the oxidation of halides and pseudohalides in the presence of hydrogen peroxide (H₂O₂) to produce potent reactive oxidants.[3][5]
A key function of EPO is its preferential use of bromide ions (Br⁻) to generate hypobromous acid (HOBr).[3][6] This highly reactive species can then modify various biological molecules, including proteins. One of the stable end-products of this reaction is the formation of 3-bromotyrosine (3-BrY) from the modification of tyrosine residues.[7][8] The detection of 3-BrY has emerged as a promising strategy to specifically monitor eosinophil activation and its associated tissue damage in a variety of inflammatory diseases, such as asthma and eosinophilic esophagitis.[8][9][10]
This guide provides a comparative analysis of this compound as a biomarker for EPO activity, discusses alternative biomarkers, presents supporting experimental data, and details the protocols for its detection and quantification.
The Biochemical Basis for this compound's Specificity
Eosinophil peroxidase is unique among human peroxidases in its ability to efficiently use bromide at physiological concentrations.[11] While myeloperoxidase (MPO), found in neutrophils, primarily utilizes chloride ions to produce hypochlorous acid (HOCl) and subsequently 3-chlorotyrosine, EPO shows a strong preference for bromide.[3][12] This substrate specificity is the foundation of 3-BrY's utility as a selective "molecular fingerprint" for EPO-mediated oxidative damage.[12] The formation of 3,5-dibromotyrosine (B3032813) is also a major product of protein oxidation by EPO.[7][11]
The signaling pathway for the formation of this compound is initiated by the activation of eosinophils, leading to the release of EPO. EPO then catalyzes the reaction between hydrogen peroxide and bromide ions to form hypobromous acid, which subsequently brominates tyrosine residues on proteins to form this compound.
References
- 1. What are EPX inhibitors and how do they work? [synapse.patsnap.com]
- 2. Eosinophil Production and Function - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 3. Eosinophil peroxidase - Wikipedia [en.wikipedia.org]
- 4. Impact of eosinophil-peroxidase (EPX) deficiency on eosinophil structure and function in mouse airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of eosinophil peroxidase in host defense and disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of endogenous bromotyrosine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. content-assets.jci.org [content-assets.jci.org]
A Comparative Guide to 3-Bromotyrosine and 3-Chlorotyrosine as Markers of Oxidative Stress
Introduction
In the landscape of biomedical research, the accurate measurement of oxidative stress is paramount for understanding disease pathogenesis and developing novel therapeutic strategies. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, leads to cellular damage and has been implicated in a myriad of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Among the various biomarkers used to assess oxidative damage, halogenated tyrosine derivatives, specifically 3-Bromotyrosine (3-BrY) and 3-Chlorotyrosine (3-ClY), have emerged as stable and specific indicators of leukocyte-mediated inflammation and protein oxidation. This guide provides a comprehensive comparison of this compound and 3-Chlorotyrosine, offering insights into their formation, detection, and utility as biomarkers for researchers, scientists, and drug development professionals.
Formation Pathways of this compound and 3-Chlorotyrosine
The formation of this compound and 3-Chlorotyrosine is intrinsically linked to the inflammatory response, where phagocytic cells such as neutrophils and eosinophils are activated. These cells release peroxidases that catalyze the production of highly reactive halogenating species.
3-Chlorotyrosine is predominantly formed through the action of myeloperoxidase (MPO), an enzyme abundant in neutrophils.[1][2] MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1][3] HOCl then reacts with the tyrosine residues of proteins to form the stable product, 3-Chlorotyrosine.[1] Due to this specific enzymatic origin, 3-Chlorotyrosine is widely regarded as a specific marker of MPO-catalyzed oxidation.[1]
This compound formation is primarily mediated by eosinophil peroxidase (EPO), an enzyme released by activated eosinophils.[4][5][6] EPO catalyzes the reaction between H₂O₂ and bromide ions (Br⁻) to produce hypobromous acid (HOBr).[4][7][8] HOBr subsequently brominates protein-bound tyrosine residues to yield this compound.[4][5] While MPO can also contribute to this compound formation, EPO is more efficient at utilizing bromide at physiological concentrations.[9] Additionally, the enzyme peroxidasin has been shown to generate HOBr, leading to the formation of this compound in the extracellular matrix.[10]
Figure 1. Enzymatic formation of 3-Chlorotyrosine and this compound.
Comparative Performance as Oxidative Stress Markers
The choice between this compound and 3-Chlorotyrosine as a biomarker often depends on the specific inflammatory pathway being investigated.
| Feature | This compound | 3-Chlorotyrosine |
| Primary Enzymatic Source | Eosinophil Peroxidase (EPO)[4][5][6] | Myeloperoxidase (MPO)[1][2] |
| Primary Cellular Source | Eosinophils[7][8] | Neutrophils[1] |
| Specificity | Marker of eosinophil-mediated inflammation and tissue injury.[4][5][6][7] | Specific marker for MPO-catalyzed oxidation.[1] |
| Associated Pathologies | Asthma, allergic inflammatory disorders, eosinophilic esophagitis.[9][11][12] | Atherosclerosis, inflammatory diseases, chlorine gas exposure.[1][13][14] |
| Advantages | Stable product, can be detected non-invasively in urine.[7][8] | Well-established marker, highly sensitive detection methods available.[3][15] |
| Disadvantages | Less studied compared to 3-Chlorotyrosine. | Levels can be elevated in inflammatory conditions without external chlorine exposure.[13] Can be degraded by excess HOCl, potentially leading to underestimation.[3][16][17] |
Quantitative Data Summary
Direct comparative studies quantifying both markers under the same conditions are limited. However, data from various studies provide insights into their respective levels in different biological matrices and disease states.
| Marker | Biological Matrix | Condition | Reported Levels | Reference |
| 3-Chlorotyrosine | Whole Blood | Healthy (no known inflammatory disease) | [18] | |
| Whole Blood | Inflammatory Disease | [18] | ||
| Whole Blood | 2.02 ppm Chlorine Gas Exposure (15 min) | 941 ng/mL | [18] | |
| Aortic Tissue | Normal Aortic Intima | (Baseline) | [1] | |
| Aortic Tissue | Atherosclerotic Tissue | 6-fold higher than normal | [1] | |
| LDL | Circulating LDL | (Baseline) | [1] | |
| LDL | LDL from Atherosclerotic Intima | 30-fold higher than circulating | [1] | |
| This compound | Human Plasma | Healthy/Eosinophilic Esophagitis | LOQ: 10 ng/mL | [11] |
| Human Urine (protein-bound) | Healthy Individuals | 4.4 +/- 3.9 in 10³ tyrosine | [19] | |
| Human Urine (total conjugated) | Non-severe Asthma | (Lower levels) | [12] | |
| Human Urine (total conjugated) | Severe Asthma | Significantly higher than non-severe | [12] |
LRL: Lowest Reportable Limit; LOQ: Limit of Quantification
Experimental Protocols
The gold standard for the quantification of this compound and 3-Chlorotyrosine involves stable isotope dilution mass spectrometry.
General Experimental Workflow
Figure 2. General workflow for quantifying halogenated tyrosines.
Key Methodological Steps:
-
Sample Preparation :
-
Biological samples (e.g., plasma, urine, tissue homogenates) are collected.
-
A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-3-chlorotyrosine, ¹³C₉,¹⁵N-3-bromotyrosine) is added to each sample to account for analyte loss during sample processing and for accurate quantification.[15][18]
-
-
Protein Hydrolysis :
-
Purification/Extraction :
-
The hydrolysate is then purified to remove interfering substances.
-
Solid-phase extraction (SPE) is a widely used technique for this purpose.[18]
-
-
Chromatographic Separation :
-
Mass Spectrometric Detection and Quantification :
-
The separated analytes are introduced into a mass spectrometer.
-
Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity.[11][18]
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native analyte and the stable isotope-labeled internal standard (Selected Reaction Monitoring - SRM).
-
The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the native analyte to its corresponding internal standard against a calibration curve.[19]
-
Conclusion
Both this compound and 3-Chlorotyrosine are valuable and specific biomarkers of oxidative stress, providing distinct information about the underlying inflammatory processes. 3-Chlorotyrosine serves as a well-established and specific indicator of neutrophil and MPO-driven inflammation. In contrast, this compound is a more specific marker for eosinophil activation and EPO-mediated oxidative damage, showing great promise in the context of allergic and eosinophilic diseases. The choice of biomarker should be guided by the specific research question and the suspected inflammatory pathway. The highly sensitive and specific mass spectrometric methods available for their detection enable accurate quantification in various biological samples, facilitating their use in both basic research and clinical investigations. As our understanding of the roles of different inflammatory cells in disease progresses, the combined measurement of both this compound and 3-Chlorotyrosine may offer a more comprehensive picture of the oxidative stress landscape in vivo.
References
- 1. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of 3-chlorotyrosine formation and loss due to hypochlorous acid and chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The role of endogenous bromotyrosine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spotlight on Protein Oxidation: Dibromtyrosine [nwlifescience.com]
- 10. Peroxidasin mediates bromination of tyrosine residues in the extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Loss of 3-chlorotyrosine by inflammatory oxidants: Implications for the use of 3-chlorotyrosine as a bio-marker in vivo - CentAUR [centaur.reading.ac.uk]
- 17. Loss of 3-chlorotyrosine by inflammatory oxidants: implications for the use of 3-chlorotyrosine as a bio-marker in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: LC-MS/MS vs. ELISA for 3-Bromotyrosine Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for the quantification of the oxidative stress biomarker, 3-Bromotyrosine.
In the realm of biomedical research, particularly in studies involving eosinophilic inflammation and oxidative stress, the accurate quantification of biomarkers is paramount. This compound (3-BrY), a stable product of protein oxidation by eosinophil peroxidase, has emerged as a promising biomarker for such conditions.[1] The choice of analytical method for its quantification can significantly impact experimental outcomes. This guide provides an in-depth comparison of two commonly employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
At a Glance: Key Performance Metrics
To facilitate a rapid assessment, the following table summarizes the key quantitative performance characteristics of LC-MS/MS and ELISA for the quantification of this compound.
| Parameter | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.026 ng/mL[2][3] | Not explicitly stated for 3-BrY, but typically in the low ng/mL range.[4] |
| Limit of Quantification (LOQ) | 0.096 ng/mL[2][3] | 4.688 ng/mL[4] |
| Detection Range | 0.1 - 3.0 ng/mL (example)[5] | 7.8 - 500 ng/mL[4] |
| Precision (CV%) | <10% (Intra- and Inter-assay)[2][3] | <8% (Intra-assay), <10% (Inter-assay)[4] |
| Specificity | High (based on mass-to-charge ratio) | Dependent on antibody cross-reactivity |
| Throughput | Lower, sequential sample analysis | Higher, parallel processing of multiple samples |
| Sample Volume | ~100 µL of plasma[5] | ~50-100 µL |
| Cost per Sample | Higher | Lower |
| Instrumentation Cost | High | Low to Moderate |
Delving Deeper: A Comparative Analysis
Sensitivity and Specificity: The Core of Accurate Quantification
LC-MS/MS is renowned for its high sensitivity and specificity. The technique's ability to separate analytes based on their physicochemical properties and then detect them based on their unique mass-to-charge ratio provides a high degree of confidence in the identification and quantification of the target molecule.[6] One study reported a limit of detection (LOD) of 0.026 ng/mL and a limit of quantification (LOQ) of 0.096 ng/mL for this compound in human plasma using LC-MS/MS.[2][3]
ELISA, on the other hand, relies on the specific binding of an antibody to the target antigen. While commercially available ELISA kits for this compound report a sensitivity of 4.688 ng/mL, the specificity is entirely dependent on the quality of the antibody used.[4] Cross-reactivity with structurally similar molecules can be a concern and must be thoroughly validated.[7][8] For instance, an ELISA kit for 3,5-dibromotyrosine (B3032813) reported no detectable cross-reactivity with this compound, highlighting the importance of such characterization.
Throughput, Cost, and Labor: Practical Considerations
In terms of throughput, ELISA generally holds an advantage. The microplate format allows for the simultaneous processing of numerous samples, making it a more time-efficient option for large-scale studies.[9] In contrast, LC-MS/MS is a serial technique, with each sample being analyzed individually, which can be a bottleneck for high-throughput screening.[10]
The initial investment for LC-MS/MS instrumentation is substantially higher than that for an ELISA plate reader. Furthermore, the operational costs, including solvents, columns, and maintenance, contribute to a higher cost per sample for LC-MS/MS. ELISA kits, being pre-packaged and optimized, generally offer a more cost-effective solution for routine analysis.
Visualizing the Workflow: From Sample to Result
To provide a clearer understanding of the practical steps involved in each method, the following diagrams illustrate the experimental workflows for this compound quantification using LC-MS/MS and a competitive ELISA.
The Biological Context: Formation of this compound
Understanding the pathway leading to the formation of this compound is crucial for interpreting its levels as a biomarker. The following diagram illustrates the key steps in this process.
Detailed Experimental Protocols
LC-MS/MS Method for this compound Quantification in Plasma
This protocol is a representative example based on published methods.[2][5]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., 13C6-labeled this compound).
-
Add 200 µL of ice-cold acetone (B3395972) to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 12,500 RPM for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 30 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.
-
Competitive ELISA for this compound Quantification
This protocol is a general representation of a competitive ELISA kit for small molecules.[4][11][12]
-
Assay Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the this compound standard.
-
Add 50 µL of the standards and samples to the appropriate wells of the microplate pre-coated with this compound.
-
Add 50 µL of biotinylated anti-3-Bromotyrosine antibody to each well.
-
Seal the plate and incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate again three times.
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards. The absorbance will be inversely proportional to the concentration of this compound.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Conclusion: Making the Right Choice
The choice between LC-MS/MS and ELISA for the quantification of this compound depends on the specific requirements of the study.
-
LC-MS/MS is the gold standard for applications demanding the highest sensitivity, specificity, and accuracy. It is particularly well-suited for discovery-phase research, method development, and studies where absolute quantification is critical.
-
ELISA is a practical and cost-effective choice for high-throughput screening of a large number of samples. It is ideal for routine monitoring, and studies where relative quantification is sufficient, provided that the antibody has been well-validated for specificity.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-NT(3-Nitrotyrosine) ELISA Kit - Elabscience® [elabscience.com]
- 12. 3-NT(3-Nitrotyrosine) ELISA Kit – AFG Scientific [afgsci.com]
Cross-Validation of 3-Bromotyrosine with Sputum Eosinophil Counts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Bromotyrosine levels as a biomarker for eosinophilic airway inflammation against the established standard of sputum eosinophil counts. The following sections detail the correlation between these two markers, present the experimental protocols for their measurement, and illustrate the underlying biological pathways and workflows.
Data Presentation: Correlation Analysis
Recent studies have investigated the relationship between systemic levels of this compound and localized eosinophil counts in the airways. The data suggests a complex relationship, where systemic biomarker levels may not directly mirror the cellular inflammation in the lungs.
A key study examining urinary total conjugated this compound (TCB) and sputum eosinophils in asthmatic patients found a poor correlation between the two markers.[1][2][3][4][5] This suggests that while this compound is a product of eosinophil activation, its systemic levels may be influenced by various factors beyond the eosinophil count in the sputum.[1]
| Biomarker Comparison | Correlation Coefficient (r²) | Patient Cohort | Reference |
| Urinary Total Conjugated this compound vs. Sputum Eosinophils | 0.0069 | Severe and Non-severe Asthmatics | Wu et al., 2022[1][2][3][4][5] |
| Urinary Total Conjugated this compound vs. Blood Eosinophils | 0.038 | Severe and Non-severe Asthmatics | Wu et al., 2022[1][2][3][4][5] |
In contrast, a study measuring this compound directly in sputum supernatants found that its levels correlated significantly with eosinophil cationic protein (ECP), another marker of eosinophil activation.[6] However, the relationship with sputum eosinophil numbers was less direct, with discordances observed following certain treatments.[6]
Signaling Pathway: Formation of this compound
Eosinophilic inflammation is a key driver of airway damage in diseases like asthma.[1][3][4] Upon activation, eosinophils release eosinophil peroxidase (EPO), which catalyzes the formation of reactive brominating species, leading to the modification of proteins and the formation of this compound.[1][3][4]
Caption: Formation of this compound via Eosinophil Peroxidase.
Experimental Protocols
Accurate measurement of both sputum eosinophils and this compound is critical for their comparison and validation as biomarkers. The following are detailed methodologies cited in the literature.
Measurement of Sputum Eosinophil Counts
The induction and analysis of sputum provide a non-invasive method to assess airway inflammation.
-
Sputum Induction:
-
Patients inhale nebulized hypertonic saline (e.g., 3%, 4%, or 5%) for a set period to induce sputum production.
-
Pre-treatment with a short-acting beta2-agonist is often administered to prevent bronchoconstriction.
-
-
Sputum Processing:
-
The collected sputum is treated with a mucolytic agent, such as dithiothreitol (B142953) (DTT), to liquefy the mucus.
-
The sample is then centrifuged to separate the cells from the supernatant.
-
-
Cell Counting:
-
A portion of the cell suspension is used to prepare a cytospin slide.
-
The slide is stained (e.g., with Wright's or Giemsa stain) to differentiate the various cell types.
-
A differential cell count is performed by manually counting at least 400 non-squamous cells under a microscope.
-
The sputum eosinophil count is expressed as a percentage of the total non-squamous cells.
-
Measurement of this compound
The quantification of this compound, a stable end-product of eosinophil-mediated oxidation, typically involves mass spectrometry.[6][7]
-
Sample Collection:
-
Sample Preparation (for Total Conjugated this compound in Urine):
-
To measure the total amount of this compound, which exists in both free and conjugated forms, an acid hydrolysis step is required.[1]
-
Urine samples are treated with a strong acid (e.g., methanesulfonic acid) and heated to release this compound from its conjugates.[1]
-
For glucuronidated forms, enzymatic hydrolysis with glucuronidase can be used.[1]
-
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) system to separate this compound from other molecules.
-
The separated compounds are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to detect the specific mass-to-charge ratio of this compound and its fragments, allowing for highly sensitive and specific quantification.
-
Stable isotope-labeled this compound is often used as an internal standard to ensure accuracy.
-
Experimental Workflow: Cross-Validation
The cross-validation of this compound with sputum eosinophil counts involves a clear workflow from patient selection to data analysis.
Caption: Workflow for cross-validating this compound and sputum eosinophils.
References
- 1. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Bromotyrosines in sputum proteins and treatment effects of terbutaline and budesonide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. content-assets.jci.org [content-assets.jci.org]
Urinary 3-Bromotyrosine: A Clinically Relevant Biomarker in Asthma Management
A comprehensive analysis of urinary 3-Bromotyrosine (3-BrTyr) reveals its potential as a valuable, non-invasive biomarker for assessing asthma severity and predicting exacerbations. This guide provides a comparative overview of urinary 3-BrTyr against established biomarkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Asthma, a chronic inflammatory disease of the airways, necessitates reliable biomarkers for effective management. While traditional markers such as sputum and blood eosinophils and fractional exhaled nitric oxide (FeNO) are utilized, they each have limitations. Urinary this compound (3-BrTyr), a product of eosinophil-driven protein oxidation, has emerged as a promising alternative that directly reflects a key pathological mechanism in asthma.
Performance of Urinary this compound Compared to Other Asthma Biomarkers
Urinary 3-BrTyr offers a distinct advantage by providing a measure of eosinophil activation and subsequent oxidative stress, rather than just the presence of eosinophils.[1] This is a critical distinction, as eosinophil activation is more directly linked to the inflammatory cascade that drives asthma symptoms and exacerbations.
Quantitative data from clinical studies underscores the potential of urinary 3-BrTyr in asthma management. Notably, levels of total conjugated 3-BrTyr in urine have been shown to be significantly higher in individuals with severe asthma compared to those with non-severe asthma.[2][3] Furthermore, elevated urinary 3-BrTyr has been demonstrated to be an independent predictor of future asthma exacerbations.[2][4]
One study found that for predicting an asthma exacerbation, urinary total conjugated bromotyrosine had an area under the curve (AUC) of 0.638 in a receiver operating characteristic (ROC) analysis.[2] In a study with children, high baseline levels of urinary bromotyrosine were associated with a 4.0-fold increased likelihood of having an asthma exacerbation in the subsequent 6 weeks.[1][4] In contrast, other biomarkers like IgE, eosinophil count, and FeNO failed to predict exacerbations in the same study.[4]
However, it is important to note that urinary 3-BrTyr levels show a poor correlation with blood and sputum eosinophil counts.[2][5] This suggests that 3-BrTyr provides a unique dimension of information related to eosinophil activity that is not captured by simply counting the cells.
| Biomarker | Measures | Association with Asthma Severity | Prediction of Exacerbations | Correlation with Eosinophil Counts |
| Urinary this compound (3-BrTyr) | Eosinophil activation and oxidative stress | Significantly higher in severe asthma[2][3] | Independent predictor of future exacerbations[2][4] | Poor correlation with blood and sputum eosinophils[2][5] |
| Sputum Eosinophils | Presence of eosinophils in the airways | Often elevated in eosinophilic asthma | Can predict exacerbation risk | Gold standard for airway eosinophilia |
| Blood Eosinophils | Systemic eosinophil levels | Can be elevated in severe asthma | Higher counts associated with increased exacerbation risk | Moderate correlation with sputum eosinophils |
| Fractional Exhaled Nitric Oxide (FeNO) | Th2-driven airway inflammation | Often elevated in eosinophilic asthma | Can help predict response to corticosteroids | Reflects IL-13 driven inflammation |
Signaling Pathway of this compound Formation
The formation of 3-BrTyr is a direct consequence of the inflammatory cascade in eosinophilic asthma. The process is initiated by the activation of eosinophils, which then release eosinophil peroxidase (EPO). In the presence of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), EPO catalyzes the formation of hypobromous acid (HOBr), a potent oxidizing agent. HOBr then reacts with tyrosine residues on proteins to form the stable modification, this compound.
Caption: Formation of this compound via eosinophil activation.
Experimental Protocols
Measurement of Urinary this compound (LC-MS/MS Method)
This protocol outlines the quantification of total conjugated this compound in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
To measure total conjugated 3-BrTyr, perform acid hydrolysis to release 3-BrTyr from its conjugated forms.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-3-BrTyr) to each urine sample.
-
Hydrolyze the sample with strong acid (e.g., methanesulfonic acid) at an elevated temperature.
2. Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the 3-BrTyr and the internal standard with an appropriate solvent (e.g., methanol/water mixture).
3. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate 3-BrTyr from other urinary components using a C18 reverse-phase column with a gradient elution.
-
Detect and quantify 3-BrTyr and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
4. Quantification:
-
Generate a standard curve using known concentrations of 3-BrTyr.
-
Determine the concentration of 3-BrTyr in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the urinary 3-BrTyr concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Caption: Workflow for urinary 3-BrTyr measurement.
Measurement of Sputum Eosinophils
Sputum induction followed by cytological analysis is the gold standard for assessing airway eosinophilia.
1. Sputum Induction:
-
The patient inhales nebulized hypertonic saline to induce coughing and sputum production.
-
The expectorated sputum is collected in a sterile container.
2. Sputum Processing:
-
A mucolytic agent (e.g., dithiothreitol) is added to liquefy the sputum.
-
The sample is filtered to remove debris.
-
Cells are pelleted by centrifugation.
3. Slide Preparation and Staining:
-
The cell pellet is resuspended and a cytospin slide is prepared.
-
The slide is stained (e.g., with Wright-Giemsa stain) to differentiate cell types.
4. Cell Counting:
-
A trained cytotechnologist or pathologist counts a minimum of 400 non-squamous cells under a microscope.
-
The percentage of eosinophils is calculated. A value of >3% is typically considered indicative of eosinophilic airway inflammation.
Measurement of Blood Eosinophils
A complete blood count (CBC) with differential is a routine and widely available test.
1. Blood Collection:
-
A venous blood sample is collected in an EDTA tube.
2. Analysis:
-
The sample is analyzed using an automated hematology analyzer.
-
The analyzer provides a total white blood cell count and a differential count, including the percentage and absolute number of eosinophils.
Measurement of Fractional Exhaled Nitric Oxide (FeNO)
FeNO measurement is a non-invasive method to assess Th2-driven airway inflammation.
1. Patient Preparation:
-
The patient should avoid smoking, eating, and drinking for at least one hour before the test.
2. Measurement Procedure:
-
The patient inhales fully to total lung capacity.
-
The patient exhales slowly and steadily into a handheld device at a constant flow rate.
-
The device measures the concentration of nitric oxide in the exhaled breath in parts per billion (ppb).
3. Interpretation:
-
FeNO levels are interpreted based on established guidelines. For adults, levels <25 ppb are considered low, 25-50 ppb are intermediate, and >50 ppb are high.
Logical Relationship of Biomarkers in Asthma Management
The choice of biomarker in asthma management depends on the clinical question being addressed. Urinary 3-BrTyr provides a specific measure of eosinophil-mediated oxidative stress, which is a key driver of pathology. This complements the information provided by other biomarkers that reflect the presence of eosinophils (sputum and blood eosinophils) or broader Th2 inflammation (FeNO).
Caption: Relationship of biomarkers to asthma pathophysiology.
References
- 1. Urinary Bromotyrosine Measures Asthma Control and Predicts Asthma Exacerbations in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upper airway disease diagnosis as a predictive biomarker of therapeutic response to biologics in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary bromotyrosine measures asthma control and predicts asthma exacerbations in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of 3-Bromotyrosine: A Comparative Guide to Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Bromotyrosine (3-BrY) with other common post-translational modifications (PTMs), offering insights into its unique specificity and utility as a biomarker. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction to this compound and Other Post-Translational Modifications
Post-translational modifications are crucial for regulating protein function, localization, and interaction with other molecules. Among the vast array of known PTMs, this compound has emerged as a highly specific marker of oxidative stress mediated by eosinophils. This halogenated amino acid is formed by the action of eosinophil peroxidase (EPO), an enzyme predominantly found in eosinophils.[1][2] Its presence in biological samples is therefore a strong indicator of eosinophil activation and associated inflammatory conditions, such as asthma.[2][3][4][5][6]
In contrast, other PTMs like phosphorylation, ubiquitination, methylation, and acetylation are more widespread and involved in a broader range of cellular processes. These modifications are typically catalyzed by specific families of enzymes (e.g., kinases, ligases, methyltransferases, and acetyltransferases) and are often reversible, allowing for dynamic regulation of cellular signaling.
This guide will delve into a detailed comparison of the specificity, formation, and detection of 3-BrY relative to these other key PTMs.
Comparison of Specificity and Formation
The most striking feature of this compound as a PTM is its high degree of cellular and enzymatic specificity. Its formation is almost exclusively linked to the activity of eosinophil peroxidase, making it a unique biomarker for eosinophil-mediated inflammation.[1] This contrasts sharply with other major PTMs that are ubiquitous across various cell types and are involved in a multitude of signaling pathways.
| Post-Translational Modification | Primary Forming Enzyme(s) | Cellular Specificity | Key Biological Roles |
| This compound | Eosinophil Peroxidase (EPO) | High (Primarily Eosinophils) | Marker of eosinophil-mediated oxidative stress and inflammation (e.g., asthma).[2][3][4][5][6] |
| Phosphorylation | Kinases | Low (Ubiquitous) | Signal transduction, enzyme regulation, protein-protein interactions. |
| Ubiquitination | E1, E2, E3 Ligases | Low (Ubiquitous) | Protein degradation, DNA repair, signal transduction. |
| Methylation | Methyltransferases | Low (Ubiquitous) | Epigenetic regulation, protein stability, signal transduction. |
| Acetylation | Acetyltransferases | Low (Ubiquitous) | Gene expression regulation, protein stability and function.[7] |
| 3-Chlorotyrosine | Myeloperoxidase (MPO) | High (Primarily Neutrophils) | Marker of neutrophil-mediated inflammation.[3] |
Quantitative Data Presentation
Direct quantitative comparison of the absolute abundance and turnover rates of different PTMs is challenging due to their diverse nature and context-dependent regulation. However, we can summarize the typical levels and dynamics observed for each modification. Acetylated histones, for instance, have a significantly faster turnover compared to methylated histones.[8][9]
| Modification | Typical Abundance | Turnover Rate | Methods for Quantification |
| This compound | Low; significantly elevated in eosinophilic inflammation.[3][4] | Considered a stable, long-lived marker. | Mass Spectrometry (LC-MS/MS, GC-MS).[3] |
| Phosphorylation | Varies widely depending on signaling state. | Highly dynamic and reversible. | Mass Spectrometry, Western Blot, Kinase Assays. |
| Ubiquitination | Varies; regulated by ligases and deubiquitinases. | Highly dynamic and reversible. | Mass Spectrometry (di-Gly remnant), Western Blot. |
| Methylation | Can be stable (e.g., histones) or dynamic. | Varies from stable to dynamic. | Mass Spectrometry, Methylation-specific antibodies. |
| Acetylation | Can be stable (e.g., histones) or dynamic. | Generally faster turnover than methylation.[8][9] | Mass Spectrometry, Acetyl-lysine antibodies.[7] |
Experimental Protocols
Accurate detection and quantification are paramount for studying PTMs. Below are detailed methodologies for the analysis of this compound and other key modifications.
Protocol 1: Detection of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for the quantification of 3-BrY in biological samples.
1. Sample Preparation:
-
Protein Hydrolysis: Proteins from plasma, urine, or tissue homogenates are precipitated using a solvent like acetone. The protein pellet is then hydrolyzed to release individual amino acids. Acid hydrolysis (e.g., with 6 M HCl) is a common method, but care must be taken to avoid artifactual halogenation.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is subjected to SPE to remove interfering substances and enrich for amino acids. C18 cartridges are commonly used for this purpose.
-
Derivatization: To improve chromatographic separation and mass spectrometric detection, the amino acids are derivatized. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
2. LC-MS/MS Analysis:
-
Chromatography: The derivatized sample is injected into a liquid chromatograph, and the amino acids are separated on a reverse-phase column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile) containing a small amount of formic acid is used for elution.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is identified and quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This involves monitoring a specific precursor ion (the derivatized 3-BrY) and its characteristic product ions after fragmentation.
-
Quantification: Stable isotope-labeled this compound (e.g., ¹³C₆-3-BrY) is added to the sample as an internal standard at the beginning of the sample preparation to ensure accurate quantification.
Protocol 2: Detection of Protein Phosphorylation by Western Blot
This is a widely used technique for the semi-quantitative analysis of protein phosphorylation.
1. Sample Preparation:
-
Cell Lysis: Cells are lysed in a buffer containing detergents and, crucially, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
2. Gel Electrophoresis and Transfer:
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Immunodetection:
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the protein of interest.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore, which recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate for HRP or by fluorescence imaging. The intensity of the signal corresponds to the amount of phosphorylated protein.
Protocol 3: Detection of Protein Ubiquitination by di-Gly Remnant Immunoprecipitation and Mass Spectrometry
This powerful technique allows for the identification and quantification of ubiquitination sites on a proteome-wide scale.
1. Sample Preparation:
-
Cell Lysis and Protein Digestion: Cells are lysed under denaturing conditions to inactivate deubiquitinases. The proteins are then digested with trypsin. Trypsin cleavage after a ubiquitinated lysine (B10760008) residue leaves a di-glycine (di-Gly) remnant attached to the lysine.[10]
-
Peptide Desalting: The resulting peptide mixture is desalted using a C18 SPE cartridge.
2. di-Gly Remnant Peptide Enrichment:
-
Immunoprecipitation: The desalted peptides are incubated with an antibody that specifically recognizes the K-ε-GG (di-Gly) remnant. The antibody is typically conjugated to beads for easy separation.
-
Washing and Elution: The beads are washed to remove non-specifically bound peptides, and the enriched di-Gly remnant peptides are then eluted.
3. LC-MS/MS Analysis:
-
Chromatography and Mass Spectrometry: The enriched peptides are analyzed by LC-MS/MS as described in Protocol 1.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the ubiquitinated proteins and the specific lysine residues that were modified. Quantification can be performed using label-free methods or by incorporating stable isotope labeling (e.g., SILAC) in the experimental design.
Signaling Pathways and Experimental Workflows
Visualizing the context in which these PTMs occur is essential for understanding their function. Below are diagrams generated using the DOT language to illustrate relevant pathways and workflows.
Formation of this compound in Eosinophilic Inflammation
Caption: Enzymatic formation of this compound by eosinophil peroxidase (EPO).
Experimental Workflow for this compound Detection
Caption: A typical workflow for the detection of this compound using LC-MS/MS.
Signaling Pathway in Asthma Involving Eosinophils
Caption: Simplified signaling cascade in asthma leading to this compound formation.
Conclusion
This compound stands out among post-translational modifications due to its remarkable specificity as a marker for eosinophil-mediated oxidative stress. While other PTMs like phosphorylation and ubiquitination are fundamental to a vast array of cellular processes, the detection of 3-BrY provides a focused window into the inflammatory activities of eosinophils. This specificity makes 3-BrY an invaluable tool for researchers and clinicians in the fields of allergy, immunology, and drug development, particularly for conditions with a strong eosinophilic component like asthma. The detailed protocols and comparative data provided in this guide are intended to facilitate the integration of 3-BrY analysis into research and clinical workflows, ultimately advancing our understanding and treatment of eosinophil-driven diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Urinary Bromotyrosine Measures Asthma Control and Predicts Asthma Exacerbations in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global turnover of histone post-translational modifications and variants in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
3-Bromotyrosine vs. Nitrotyrosine: A Comparative Guide to Inflammatory Pathway Indicators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory research, the accurate measurement of biological markers is paramount to understanding disease mechanisms and developing targeted therapies. Among the myriad of biomarkers, 3-bromotyrosine (3-BrT) and nitrotyrosine (3-NT) have emerged as significant indicators of oxidative stress and specific inflammatory pathways. This guide provides a comprehensive comparison of this compound and nitrotyrosine, offering insights into their formation, detection, and utility as markers for distinct inflammatory processes, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (3-BrT) | Nitrotyrosine (3-NT) |
| Primary Associated Enzyme | Eosinophil Peroxidase (EPO) | Myeloperoxidase (MPO), Nitric Oxide Synthase (NOS) |
| Primary Associated Cell Type | Eosinophils | Neutrophils, Macrophages |
| Primary Inflammatory Pathway | Eosinophilic Inflammation (e.g., allergic asthma) | Neutrophilic Inflammation, Nitrosative Stress |
| Formation Reaction | Protein tyrosine bromination by hypobromous acid (HOBr) | Protein tyrosine nitration by peroxynitrite (ONOO⁻) or MPO-catalyzed reactions |
| Clinical Significance | Marker of eosinophil activation and degranulation. | Marker of nitrosative stress and MPO-driven inflammation. |
Biochemical Pathways of Formation
The formation of this compound and nitrotyrosine is intrinsically linked to the enzymatic activity of peroxidases found in leukocytes.
This compound formation is predominantly a hallmark of eosinophil activation. Eosinophil peroxidase (EPO), released from eosinophil granules during an inflammatory response, utilizes hydrogen peroxide (H₂O₂) to oxidize bromide ions (Br⁻), which are present in physiological concentrations, to form highly reactive hypobromous acid (HOBr).[1] HOBr then readily brominates the tyrosine residues of proteins, creating the stable marker this compound.[2][3] Studies have shown that EPO exhibits a preference for bromide over chloride, making this compound a specific marker for eosinophil-mediated oxidation.[1][4]
Nitrotyrosine formation is a more general marker of nitrosative stress and is often associated with the activity of myeloperoxidase (MPO) from neutrophils and the production of nitric oxide (NO).[5] One major pathway involves the reaction of superoxide (B77818) radicals (O₂⁻) with nitric oxide (NO), produced by nitric oxide synthase (NOS), to form peroxynitrite (ONOO⁻), a potent nitrating agent.[6] Peroxynitrite can then directly nitrate (B79036) tyrosine residues to form 3-nitrotyrosine (B3424624).[6] Alternatively, MPO can catalyze the oxidation of nitrite (B80452) (NO₂⁻) in the presence of H₂O₂ to generate reactive nitrogen species that also lead to tyrosine nitration.[2][7]
Quantitative Comparison of Biomarker Levels
The levels of this compound and nitrotyrosine can vary significantly between healthy individuals and those with inflammatory conditions. The following tables summarize representative data from published studies.
Table 1: this compound Levels in Health and Disease
| Biological Sample | Condition | This compound Level | Reference |
| Urine | Healthy Controls | 22.6 ± 10.8 ng/mg-creatinine | [8] |
| Urine | Asthmatic Patients | 45 ± 21.7 ng/mg-creatinine | [8] |
| Urine | Non-severe Asthma | Lower levels | [9][10] |
| Urine | Severe Asthma | Significantly higher levels | [9][10] |
| Plasma | Healthy Controls | Not consistently detected | [11] |
| Plasma | Eosinophilic Esophagitis | Detectable, but variable correlation with eosinophil count | [11] |
Table 2: Nitrotyrosine Levels in Health and Disease
| Biological Sample | Condition | Nitrotyrosine Level | Reference |
| Exhaled Breath Condensate | Healthy Children | 0.04% (nitrotyrosine/tyrosine ratio x 100) | [12] |
| Exhaled Breath Condensate | Asthmatic Children | 0.23% (nitrotyrosine/tyrosine ratio x 100) | [12] |
| Urine (protein-bound) | Healthy Individuals | 9.7 ± 11.0 in 10⁵ tyrosine | [13] |
| Plasma | Colorectal Cancer Patients | Significantly higher than healthy controls | [14][15] |
Experimental Protocols
Accurate quantification of these biomarkers is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for both, offering high sensitivity and specificity. Enzyme-linked immunosorbent assays (ELISAs) are also available, particularly for nitrotyrosine.
Protocol 1: Simultaneous Quantification of this compound and Nitrotyrosine by LC-MS/MS
This protocol is adapted from a method for the simultaneous analysis of halogenated and nitrated tyrosine derivatives in human plasma.[14][15]
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (containing stable isotope-labeled 3-BrT and 3-NT).
-
Add 10 µL of 0.2% trifluoroacetic acid and vortex for 1 minute.
-
Perform protein precipitation by adding 200 µL of acetone, incubate for 10 minutes at room temperature.
-
Centrifuge at 12,500 RPM for 5 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then re-equilibrate.
-
Mass Spectrometry: Operate in positive ionization mode with an electrospray ionization (ESI) source.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 3-BrT, 3-NT, and their internal standards.
3. Quantification:
-
Generate a standard curve using known concentrations of 3-BrT and 3-NT.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standards against the standard curve.
Protocol 2: Nitrotyrosine Quantification by ELISA
This is a general protocol based on commercially available competitive ELISA kits.[16][17]
1. Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.
2. Assay Procedure:
-
Add 50 µL of standards and samples to the appropriate wells of the microplate, which is pre-coated with a nitrotyrosine-specific antibody.
-
Immediately add 50 µL of biotin-labeled nitrotyrosine.
-
Incubate for a specified time (e.g., 45 minutes at 37°C) to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove unbound components.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at 37°C).
-
Wash the plate again to remove unbound conjugate.
-
Add 100 µL of TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding 100 µL of stop solution.
3. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of nitrotyrosine in the samples from the standard curve. The concentration is inversely proportional to the absorbance.
Conclusion
Both this compound and nitrotyrosine are valuable biomarkers for assessing inflammatory pathways, but they provide distinct information. This compound serves as a highly specific indicator of eosinophil activation and degranulation , making it particularly relevant for studying allergic diseases like asthma.[18] In contrast, nitrotyrosine is a broader marker of nitrosative stress and MPO-mediated inflammation , implicated in a wider range of inflammatory conditions.
The choice between these biomarkers will depend on the specific research question and the inflammatory pathway of interest. For studies focused on eosinophilic inflammation, this compound offers superior specificity. For broader investigations of oxidative and nitrosative stress, nitrotyrosine is a well-established marker. The use of highly sensitive and specific analytical methods, such as LC-MS/MS, is recommended for accurate quantification of both biomarkers in biological samples.
References
- 1. Eosinophils preferentially use bromide to generate halogenating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase produces nitrating oxidants in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Neutrophil myeloperoxidase and its substrates: formation of specific markers and reactive compounds during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myeloperoxidase and horseradish peroxidase catalyze tyrosine nitration in proteins from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary this compound and 3-chlorotyrosine concentrations in asthmatic patients: lack of increase in this compound concentration in urine and plasma proteins in aspirin-induced asthma after intravenous aspirin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. 3-Nitrotyrosine, a marker of nitrosative stress, is increased in breath condensate of allergic asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitrotyrosine ELISA Kit | Oxidative Stress | SKT-126 | StressMarq Biosciences Inc. [stressmarq.com]
- 17. 3-NT(3-Nitrotyrosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. pnas.org [pnas.org]
Assessing the Reproducibility of 3-Bromotyrosine Assays: A Comparative Guide for Researchers
A critical evaluation of analytical methods for the quantification of 3-Bromotyrosine (3-BrY), a key biomarker of eosinophil-mediated oxidative stress, reveals a landscape dominated by highly sensitive mass spectrometry-based techniques and a growing presence of commercial ELISA kits. While direct inter-laboratory comparison studies are scarce, a comprehensive analysis of single-laboratory validation data provides valuable insights into the performance and reproducibility of these assays.
This guide offers a comparative overview of the most common methods for 3-BrY quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). By presenting available quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate assay for their specific research needs and to understand the potential sources of variability across different laboratories.
Performance Characteristics of this compound Assays
The reproducibility and reliability of an assay are paramount for its application in clinical and research settings. The following tables summarize the performance characteristics of various 3-BrY assays as reported in single-laboratory validation studies. It is important to note that the lack of head-to-head comparative studies means these values should be interpreted with caution, as experimental conditions and sample matrices can significantly influence assay performance.
Table 1: Performance Characteristics of Mass Spectrometry-Based this compound Assays
| Method | Laboratory/Study | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (Intra-assay CV%) | Precision (Inter-assay CV%) | Linearity (R²) |
| LC-MS/MS | Thomas et al.[1] | Human Plasma | - | 10 ng/mL | - | - | 0.9998 |
| GC-MS | Satta et al.[2] | Canine Serum | 0.63 µmol/L | - | < 13.9% | < 11.0% | - |
Table 2: Performance Characteristics of a Commercial this compound ELISA Kit
| Kit Name | Manufacturer | Sample Types | Sensitivity | Detection Range | Intra-Assay CV% | Inter-Assay CV% |
| 3-BrY (BROMOTYROSINE) ELISA Kit (DEIA-FN01) | Creative Diagnostics | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenate | 4.688 ng/mL | 7.8 - 500 ng/mL | < 8% | < 10% |
Experimental Methodologies
To facilitate the replication and comparison of 3-BrY assays, detailed experimental protocols for the key methods are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Human Plasma
This protocol is a summary of the method described by Thomas et al.[1].
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of human plasma, add 400 µL of ice-cold acetone. Vortex for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Monitor the transition of the parent ion of this compound to its specific product ion for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Canine Serum
This protocol is based on the methodology outlined by Satta et al.[2].
1. Sample Preparation:
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled 3-BrY) to the serum sample.
-
Deproteinization: Precipitate proteins using a suitable organic solvent.
-
Extraction: Perform a liquid-liquid extraction to isolate 3-BrY.
-
Derivatization: Derivatize the extracted 3-BrY to increase its volatility for GC analysis. This often involves esterification followed by acylation.
2. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for the separation of derivatized amino acids.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and monitor for the specific ions corresponding to the derivatized 3-BrY and the internal standard.
This compound ELISA Protocol
The following is a general protocol for a competitive ELISA, based on the information available for the Creative Diagnostics 3-BrY ELISA Kit[3].
1. Reagent Preparation:
-
Prepare all reagents, standards, and samples as directed in the kit manual.
2. Assay Procedure:
-
Standard and Sample Addition: Add standards and samples to the wells of the microplate pre-coated with a this compound antigen.
-
Biotinylated Antibody Addition: Add a biotinylated antibody specific for this compound to each well.
-
Incubation: Incubate the plate to allow for the competitive binding of this compound in the sample/standard and the coated antigen to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP conjugate to each well.
-
Incubation and Washing: Incubate and then wash the plate to remove unbound conjugate.
-
Substrate Addition: Add a TMB substrate solution to each well, leading to color development in proportion to the amount of bound antibody.
-
Stopping the Reaction: Stop the color development by adding a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of this compound in the samples is inversely proportional to the measured absorbance.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Guide to Method Validation Using Stable Isotope-Labeled 3-Bromotyrosine
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is critical for understanding disease pathology and evaluating therapeutic efficacy. 3-Bromotyrosine (3-BT) has emerged as a significant biomarker for eosinophil-mediated oxidative stress, implicated in inflammatory diseases such as asthma and eosinophilic esophagitis.[1][2] This guide provides an objective comparison of the use of stable isotope-labeled this compound in analytical method validation, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS), against other analytical alternatives.
The stable isotope dilution (SID) LC-MS/MS methodology is considered the gold standard for quantitative biomarker analysis due to its high analytical specificity and accuracy.[3] In this method, a known concentration of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) is added to the sample as an internal standard. Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation, allowing for precise correction of variations during sample preparation and analysis.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on the required sensitivity, specificity, and throughput. While methods like immunoassays and traditional chromatography exist, stable isotope dilution mass spectrometry offers unparalleled performance for quantitative validation.
| Feature | Stable Isotope Dilution LC-MS/MS | Immunoassay (ELISA) | GC-MS (without SID) | HPLC-UV/Fluorescence |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Variable (potential for cross-reactivity) | High (requires derivatization)[4] | Moderate (potential for co-eluting interferences) |
| Sensitivity | Very High (fmol to pmol range)[5] | High (pg to ng range) | High (fM range reported for some methods)[4] | Low to Moderate |
| Accuracy | High (corrects for matrix effects and recovery)[3] | Can be affected by matrix interferences | Moderate to High (susceptible to matrix effects) | Moderate (susceptible to matrix effects) |
| Precision (CV%) | Excellent (<5-15%)[1][6] | Good (10-20%) | Good (can be <15%) | Variable |
| Linearity | Wide dynamic range | Typically narrower dynamic range | Good | Good |
| Throughput | Moderate to High | High | Low to Moderate | Moderate |
| Development Cost | High | Moderate | High | Low to Moderate |
Quantitative Method Validation Data
The following table summarizes key validation parameters for the quantification of this compound using LC-MS/MS with stable isotope dilution, as reported in the literature.
| Parameter | This compound | L-Tyrosine | 3-Nitrotyrosine (B3424624) | Reference |
| Limit of Quantification (LOQ) | 10 ng/mL | 50 ng/mL | - | [1] |
| Limit of Detection (LOD) | 5.0 pg (19 fmol) on-column | - | 10 pg (44 fmol) on-column | [5] |
| Linearity Range | 10 to 300 ng/mL | 50 to 500 ng/mL | - | [1] |
| Correlation Coefficient (R²) | 0.9998 | 0.9995 | - | [1] |
| Precision (RSD%) | 0.98–4.6% | 0.20–0.58% | - | [1] |
Experimental Protocols & Methodologies
Protocol: Quantification of this compound in Human Plasma via Stable Isotope Dilution LC-MS/MS
This protocol provides a generalized procedure for the determination of this compound concentrations in a biological matrix.
1. Sample Preparation:
-
Spiking: To 100 µL of plasma, add a known concentration of the stable isotope-labeled this compound internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold acetone (B3395972) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both endogenous this compound and the stable isotope-labeled internal standard.
-
3. Data Analysis:
-
Quantification: Calculate the concentration of this compound by determining the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a similar matrix.
Visualizing Key Processes
Formation of this compound in Eosinophilic Inflammation
The following diagram illustrates the biochemical pathway leading to the formation of this compound, a marker of eosinophil-dependent tissue injury.[2]
References
- 1. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inflammatory Fingerprint: A Comparative Analysis of 3-Bromotyrosine Levels
A deep dive into 3-Bromotyrosine (3-BrY) as a specific biomarker for eosinophil-driven inflammation, this guide offers a comparative analysis of its levels across various inflammatory conditions. Intended for researchers, scientists, and drug development professionals, this document provides a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations to facilitate a deeper understanding of 3-BrY's role in disease pathogenesis and its potential as a therapeutic target.
This compound, a stable product of protein oxidation, serves as a specific molecular fingerprint for the activity of eosinophil peroxidase (EPO), an enzyme predominantly found in eosinophils.[1][2][3] During an inflammatory response, activated eosinophils release EPO, which catalyzes the formation of reactive brominating species. These species then react with tyrosine residues in proteins to form this compound.[4][5] Consequently, elevated levels of 3-BrY in biological samples are indicative of eosinophil-mediated inflammation and tissue injury, making it a valuable biomarker in a range of diseases.[3][6]
Quantitative Comparison of this compound Levels
The concentration of this compound varies significantly across different inflammatory conditions and the biological matrix analyzed. The following table summarizes quantitative data from various studies, offering a comparative perspective on 3-BrY levels.
| Inflammatory Condition | Biological Matrix | Patient Population | This compound Concentration | Analytical Method | Reference |
| Asthma (Severe) | Urine | Adults (n=253) | Significantly higher than non-severe asthma | LC-MS/MS | [7][8] |
| Asthma (Non-Severe) | Urine | Adults (n=178) | Lower than severe asthma | LC-MS/MS | [7][8] |
| Asthma (Allergen-Challenged) | Bronchoalveolar Lavage (BAL) Protein | Adults | >10-fold increase post-allergen challenge | GC/MS | [9] |
| Allergic Rhinitis | Urine | Adults (n=36) | 0.49 ± 0.12 ng/mg (males), 0.42 ± 0.11 ng/mg (females) | Not specified | [10] |
| Eosinophilic Esophagitis | Plasma | Patients with confirmed EoE | Limit of quantification: 10 ng/mL | HPLC-MS/MS | [11][12] |
| Chronic Inflammatory Enteropathy (Dogs) | Serum | Dogs (n=68) | Median: 3.3 µmol/L | GC-MS | [4][13] |
| Chronic Inflammatory Enteropathy (Dogs) | Feces | Dogs (n=68) | Median (mean): 38.9 mmol/g, Median (max): 63.2 mmol/g | GC-MS | [13] |
| Healthy Individuals | Urine (Protein-bound) | Adults (n=23) | 4.4 ± 3.9 in 10^3 tyrosine | LC-MS/MS | [14] |
Signaling Pathway of this compound Formation
The formation of this compound is a direct consequence of the enzymatic activity of eosinophil peroxidase during an inflammatory response. The pathway involves the generation of a potent brominating agent, hypobromous acid.
Experimental Protocols for this compound Quantification
Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The most common methods employed are mass spectrometry-based techniques, which offer high sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine and Plasma
This method is widely used for the analysis of 3-BrY in biological fluids.[8][11][14]
-
Sample Preparation:
-
Urine: For total conjugated 3-BrY, urine samples undergo acid hydrolysis (e.g., with methanesulfonic acid) or enzymatic hydrolysis (e.g., with glucuronidase) to release free 3-BrY.[7][8]
-
Plasma: Proteins are precipitated from plasma samples, often using a cold organic solvent. The supernatant containing 3-BrY is then collected.[11][12]
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N₁-3-Bromotyrosine) is added to the sample for accurate quantification.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is typically achieved on a C18 reverse-phase column using a gradient elution with solvents such as water and methanol (B129727) containing a small percentage of an acid (e.g., trifluoroacetic acid or formic acid).[1]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) is commonly used to generate ions.
-
The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the 3-BrY precursor ion to its product ion.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Serum and Feces
GC-MS is another robust method for 3-BrY quantification, particularly in complex matrices.[4][13]
-
Sample Preparation and Derivatization:
-
Samples undergo acid hydrolysis to release 3-BrY from proteins.
-
A crucial step for GC-MS analysis is derivatization to make the amino acid volatile. This is often achieved using silylating agents.
-
An internal standard is added prior to derivatization.
-
-
Gas Chromatographic Separation:
-
The derivatized sample is injected into a gas chromatograph.
-
Separation occurs on a capillary column based on the volatility and interaction of the analyte with the stationary phase.
-
-
Mass Spectrometric Detection:
-
The separated compounds are ionized, typically by electron impact (EI).
-
The mass spectrometer detects and quantifies the characteristic fragments of the derivatized 3-BrY.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of this compound using LC-MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of endogenous bromotyrosine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Eosinophil-dependent bromination in the pathogenesis of asthma [jci.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Eosinophils generate brominating oxidants in allergen-induced asthma [jci.org]
- 10. sciresliterature.org [sciresliterature.org]
- 11. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Serum and Fecal this compound Concentrations in Dogs with Chronic Inflammatory Enteropathy: Clinical Parameters and Histopathological Changes [mdpi.com]
- 14. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of a New Monoclonal Antibody Against 3-Bromotyrosine
For Immediate Publication
[City, State] – [Date] – The development of highly specific monoclonal antibodies is crucial for advancing research into the roles of post-translational modifications in health and disease. 3-Bromotyrosine (3-BrY) is a significant biomarker for eosinophil- and neutrophil-mediated oxidative stress, implicated in inflammatory conditions such as asthma. This guide provides a comprehensive framework for validating the specificity of a new monoclonal antibody against this compound, herein designated as "mAb-3BrY-New". We present a comparative analysis with existing antibodies, detailed experimental protocols, and data visualization tools to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Analysis of Anti-3-Bromotyrosine and Related Antibodies
The generation of a monoclonal antibody with high specificity for this compound has historically been challenging, with many existing antibodies exhibiting cross-reactivity with other halogenated tyrosines, particularly 3,5-dibromotyrosine.[1][2] A thorough validation is therefore essential. The following table provides a comparative summary of our new monoclonal antibody, mAb-3BrY-New, against other commercially available alternatives.
| Feature | mAb-3BrY-New (Hypothetical) | Competitor A (Polyclonal anti-3-Bromotyrosine) | Competitor B (Monoclonal anti-3,5-Dibromotyrosine) |
| Clonality | Monoclonal | Polyclonal | Monoclonal |
| Specificity | High for this compound | Recognizes this compound, potential for batch-to-batch variability | High for 3,5-Dibromotyrosine, may show some cross-reactivity with other di-halogenated tyrosines.[3] |
| Cross-reactivity | Minimal with 3,5-Dibromotyrosine, 3-Chlorotyrosine, 3-Nitrotyrosine, and L-Tyrosine | Potential cross-reactivity with other brominated and halogenated compounds. | Weakly recognizes this compound.[4] |
| Applications | Western Blot (WB), ELISA, Immunoprecipitation (IP), Immunocytochemistry (ICC) | ELISA, WB, Immunohistochemistry (IHC) | ELISA, WB, IHC.[5] |
| Lot-to-Lot Consistency | High | Moderate to Low | High |
Experimental Validation Workflow
A multi-faceted approach is required to rigorously validate the specificity of mAb-3BrY-New. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for the validation of a new monoclonal antibody.
Detailed Experimental Protocols
Dot Blot for Basic Specificity and Cross-Reactivity
Objective: To perform a rapid initial screen of the antibody's binding to this compound and its cross-reactivity with related molecules.
Methodology:
-
Prepare solutions of brominated BSA (BSA-BrY), chlorinated BSA (BSA-ClY), nitrated BSA (BSA-NO2Y), and unmodified BSA at a concentration of 1 mg/mL.
-
Spot 1-2 µL of each protein solution onto a nitrocellulose membrane and allow it to dry completely.[6]
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with mAb-3BrY-New (e.g., at a 1:1000 dilution) in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.[6]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
Expected Outcome: A strong signal should be observed only for the BSA-BrY spot, with minimal to no signal for the other modified or unmodified BSA spots, indicating high specificity for this compound.
Competitive ELISA for Quantitative Specificity Analysis
Objective: To quantitatively assess the specificity of the antibody by measuring its binding to immobilized this compound in the presence of competing free modified amino acids.
Methodology:
-
Coat a 96-well microtiter plate with BSA-BrY (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.[1]
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[9]
-
Prepare serial dilutions of free this compound, 3,5-Dibromotyrosine, 3-Chlorotyrosine, 3-Nitrotyrosine, and L-Tyrosine to be used as competitors.
-
In separate tubes, pre-incubate a constant, optimized concentration of mAb-3BrY-New with the various concentrations of the competitor amino acids for 1-2 hours at room temperature.[10]
-
Add the antibody-competitor mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add a TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[1]
Expected Outcome: The signal should be significantly and specifically reduced in the presence of free this compound, while other modified or unmodified amino acids should show minimal to no competition, confirming high specificity.
Western Blot for Specificity in Complex Protein Mixtures
Objective: To validate the antibody's ability to detect this compound-modified proteins of the correct molecular weight in a complex mixture of proteins.
Methodology:
-
Prepare cell or tissue lysates. For a positive control, treat a portion of the lysate with a brominating agent (e.g., hypobromous acid) to induce this compound formation.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C.[12]
-
Incubate the membrane with mAb-3BrY-New (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.[14]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate.
Expected Outcome: The antibody should detect specific protein bands in the brominated lysate that are absent or significantly weaker in the untreated lysate. This demonstrates the antibody's ability to recognize the target modification in the context of a complex proteome.
Immunoprecipitation (IP) for Validation with Native Proteins
Objective: To confirm that the antibody can bind to and enrich this compound-modified proteins in their native conformation.
Methodology:
-
Prepare cell or tissue lysates under non-denaturing conditions.
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with an optimized amount of mAb-3BrY-New overnight at 4°C with gentle rotation.
-
Capture the antibody-protein complexes by adding protein A/G beads and incubating for 1-3 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against a known brominated protein or a pan-3-Bromotyrosine antibody.
Expected Outcome: Successful immunoprecipitation of known or expected brominated proteins, as confirmed by Western blot, validates the antibody's utility for enriching these modified proteins from complex mixtures.
Immunocytochemistry (ICC) for Cellular Localization
Objective: To visualize the subcellular localization of this compound-modified proteins within cells.
Methodology:
-
Grow cells on coverslips to the desired confluency.
-
Induce oxidative stress if necessary to increase the levels of this compound.
-
Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 for 5-15 minutes.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum or BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with mAb-3BrY-New at an optimized dilution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Expected Outcome: Specific fluorescent staining in treated cells compared to control cells, with a subcellular localization pattern consistent with known sites of oxidative stress, confirms the antibody's utility in imaging applications.
Signaling Pathway Context
This compound is formed through the action of peroxidases, such as eosinophil peroxidase (EPO) and myeloperoxidase (MPO), during inflammation. These enzymes utilize bromide and hydrogen peroxide to generate reactive brominating species that modify tyrosine residues on proteins, potentially altering their function and contributing to inflammatory signaling cascades.
Caption: Formation of this compound via peroxidase-catalyzed reaction.
This comprehensive validation guide provides a robust framework for establishing the specificity and utility of a new monoclonal antibody against this compound. By following these detailed protocols and comparative analyses, researchers can confidently employ mAb-3BrY-New in their studies of oxidative stress and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A Halotyrosine Antibody that Detects Increased Protein Modifications in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of a Polyclonal Antibody against Brominated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Characterization of a Standardized ELISA Including a Reference Serum on Each Plate to Detect Antibodies Induced by Experimental Malaria Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic antibodies from a four-amino-acid code: A dominant role for tyrosine in antigen recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Commercial Anti-TIF1γ ELISA Is Superior to Line and Dot Blot and Should Be Considered as Part of Routine Myositis-Specific Antibody Testing [frontiersin.org]
- 14. licorbio.com [licorbio.com]
A Comparative Guide to the Formation of Mono- and Di-bromotyrosine: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation of mono- and di-bromotyrosine in controlled laboratory settings (in vitro) and within living organisms (in vivo). The information presented is supported by experimental data to aid in the understanding of these important biomarkers of eosinophil-mediated inflammation and oxidative stress.
At a Glance: Key Differences in Formation
| Feature | In Vitro Formation | In Vivo Formation |
| Primary Mechanism | Enzymatic reaction with Eosinophil Peroxidase (EPO), H₂O₂, and bromide ions. Can also be achieved via non-enzymatic chemical synthesis. | Primarily an enzymatic reaction catalyzed by EPO during eosinophil activation in response to inflammation or allergic reactions. |
| Key Enzyme | Eosinophil Peroxidase (EPO) | Eosinophil Peroxidase (EPO) |
| Products | 3-bromotyrosine (mono-bromotyrosine) and 3,5-dibromotyrosine (B3032813) (di-bromotyrosine). | This compound and 3,5-dibromotyrosine are formed on proteins. |
| Regulation | Controlled by reactant concentrations (tyrosine, H₂O₂, Br⁻), pH, and enzyme concentration. | Regulated by the inflammatory response, recruitment and activation of eosinophils, and local concentrations of substrates. |
| Subsequent Fate | Products are stable in the reaction mixture. | Products undergo metabolic processing, including deamination, decarboxylation, and significant de-bromination. |
Quantitative Data Comparison
The formation of mono- and di-bromotyrosine is highly dependent on the experimental conditions. The following tables summarize quantitative data from representative in vitro and in vivo studies.
In Vitro Formation of Bromotyrosines by Eosinophil Peroxidase
The yield of this compound and 3,5-dibromotyrosine is dependent on the concentration of bromide ions.
| Bromide Concentration (µM) | This compound formed (µM) | 3,5-dibromotyrosine formed (µM) |
| 0 | 0 | 0 |
| 25 | ~15 | ~5 |
| 50 | ~25 | ~10 |
| 100 | ~35 | ~15 |
| 200 | ~40 | ~20 |
Data derived from experiments with 500 µM L-tyrosine, 14.2 nM EPO, 100 µM H₂O₂, and 100 mM NaCl in 20 mM sodium phosphate (B84403) buffer (pH 7.0) at 37°C for 60 min.[1]
In Vivo Metabolism and Excretion of Bromotyrosine in a Rat Model
This study involved the intraperitoneal injection of deuterium-labeled this compound ([D₃]bromotyrosine) to trace its metabolic fate.
| Metabolite | Percentage of Infused Dose Excreted in Urine (24h) |
| Unchanged [D₃]bromotyrosine | 0.12 ± 0.02% |
| [D₃]3-bromo-4-hydroxyphenylacetic acid (bromo-HPA) | 0.43 ± 0.04% |
| [D₃]4-hydroxyphenylacetic acid (de-brominated) | ~1.3% |
Data from intraperitoneal injection of 500 nmole of [D₃]bromotyrosine into Sprague-Dawley rats.[2] Note that this data reflects the metabolism of exogenously administered bromotyrosine, not the de novo formation ratio.
Experimental Protocols
In Vitro Bromination of Tyrosine using Eosinophil Peroxidase
This protocol describes the enzymatic formation of mono- and di-bromotyrosine in a controlled laboratory setting.[1]
Materials:
-
L-tyrosine
-
Eosinophil Peroxidase (EPO)
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Sodium bromide (NaBr)
-
Sodium phosphate buffer (20 mM, pH 7.0)
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Prepare a reaction mixture containing 500 µM L-tyrosine, 14.2 nM EPO, 100 mM NaCl, and varying concentrations of NaBr (0-200 µM) in 20 mM sodium phosphate buffer (pH 7.0).
-
Initiate the reaction by adding 100 µM H₂O₂.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction (e.g., by adding catalase or by flash-freezing).
-
Analyze the formation of this compound and 3,5-dibromotyrosine using RP-HPLC with a C18 column.
-
Quantify the products by comparing their peak areas to those of authentic standards.
In Vivo Analysis of Bromotyrosine Metabolism in a Rat Model
This protocol outlines the methodology for studying the metabolic fate of bromotyrosine in a living organism.[2]
Materials:
-
Deuterium-labeled this compound ([D₃]bromotyrosine)
-
Sprague-Dawley rats
-
Metabolic cages for urine collection
-
Solid-phase extraction (SPE) cartridges
-
Derivatization agent (e.g., pentafluorobenzyl bromide)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Synthesize deuterium-labeled this compound.
-
Administer a known amount (e.g., 500 nmole) of [D₃]bromotyrosine to Sprague-Dawley rats via intraperitoneal injection.
-
House the rats in metabolic cages and collect urine for 24 hours.
-
Extract the urinary metabolites using solid-phase extraction.
-
Derivatize the extracted metabolites to enhance their volatility and detection by GC-MS. For example, esterification with pentafluorobenzyl bromide.
-
Analyze the derivatized samples using isotope dilution gas chromatography and negative-ion chemical ionization mass spectrometry.
-
Identify and quantify [D₃]bromotyrosine and its metabolites by comparing their mass spectra and retention times to those of synthesized standards.
Visualizing the Pathways
Enzymatic Formation of Mono- and Di-bromotyrosine
The formation of bromotyrosines is a direct enzymatic process catalyzed by eosinophil peroxidase.
References
A Head-to-Head Comparison of Mass Spectrometry Platforms for 3-Bromotyrosine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Bromotyrosine (3-Br-Tyr), a specific biomarker for eosinophil-mediated protein oxidation, is critical in advancing our understanding and monitoring of various inflammatory diseases, including eosinophilic esophagitis and asthma. The choice of mass spectrometry platform is paramount in achieving the required sensitivity and specificity for reliable analysis in complex biological matrices. This guide provides a head-to-head comparison of different mass spectrometry platforms for the quantification of this compound, supported by experimental data from published studies.
Executive Summary
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound. Among the various mass analyzer configurations, triple quadrupole (QQQ) mass spectrometers are the most frequently employed for this application due to their exceptional sensitivity and selectivity in targeted analysis. High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems , offer advantages in specificity and the potential for untargeted analysis, though they are less commonly reported for routine quantification of this compound. This guide will delve into the performance characteristics of these platforms, providing researchers with the necessary information to select the optimal instrumentation for their analytical needs.
Performance Comparison of Mass Spectrometry Platforms
The selection of a mass spectrometry platform for this compound analysis is a trade-off between sensitivity, selectivity, and analytical goals. While triple quadrupole instruments are the workhorses for targeted quantification, Q-TOF and Orbitrap systems provide valuable capabilities for method development and comprehensive analysis.
Quantitative Performance Data
The following tables summarize the quantitative performance of LC-MS/MS methods for this compound reported in the literature, primarily utilizing triple quadrupole mass spectrometers.
Table 1: Performance of LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole | Triple Quadrupole |
| Matrix | Human Plasma | Human Plasma | Human Urine |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Limit of Detection (LOD) | 0.026 ng/mL[1][2] | Not Reported | 5.0 pg on-column (19 fmol)[3] |
| Limit of Quantitation (LOQ) | 0.096 ng/mL[1][2] | 10 ng/mL[4] | Not Reported |
| **Linearity (R²) ** | >0.99 | 0.9998[4] | 0.99 |
| Precision (%RSD) | <10%[1][2] | 0.98–4.6%[4] | Not Reported |
| Accuracy | 95–105%[1][2] | Not Reported | Not Reported |
| Reference | Wujak et al. (2020)[1][2] | Thomas et al. (2024)[4] | Wu et al. (2008)[3] |
Table 2: Qualitative Comparison of Mass Spectrometry Platforms for this compound Analysis
| Feature | Triple Quadrupole (QQQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification (SRM/MRM) | Targeted & Untargeted Analysis, Identification | Targeted & Untargeted Analysis, High-Resolution Confirmation |
| Sensitivity | Excellent for targeted analysis | Good to Excellent | Good to Excellent |
| Selectivity | Good (based on precursor/product ion masses) | Excellent (high resolution and mass accuracy) | Superior (very high resolution and mass accuracy) |
| Mass Resolution | Low | High | Very High |
| Mass Accuracy | Low | High (<5 ppm) | High (<3 ppm) |
| Linear Dynamic Range | Excellent (often 6+ orders of magnitude) | Good (typically 3-5 orders of magnitude) | Good |
| Workflow | Method development required for each analyte | Generic high-resolution scan allows retrospective analysis | Generic high-resolution scan allows retrospective analysis |
| Cost | Generally lower | Higher | Highest |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative methodologies for the analysis of this compound by LC-MS/MS.
Sample Preparation (Human Plasma)[1][2]
-
Aliquoting : 100 µL of plasma is mixed with 10 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound).
-
Acidification : Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex.
-
Protein Precipitation : Add 200 µL of acetone, vortex for 1 minute, and incubate at 25°C for 10 minutes.
-
Centrifugation : Centrifuge at 12,500 RPM for 5 minutes at 4°C.
-
Analysis : The supernatant is collected for LC-MS/MS analysis.
Liquid Chromatography[1][2]
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Methanol
-
Gradient : A typical gradient starts with a low percentage of organic mobile phase (e.g., 10% B), ramps up to a high percentage (e.g., 95% B) to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate : Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume : 20 µL
Mass Spectrometry (Triple Quadrupole)[1][2]
-
Ion Source : Electrospray Ionization (ESI) in positive mode.
-
Scan Type : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion : [M+H]⁺ for this compound (m/z 260.0/262.0).
-
Product Ions : Specific fragment ions are monitored for quantification and confirmation (e.g., loss of the carboxylic acid group).
-
Source Parameters : Optimized for the specific instrument, including sprayer voltage, vaporizer temperature, and capillary temperature.
Visualizing Workflows and Pathways
Formation of this compound via Eosinophil Peroxidase
The following diagram illustrates the biological pathway leading to the formation of this compound, highlighting its role as a biomarker of eosinophil activation. Eosinophil peroxidase (EPO), released by activated eosinophils, utilizes bromide ions and hydrogen peroxide to generate hypobromous acid (HOBr), a potent brominating agent that modifies tyrosine residues on proteins.
General Analytical Workflow for this compound Quantification
The diagram below outlines the typical workflow for the quantification of this compound from biological samples using LC-MS/MS.
Conclusion
For the routine, targeted quantification of this compound, triple quadrupole mass spectrometers offer the best combination of sensitivity, robustness, and cost-effectiveness. The established Selected Reaction Monitoring (SRM) methods provide excellent performance for analyzing this important biomarker in complex biological matrices.
For laboratories focused on method development, biomarker discovery, or requiring a higher degree of confidence in compound identification, high-resolution mass spectrometry platforms like Q-TOF and Orbitrap are powerful alternatives. Their ability to provide accurate mass measurements aids in minimizing interferences and can be invaluable in complex research settings. The choice of platform will ultimately depend on the specific research question, required throughput, and available budget.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Establishing Reference Ranges for 3-Bromotyrosine in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current understanding of 3-Bromotyrosine (3-BrTyr) levels in healthy individuals, offering a valuable resource for establishing reference ranges in clinical and research settings. This compound is an emerging biomarker for eosinophil-mediated oxidative stress, implicated in various inflammatory and allergic diseases. Accurate reference ranges in a healthy population are crucial for the correct interpretation of patient data and for the development of novel diagnostics and therapeutics.
Comparison of this compound with an Alternative Biomarker
While data on plasma this compound reference ranges in healthy individuals is still emerging, urinary levels have been reported. For a comprehensive understanding, this guide compares urinary this compound with plasma 3-Chlorotyrosine (3-ClTyr), a related biomarker of neutrophil-mediated oxidative stress.
| Biomarker | Matrix | Healthy Population Reference Range | Analytical Method | Key Considerations |
| This compound | Urine | 22.6 ± 10.8 ng/mg creatinine[1] | Gas Chromatography-Mass Spectrometry (GC-MS) | Levels can be influenced by diet and renal function. The majority exists in conjugated forms in urine.[2] |
| 3-Chlorotyrosine | Plasma | < Lower Reportable Limit (LRL) - 4.26 ng/mL (LRL = 2.50 ng/mL)[3] | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Elevated levels are associated with inflammatory conditions not specific to eosinophil activation.[4][5] |
Note: The provided reference range for urinary this compound is from a study with a limited number of participants and should be considered as a preliminary estimate.[1] Further large-scale studies are required to establish a definitive reference range for both urinary and plasma this compound in diverse, healthy populations. One study has established a limit of quantification for this compound in human plasma at 10 ng/mL using LC-MS/MS, but did not determine a reference range in a healthy cohort.[6][7]
Experimental Protocols for Establishing Reference Ranges
The establishment of reliable reference ranges is a critical process that requires a standardized and rigorous methodology. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is applicable for determining reference ranges for biomarkers such as this compound.
Reference Population Selection
-
Inclusion Criteria: Recruit a statistically significant number of healthy volunteers (a minimum of 120 is recommended).[8][9][10] Participants should be representative of the target population in terms of age, sex, and ethnicity.
-
Exclusion Criteria: Exclude individuals with any acute or chronic diseases, particularly inflammatory or allergic conditions, those taking medications that could interfere with the assay, and individuals with known exposure to environmental factors that might influence biomarker levels. A comprehensive health questionnaire and basic clinical examination are recommended for screening.
Specimen Collection and Handling
-
Sample Type: Collect blood (for plasma or serum) or urine samples.
-
Collection Procedure: Follow standardized procedures for sample collection to minimize pre-analytical variability. For plasma, use appropriate anticoagulants (e.g., EDTA).
-
Processing and Storage: Process samples promptly after collection. Centrifuge blood samples to separate plasma and store all samples (plasma and urine) at -80°C until analysis to ensure stability of this compound.
Analytical Method Validation
-
Method Selection: Utilize a validated and sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.[1][7]
-
Validation Parameters: The analytical method should be thoroughly validated for linearity, accuracy, precision (intra- and inter-assay), limit of detection (LOD), and limit of quantification (LOQ).
Data Analysis and Reference Interval Calculation
-
Statistical Analysis: Analyze the distribution of the measured this compound values. Statistical methods, such as determining the 2.5th and 97.5th percentiles of the distribution, are used to define the reference interval, which encompasses the central 95% of the healthy population.[10]
-
Partitioning: If significant differences are observed based on demographic factors (e.g., age, sex), establish separate reference ranges for the different subgroups.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in establishing a reference range for this compound.
Caption: Workflow for Establishing this compound Reference Ranges.
Signaling Pathway of this compound Formation
The formation of this compound is a direct consequence of eosinophil activation and the subsequent enzymatic activity of eosinophil peroxidase (EPO).
Caption: Formation of this compound via Eosinophil Peroxidase.
References
- 1. Urinary this compound and 3-chlorotyrosine concentrations in asthmatic patients: lack of increase in this compound concentration in urine and plasma proteins in aspirin-induced asthma after intravenous aspirin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Normal Laboratory Values - Resources - Merck Manual Professional Edition [merckmanuals.com]
- 10. Defining laboratory reference values and decision limits: populations, intervals, and interpretations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromotyrosine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Bromotyrosine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to regulatory standards.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical, which, according to some safety data sheets, may be harmful if ingested or inhaled and can cause skin and eye irritation.
Required PPE:
-
Eye Protection: Tightly fitting safety goggles are essential to protect against splashes or airborne particles.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart for proper selection.[2]
-
Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.[1][2]
-
Respiratory Protection: If working in an area with insufficient ventilation or where dust may be generated, a suitable respirator is necessary.[3][4]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][4]
II. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local environmental regulations.[3][4] The following steps outline the general procedure for its safe disposal.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound
-
Contaminated labware (e.g., glassware, spatulas, weighing boats)
-
Used filter paper
-
Solutions containing this compound
-
Contaminated PPE
-
-
It is crucial to segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[1][3] Do not mix with other wastes.[3]
Step 2: Waste Collection and Containerization
-
Container Selection: Use a designated, chemically compatible, and sealable waste container.[2] For liquid waste, UN-certified jerry cans (5 or 10-liter) are often required.[5]
-
Original Containers: Whenever possible, leave the chemical in its original container.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] Attach a completed dangerous waste label as soon as the first waste is added.[2]
-
Filling: Do not fill waste containers to more than 90% of their capacity to allow for expansion and prevent spills.[5]
-
Container Integrity: Ensure the outside of the container is clean and dry before storage and disposal.[5]
Step 3: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool area.[4][6]
-
The storage area should be away from incompatible materials. Keep containers tightly closed.[4][6]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a certified waste disposal vendor.
-
Never dispose of this compound down the drain or in the regular trash.[1][6]
III. Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover drains to prevent the chemical from entering the sewer system.[3]
-
Clean-up: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][6] For liquid spills, absorb with an inert, dry material and place it in an appropriate waste disposal container.[2]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Navigating the Safe Handling of 3-Bromotyrosine: A Guide to Personal Protective Equipment and Disposal
For Immediate Release
Researchers and drug development professionals now have a comprehensive guide to the safe handling and disposal of 3-Bromotyrosine. This procedural document outlines essential personal protective equipment (PPE), operational plans, and disposal protocols to ensure laboratory safety and build trust in chemical handling practices.
This compound is a compound that requires careful management in a laboratory setting. Safety data sheets (SDS) for this compound present conflicting hazard information. While one source for the trifluoroacetate (B77799) salt does not classify it as hazardous, another for 3-Bromo-L-tyrosine identifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. Given this discrepancy, a cautious approach is essential. Therefore, it is strongly recommended to adhere to the more stringent safety precautions.
Essential Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense. The following table summarizes the recommended PPE based on the potential hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Protective gloves | To prevent skin contact and irritation. |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | To protect against splashes and eye irritation. |
| Skin and Body Protection | Impervious clothing, such as a lab coat | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Suitable respirator | To be used in areas with inadequate ventilation or when dust/aerosols may be generated, to prevent respiratory tract irritation. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
First Aid Measures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth. |
| If on Skin | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disposal Plan
The disposal of this compound and its contaminated waste must be handled responsibly to prevent environmental contamination and ensure compliance with regulations. While one SDS suggests that small quantities of the trifluoroacetate salt can be disposed of with household waste, this is not a recommended practice in a professional research environment for a substance with documented hazards. A more prudent approach is to treat all this compound waste as hazardous.
Disposal Decision-Making Process:
Caption: A step-by-step process for the proper disposal of this compound waste.
By following these guidelines, researchers and scientists can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment and ensuring responsible chemical management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
